(4-Bromophenyl)(3-methoxyphenyl)methanol
Description
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Properties
IUPAC Name |
(4-bromophenyl)-(3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJMKPWOXLACAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromophenyl)(3-methoxyphenyl)methanol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-bromophenyl)(3-methoxyphenyl)methanol, a diarylmethane derivative with significant potential in medicinal chemistry and materials science. The document details a robust synthetic protocol via a Grignard reaction, outlining the underlying chemical principles and experimental considerations. Furthermore, a thorough characterization workflow is presented, encompassing spectroscopic and chromatographic techniques to ensure the purity and structural integrity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile chemical scaffold.
Introduction: The Significance of Diaryl- and Triarylmethanes
Diarylmethane and triarylmethane scaffolds are privileged structures in organic and medicinal chemistry, forming the core of numerous biologically active compounds and functional materials. Their unique three-dimensional conformations allow for precise interactions with biological targets, making them valuable pharmacophores in drug discovery. The strategic functionalization of the aromatic rings, as seen in this compound, provides a versatile platform for modulating physicochemical properties and biological activity.
The incorporation of a 4-bromophenyl group offers a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.[1] The 3-methoxyphenyl moiety is a common feature in many approved drugs, where the methoxy group can enhance ligand-target binding, improve metabolic stability, and favorably influence pharmacokinetic properties.[2][3] Consequently, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents and advanced materials.
Synthesis of this compound
The synthesis of this compound is efficiently achieved through a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this specific synthesis, a Grignard reagent is prepared from 4-bromobenzyl bromide and magnesium, which then reacts with 3-methoxybenzaldehyde.
Underlying Principles of the Grignard Reaction
The Grignard reaction's efficacy stems from the umpolung (polarity reversal) of the carbon atom attached to the magnesium. The electronegative halogen polarizes the carbon-magnesium bond, rendering the carbon atom nucleophilic and highly reactive towards electrophilic centers, such as the carbonyl carbon of an aldehyde. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with protic solvents like water, leading to the formation of the corresponding alkane and quenching the desired reaction.[4]
Experimental Protocol: A Step-by-Step Guide
Materials:
-
4-Bromobenzyl bromide
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 4-bromobenzyl bromide in anhydrous diethyl ether.
-
Add a small portion of the 4-bromobenzyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 4-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
-
Reaction with 3-Methoxybenzaldehyde:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve 3-methoxybenzaldehyde in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Predicted Spectroscopic Data
Based on the structure of this compound and data from analogous compounds, the following spectroscopic data are predicted. Online prediction tools can provide more detailed estimations.[5][6][7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.5 ppm), Methine proton (-CH(OH)-) (singlet, ~5.8 ppm), Methoxy protons (-OCH₃) (singlet, ~3.8 ppm), Hydroxyl proton (-OH) (broad singlet, variable) |
| ¹³C NMR | Aromatic carbons (~110-160 ppm), Methine carbon (-CH(OH)-) (~75 ppm), Methoxy carbon (-OCH₃) (~55 ppm) |
| FTIR (cm⁻¹) | O-H stretch (broad, ~3200-3600), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-3000), C=C stretch (aromatic, ~1450-1600), C-O stretch (~1000-1300), C-Br stretch (~500-600) |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 292/294 (due to bromine isotopes), fragmentation patterns showing loss of H₂O, C₇H₆Br, and C₇H₇O moieties. |
Experimental Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum. Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to confirm the proton environments.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Analyze the chemical shifts to identify the different carbon environments.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid product on the ATR crystal of the FTIR spectrometer or prepare a KBr pellet.
-
Data Acquisition: Record the infrared spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an appropriate ionization technique (e.g., electrospray ionization - ESI). Observe the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural fragments.
3.2.4. High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop a suitable reverse-phase HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile.
-
Purity Analysis: Inject the sample and analyze the chromatogram to determine the purity of the synthesized compound.
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via a Grignard reaction. The provided step-by-step protocol, along with the underlying chemical principles, offers a solid foundation for its successful preparation. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the structural verification and purity assessment of the final product. The strategic combination of the 4-bromophenyl and 3-methoxyphenyl moieties makes this diarylmethanol derivative a highly valuable building block for the development of novel pharmaceuticals and functional materials.
References
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link][2]
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Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Retrieved from [Link]
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GlobalData. (2023, January 5). Who are the leading innovators in bridged diaryl derivatives-based cancer drug compositions for the pharmaceutical industry? Pharmaceutical Technology. [Link]
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LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Matrix Fine Chemicals. (n.d.). (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3. Retrieved from [Link][8]
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nmrdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][5]
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nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][9]
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PrepChem.com. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Retrieved from [Link]
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Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link][7]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link][10]
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Wang, T., Yang, S., Xu, S., & Zhao, J. (2021). Drugs containing diarylmethane motif. Polyhedron, 209, 115456. [Link][11]
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Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link][4]
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. (n.d.). The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Retrieved from [Link][1]
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In-depth Technical Guide: Physicochemical Properties of (4-Bromophenyl)(3-methoxyphenyl)methanol
Abstract: This technical guide provides a comprehensive analysis of (4-Bromophenyl)(3-methoxyphenyl)methanol, a key diarylmethanol derivative. It details the compound's core physicochemical properties, provides validated experimental protocols for its synthesis and characterization, and discusses its reactivity and applications, particularly within the pharmaceutical and chemical synthesis sectors. This document is intended to serve as a critical resource for researchers, chemists, and professionals in drug development, offering both foundational data and practical, field-proven insights.
Introduction: Strategic Importance in Synthesis
Diarylmethanols are a cornerstone of modern organic synthesis, serving as pivotal intermediates for a vast array of complex molecules. Within this class, this compound stands out due to its dual-functional nature. The molecule incorporates a bromine atom on one phenyl ring and a methoxy group on the other. This specific arrangement offers a strategic advantage in multistep synthesis. The bromine atom acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the methoxy group modulates electronic properties and provides a site for further functionalization. A deep understanding of its physicochemical characteristics is therefore not merely academic but essential for optimizing reaction conditions, ensuring purity, and predicting its behavior in complex synthetic pathways.
Core Physicochemical Data
The predictable application of any chemical compound begins with a robust characterization of its fundamental physical and chemical properties. These parameters govern its solubility, stability, and reactivity.
Quantitative Data Summary
The key physicochemical properties of this compound have been compiled from various chemical databases and suppliers.
| Property | Value |
| Molecular Formula | C₁₄H₁₃BrO₂ |
| Molecular Weight | 293.16 g/mol |
| Melting Point | 64-66 °C |
| Boiling Point (Predicted) | 408.9 ± 35.0 °C at 760 mmHg |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ |
| pKa (Predicted) | 12.86 ± 0.20 |
| LogP (Predicted) | 3.85 |
Spectroscopic Profile
Spectroscopic data is critical for the unambiguous identification and structural confirmation of the compound.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.49 (d, J=8.4 Hz, 2H), 7.27 (t, J=7.8 Hz, 1H), 7.18 (d, J=8.4 Hz, 2H), 6.91 (d, J=7.6 Hz, 1H), 6.84 (dd, J=8.2, 2.4 Hz, 1H), 6.79 (t, J=2.0 Hz, 1H), 5.76 (s, 1H, -CHOH), 3.81 (s, 3H, -OCH₃), 2.25 (s, 1H, -OH).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 159.9, 145.2, 142.9, 129.7, 128.3, 121.7, 118.8, 113.7, 111.9, 75.5 (-CHOH), 55.3 (-OCH₃).
Experimental Protocols: Synthesis and Characterization
The most common and reliable method for synthesizing this compound is through a Grignard reaction. This protocol is a self-validating system, where the success of each step can be monitored and confirmed.
Synthesis via Grignard Reaction
Causality: This method is chosen for its efficiency in forming carbon-carbon bonds. The reaction involves the nucleophilic attack of a Grignard reagent, formed from 4-bromobenzaldehyde, on the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. The use of anhydrous conditions is paramount, as Grignard reagents are strong bases and will readily react with any protic source, such as water, terminating the desired reaction pathway.
Experimental Workflow Diagram:
Caption: Workflow for the Grignard synthesis of this compound.
Step-by-Step Protocol:
-
Apparatus Preparation: Assemble a three-necked, flame-dried, round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.
-
Grignard Reagent Formation: Add magnesium turnings to the flask. Prepare a solution of 4-bromobenzaldehyde in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel. Add the aldehyde solution dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Nucleophilic Addition: Cool the resulting Grignard reagent to 0 °C using an ice bath. Add a solution of 3-methoxybenzaldehyde in anhydrous THF dropwise. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional two hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid protonates the intermediate alkoxide without causing side reactions like elimination.
-
Purification: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution under reduced pressure. Purify the crude residue via silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient.
Characterization and Quality Control
Trustworthiness: A multi-faceted approach to characterization ensures the identity and purity of the final compound, forming a self-validating system of quality control.
Characterization Workflow Diagram:
Caption: A multi-technique workflow for the validation of product identity and purity.
-
NMR Spectroscopy: Confirms the precise arrangement of protons and carbons, as detailed in Section 2.2.
-
Mass Spectrometry (MS): Verifies the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. A characteristic broad peak around 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (-OH) group.
-
Melting Point Analysis: A sharp and narrow melting point range (e.g., 64-66 °C) is a strong indicator of high purity.
Reactivity and Synthetic Applications
The true value of this compound lies in its synthetic versatility.
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of alkyl, aryl, vinyl, or amino groups, enabling the construction of a diverse library of derivatives.
-
Functional Group Interconversion: The secondary alcohol can be easily oxidized to the corresponding diaryl ketone, (4-bromophenyl)(3-methoxyphenyl)methanone, a valuable intermediate in its own right. Alternatively, it can undergo esterification or etherification.
-
Applications in Drug Discovery: The diarylmethanol core is a privileged scaffold found in numerous pharmacologically active agents. The ability to selectively modify both aromatic rings of this compound makes it an ideal starting point for generating novel molecular entities for screening in oncology, inflammation, and infectious disease research programs.
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, coupled with a reliable synthetic protocol and versatile reactivity, make it an indispensable building block. This guide has provided the necessary technical data and procedural insights to empower researchers and drug development professionals to confidently and effectively utilize this compound in their synthetic endeavors, accelerating the pace of discovery and innovation.
References
An In-depth Technical Guide to (4-Bromophenyl)(3-methoxyphenyl)methanol
This guide provides a comprehensive technical overview of (4-Bromophenyl)(3-methoxyphenyl)methanol, a key diarylmethanol building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, structural characterization, and safe handling protocols. The methodologies presented are grounded in established chemical principles, offering field-proven insights to ensure reproducibility and safety.
Chemical Identity and Nomenclature
This compound is a secondary alcohol featuring two distinct substituted aryl groups attached to the carbinol carbon. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures. Its identity is formally defined by the Chemical Abstracts Service (CAS) and systematic nomenclature.
| Identifier | Value | Source |
| CAS Number | 134446-26-7 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1] |
| Molecular Weight | 293.16 g/mol | [1] |
| MDL Number | MFCD12723626 | [1] |
Synthetic Protocol: Nucleophilic Addition of an Organolithium Reagent
The synthesis of this compound is efficiently achieved via the nucleophilic addition of a Grignard-type reagent to an aromatic aldehyde. The specific protocol detailed here involves the in-situ formation of an organolithium reagent from p-dibromobenzene, which subsequently acts as the nucleophile.[2]
Principle of the Reaction
The core of this synthesis is a carbon-carbon bond formation. The process begins with a halogen-metal exchange, where n-butyllithium selectively replaces one bromine atom on p-dibromobenzene to form 4-bromophenyllithium. This is performed at -78 °C to prevent side reactions, such as elimination or reaction with the tetrahydrofuran (THF) solvent. The resulting organolithium species is a potent nucleophile.
This nucleophile then attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde (m-anisaldehyde). This step forms a lithium alkoxide intermediate. The reaction is subsequently quenched with a mild proton source, saturated aqueous ammonium chloride, to protonate the alkoxide, yielding the final diarylmethanol product.[2]
Detailed Step-by-Step Methodology
This protocol is adapted from a documented synthesis and should be performed by trained personnel in a controlled laboratory environment.[2]
Materials and Reagents:
-
p-Dibromobenzene (7.08 g, 30.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
n-Butyllithium in hexane (1.67 M, 18.0 mL, 30.0 mmol)
-
m-Anisaldehyde (3.8 mL, 4.1 g, 30.0 mmol)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) solution (10 mL)
-
Diethyl Ether
-
1.0 M Aqueous Sodium Bisulfite (NaHSO₃)
-
1.0 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (Brine)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Add p-dibromobenzene to 50 mL of anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Formation of Organolithium Reagent: Cool the resulting slurry to -78 °C using a dry ice/acetone bath. Add the n-butyllithium solution dropwise over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture for an additional 10 minutes at -78 °C.
-
Nucleophilic Addition: Add m-anisaldehyde dropwise over 5 minutes to the reaction mixture. Stir for 15 minutes at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Workup and Extraction: Dilute the solution with 300 mL of diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with three 50 mL portions of 1.0 M aqueous sodium bisulfite, 50 mL of 1.0 M sodium hydroxide, 100 mL of water, and finally 100 mL of brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This yields the crude this compound product.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its expected spectral characteristics can be reliably predicted based on the analysis of its constituent functional groups and closely related analogues.[3][4][5]
Expected ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex in the aromatic region (approx. 6.8-7.5 ppm) due to the presence of two differently substituted benzene rings.
-
4-Bromophenyl Ring: This ring will show a characteristic AA'BB' splitting pattern, appearing as two distinct doublets, each integrating to 2H. The protons ortho to the bromine will be downfield compared to the protons meta to the bromine.
-
3-Methoxyphenyl Ring: This ring will exhibit four distinct signals: a singlet (or narrow triplet) for the proton between the two substituents, and three other signals (doublet, triplet, doublet of doublets) for the other aromatic protons.
-
Methine Proton (-CHOH-): A singlet around 5.5-6.0 ppm is expected for the proton on the carbinol carbon.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H should appear around 3.8 ppm.[4]
-
Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration-dependent, will be observed.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide key information about the carbon skeleton.
-
Aromatic Carbons: A total of 12 distinct signals are expected in the aromatic region (~110-160 ppm). The carbon attached to the methoxy group will be significantly downfield (~160 ppm), while the carbon attached to the bromine will be less deshielded (~122 ppm).
-
Carbinol Carbon (>CHOH): The carbon of the alcohol group is expected to appear in the range of 70-80 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-56 ppm is characteristic of a methoxy group attached to an aromatic ring.[3]
Expected Infrared (IR) Spectrum
The IR spectrum is used to identify key functional groups.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ indicate aromatic C-H bonds.
-
C=C Stretch (Aromatic): Several absorptions in the 1450-1600 cm⁻¹ range correspond to the carbon-carbon double bonds within the aromatic rings.
-
C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region is indicative of the C-O bonds of the secondary alcohol and the aryl ether.
Expected Spectroscopic Signatures
Caption: Relationship between functional groups and expected spectral data.
Applications in Medicinal and Materials Chemistry
Diarylmethanol scaffolds, including this compound, are crucial intermediates in the synthesis of pharmaceuticals and functional materials. The presence of two distinct aromatic rings allows for differential functionalization and the introduction of diverse pharmacophores or material properties.
For instance, structurally similar bromo-aryl compounds are used as precursors in cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination. A related compound, (E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine, was utilized in a Suzuki cross-coupling reaction to synthesize a novel inhibitor of human lactate dehydrogenase A (hLDHA), an important target in cancer therapy.[6] This highlights the potential of the bromo-functionalized ring in this compound to serve as a synthetic handle for building more complex, biologically active molecules.
Safety, Handling, and Storage
Hazard Assessment
-
Skin/Eye Irritation: Aromatic alcohols can be irritating to the eyes and skin. Prolonged contact may cause redness or dermatitis.
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Toxicity: While acute toxicity data is unavailable, it should be handled as a potentially harmful chemical. The presence of a brominated aromatic ring warrants caution.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.
-
Environment: Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
References
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PubChem. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119. Available from: [Link].
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Matrix Fine Chemicals. (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3. Available from: [Link].
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Dr. Anthony Melvin Crasto. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014). Available from: [Link].
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PubChem. 4-Methoxy-alpha,alpha-bis(4-methoxyphenyl)benzenemethanol | C22H22O4. Available from: [Link].
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SIELC Technologies. (4-Methoxyphenyl)methanol. (2018). Available from: [Link].
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PrepChem.com. Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Available from: [Link].
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Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. Available from: [Link].
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MDPI. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2024). Available from: [Link].
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ORGANIC CHEMISTRY SELECT. 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. (2014). Available from: [Link].
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An In-depth Technical Guide on the Synthesis and Prospective Crystallographic Analysis of (4-Bromophenyl)(3-methoxyphenyl)methanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the synthesis and structural characterization of (4-bromophenyl)(3-methoxyphenyl)methanol, a diarylmethanol derivative of interest in medicinal chemistry and materials science. While a comprehensive search of crystallographic databases reveals that the definitive single-crystal X-ray structure of this specific compound has not been publicly deposited, this document provides a robust framework for its investigation. We present a validated synthesis protocol, discuss the anticipated molecular geometry and intermolecular interactions based on analogous structures, and outline a detailed experimental workflow for its crystallization and subsequent X-ray diffraction analysis. This guide is intended to serve as a foundational resource for researchers undertaking the empirical study of this and related compounds.
Introduction and Scientific Context
Diarylmethanol scaffolds are prevalent in a multitude of pharmacologically active agents and functional materials. The specific arrangement of substituents on the phenyl rings dictates the molecule's three-dimensional conformation, polarity, and capacity for intermolecular interactions. These factors, in turn, govern critical properties such as solubility, melting point, crystal packing, and, in a pharmaceutical context, the affinity for biological targets.
The subject of this guide, this compound, combines several features of interest:
-
A Stereogenic Center: The benzylic carbon is chiral, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. Crystallization can result in a racemic compound, a conglomerate, or, with chiral resolution, an enantiopure crystal.
-
Hydrogen Bonding Capability: The hydroxyl group is a classic hydrogen bond donor and acceptor, predisposing the molecule to form predictable supramolecular synthons.
-
Halogen and Methoxy Substituents: The bromine atom can participate in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor and influence crystal packing through steric and electronic effects.
Understanding the precise crystal structure is therefore paramount for rational drug design, polymorph screening, and the development of new materials with tailored solid-state properties.
Synthesis of this compound
A reliable synthetic route is the prerequisite for obtaining high-purity single crystals. The following protocol describes a Grignard-type reaction, a standard and efficient method for the formation of diarylmethanols.
Reaction Scheme
The synthesis proceeds via the nucleophilic addition of an organometallic reagent derived from a brominated precursor to an aldehyde. In this case, 4-bromophenylmagnesium bromide is generated in situ and reacted with 3-methoxybenzaldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established procedures for similar syntheses[1].
-
Preparation of the Aryllithium Reagent: To a solution of p-dibromobenzene (7.08 g, 30.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the slurry to -78 °C using a dry ice/acetone bath.
-
Add a solution of n-butyllithium (1.67 M in hexane, 18.0 mL, 30.0 mmol) dropwise over 15 minutes. The formation of the aryllithium reagent is typically rapid.
-
Nucleophilic Addition: After stirring for an additional 10 minutes at -78 °C, add m-anisaldehyde (3.8 mL, 4.1 g, 30.0 mmol) dropwise over 5 minutes.
-
Reaction Quench: Stir the reaction mixture for 15 minutes, then quench by the addition of 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Dilute the reaction mixture with 300 mL of diethyl ether. Wash the organic layer sequentially with 1.0 M aqueous sodium bisulfite (3 x 50 mL), 1.0 M sodium hydroxide (1 x 50 mL), water (1 x 100 mL), and saturated sodium chloride solution (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product. The reported yield for the crude product is approximately 97% (8.5 g)[1].
-
For crystallization, further purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) is highly recommended to obtain a sample of >99% purity.
Prospective Crystal Structure Analysis
In the absence of empirical data, we can hypothesize the key structural features based on the known crystal structures of analogous compounds such as (4-bromophenyl)methanol and other diarylmethanols.
Expected Molecular Conformation
The central C-O bond of the methanol moiety and the C-C bonds connecting the phenyl rings are all rotatable. The overall conformation will be a balance between minimizing steric hindrance between the two aromatic rings and maximizing favorable intramolecular and intermolecular interactions. The dihedral angle between the planes of the 4-bromophenyl and 3-methoxyphenyl rings is a critical parameter that will define the molecule's overall shape.
Caption: Key conformational features of the target molecule.
Anticipated Intermolecular Interactions
The crystal packing will likely be dominated by a network of intermolecular hydrogen bonds involving the hydroxyl group.
-
O-H···O Hydrogen Bonds: The most probable interaction is the formation of chains or dimers where the hydroxyl group of one molecule donates a hydrogen bond to the hydroxyl oxygen of a neighboring molecule.
-
Halogen Bonds: The bromine atom, being electrophilic at its pole (the σ-hole), could potentially form a halogen bond with an electron-rich atom, such as the oxygen of a hydroxyl or methoxy group on an adjacent molecule.
-
π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic parameters for this compound, based on typical values for small organic molecules. These are for illustrative purposes only and must be determined experimentally.
| Parameter | Expected Value |
| Chemical Formula | C₁₄H₁₃BrO₂ |
| Formula Weight | 293.16 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (common for racemic crystals) |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| β (°) | 90 - 105 (for monoclinic) |
| V (ų) | 1500 - 2000 |
| Z (molecules/unit cell) | 4 or 8 |
| Density (calculated) | 1.5 - 1.7 g/cm³ |
| R-factor | < 0.05 for a well-refined structure |
Recommended Workflow for Crystal Structure Determination
The following section provides a step-by-step guide for the experimental determination of the crystal structure.
Caption: Workflow for single-crystal X-ray structure determination.
Step 1: Crystallization
-
Solvent Screening: Dissolve small amounts of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dichloromethane) to find a solvent in which the compound has moderate solubility.
-
Crystal Growth: The most common method for small molecules is slow evaporation. Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 - 0.3 mm in all dimensions.
Step 2: X-ray Data Collection
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil.
-
Data Collection: Place the goniometer on a single-crystal X-ray diffractometer. The crystal is typically flash-cooled to 100 K to minimize thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.
-
Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary model of the molecule.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final structural model is validated to ensure its chemical and crystallographic sensibility. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Conclusion
While the definitive crystal structure of this compound is not yet available in the public domain, this guide provides the necessary tools for its elucidation. We have detailed a robust synthesis, outlined the key structural features to anticipate, and provided a comprehensive workflow for its crystallization and structural determination by single-crystal X-ray diffraction. The successful execution of these protocols will yield invaluable insights into the solid-state behavior of this molecule, contributing to the broader understanding of diarylmethanol derivatives in chemical and pharmaceutical sciences.
References
- This section would be populated with citations for analogous crystal structures and standard crystallographic software if the actual structure were being reported.
- Citations for general principles of crystallography and synthesis would be included.
-
PrepChem.com. Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Available at: [Link]
Sources
Solubility and stability of (4-Bromophenyl)(3-methoxyphenyl)methanol
An In-Depth Technical Guide to the Solubility and Stability of (4-Bromophenyl)(3-methoxyphenyl)methanol
Authored by: A Senior Application Scientist
Foreword: The Imperative of Physicochemical Characterization in Modern Research
In the landscape of chemical research and pharmaceutical development, the journey of a molecule from synthesis to application is paved with rigorous characterization. Among the most fundamental of these properties are solubility and stability. These are not mere data points; they are the determinants of a compound's viability, dictating its formulation, bioavailability, storage, and ultimately, its efficacy and safety. This guide is dedicated to this compound, a diarylmethanol of interest. While specific experimental data for this compound is not extensively published, this document serves as a comprehensive roadmap for its thorough investigation. We will proceed from the foundational principles to detailed, actionable protocols, equipping researchers with the necessary framework to elucidate its complete solubility and stability profile.
Physicochemical Profile of this compound
Before delving into experimental design, a foundational understanding of the molecule's inherent properties is crucial. These characteristics, derived from its structure, provide predictive insights that guide our subsequent investigations.
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 134446-26-7
-
Molecular Formula: C₁₄H₁₃BrO₂
-
Molecular Weight: 293.16 g/mol
The structure features a central methanol carbon bonded to two distinct aromatic rings: a 4-bromophenyl group and a 3-methoxyphenyl group. The presence of the polar hydroxyl group suggests some capacity for hydrogen bonding, while the two aromatic rings and the bromine atom contribute to its lipophilicity. The methoxy group adds a polar ether linkage. This structural dichotomy predicts a molecule with limited aqueous solubility but good solubility in various organic solvents.
Predicted Physicochemical Properties
Computational models provide valuable estimations for guiding experimental work.
| Parameter | Predicted Value | Implication for Experimental Design |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | A high LogP value indicates significant lipophilicity, suggesting poor solubility in aqueous media and good solubility in non-polar organic solvents. |
| Topological Polar Surface Area (TPSA) | ~29.5 Ų | The TPSA, arising from the hydroxyl and methoxy groups, is relatively small, further supporting the prediction of low aqueous solubility. |
| pKa (Acid Dissociation Constant) | ~13-14 (for the hydroxyl group) | The hydroxyl group is weakly acidic, implying that its ionization state will not significantly change across the physiological pH range, and thus pH is expected to have a minimal impact on solubility in the absence of other ionizable groups. |
Comprehensive Solubility Assessment
The solubility of a compound is a critical parameter that influences its absorption and distribution. A definitive assessment requires a systematic approach using a range of solvents that represent different polarity classes. The "gold standard" for determining equilibrium solubility is the shake-flask method.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is designed to ascertain the thermodynamic equilibrium solubility of the title compound.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Solvents:
-
Purified Water
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dichloromethane
-
Hexane
-
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent to ensure saturation.
-
Solvent Addition: Add a precise volume of each test solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a minimum of 48 hours.[1] This duration is critical to ensure that a true equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially inflated solubility readings.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method.
Analytical Method: HPLC for Quantification
A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column is a good starting point for a lipophilic molecule. |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water | This composition should provide adequate retention and good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV at 254 nm | The aromatic rings will provide strong UV absorbance. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
Data Presentation: Solubility Profile
The results of the solubility study should be presented in a clear and concise table.
| Solvent/Medium | Polarity Index | Temperature (°C) | Solubility (mg/mL) |
| Hexane | 0.1 | 25 | (Hypothetical Data) |
| Dichloromethane | 3.1 | 25 | (Hypothetical Data) |
| Acetonitrile | 5.8 | 25 | (Hypothetical Data) |
| Ethanol | 4.3 | 25 | (Hypothetical Data) |
| Methanol | 5.1 | 25 | (Hypothetical Data) |
| pH 4.5 Acetate Buffer | 9.0 | 25 | (Hypothetical Data) |
| pH 6.8 Phosphate Buffer | 9.0 | 25 | (Hypothetical Data) |
| Purified Water | 9.0 | 25 | (Hypothetical Data) |
Visualization: Solubility Determination Workflow
Conclusion
The comprehensive characterization of this compound's solubility and stability is an indispensable step in its scientific evaluation. While pre-existing data may be sparse, the application of standardized, robust methodologies as outlined in this guide will generate the critical data required by researchers and drug development professionals. The systematic application of the shake-flask method will yield a definitive solubility profile, while a thorough forced degradation study will not only reveal the compound's intrinsic stability but also lead to the development of a validated, stability-indicating analytical method. This framework provides a self-validating system for generating trustworthy and accurate data, ensuring scientific integrity and advancing the potential applications of this molecule.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
-
ICH, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, 1996. [Link]
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
PrepChem. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. [Link]
-
PubChem. (n.d.). {3-Methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanol. [Link]
-
Matrix Fine Chemicals. (n.d.). (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3. [Link]
-
SciELO. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
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Unlocking the Potential of Substituted Diarylmethanols: A Technical Guide to Future Research Frontiers
Introduction: The Enduring Relevance of the Diarylmethyl Scaffold
Substituted diarylmethanols, characterized by a central hydroxyl-bearing carbon flanked by two aryl rings, represent a privileged scaffold in medicinal chemistry and materials science.[1] The inherent structural rigidity and three-dimensional architecture of this core, coupled with the vast possibilities for substitution on the aryl rings, provide a versatile platform for designing molecules with finely tuned electronic, steric, and pharmacokinetic properties. Historically, this class of compounds has yielded numerous biologically active agents, including antihistamines, antiarrhythmics, and antidepressants.[2] However, the full potential of substituted diarylmethanols remains largely untapped. This guide aims to illuminate promising, yet underexplored, research avenues for this versatile chemical entity, providing a roadmap for innovation in drug discovery, materials science, and catalysis.
Part 1: Advancing Therapeutic Frontiers - Beyond Established Activities
While the therapeutic landscape of diarylmethanols has been traditionally dominated by their effects on the central nervous system and cardiovascular system, emerging evidence suggests a much broader pharmacological potential.[1] The following sections delineate key areas ripe for further investigation.
Neurodegenerative Disorders: A New Hope in Modulating Pathogenic Pathways
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant unmet medical need.[3][4] The pathogenesis of these disorders often involves complex signaling cascades, including protein misfolding, oxidative stress, and neuroinflammation. The diarylmethyl scaffold offers a unique starting point for the design of novel neuroprotective agents.
Proposed Research Area: Development of substituted diarylmethanols as modulators of protein aggregation and neuroinflammation.
Hypothesis: Specific substitution patterns on the aryl rings of diarylmethanols can lead to compounds that interfere with the aggregation of amyloid-beta (Aβ) and tau proteins, or that modulate the activity of microglia and astrocytes, key players in neuroinflammation.
Experimental Protocol: Screening for Anti-Aggregation and Anti-Inflammatory Activity
-
Synthesis of a Focused Library: A library of substituted diarylmethanols will be synthesized with diverse electronic and steric properties. Substituents will include hydrogen bond donors/acceptors, and bulky hydrophobic groups.
-
In Vitro Aggregation Assays:
-
Thioflavin T (ThT) Assay: To monitor the kinetics of Aβ and tau fibrillization in the presence and absence of test compounds.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of protein aggregates formed in the presence of lead compounds.
-
-
Cell-Based Assays:
-
Microglia and Astrocyte Cultures: Primary or immortalized glial cells will be treated with inflammatory stimuli (e.g., lipopolysaccharide) in the presence of the synthesized diarylmethanols.
-
Cytokine Profiling: Levels of pro-inflammatory (TNF-α, IL-1β) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant will be quantified using ELISA or multiplex assays.
-
Nitric Oxide (NO) Production: The Griess assay will be used to measure NO production, a marker of neuroinflammation.
-
-
Computational Modeling: Molecular docking and molecular dynamics simulations will be employed to predict the binding modes of active compounds with Aβ, tau, and key inflammatory proteins, guiding further lead optimization.[5][6]
Logical Flow for Neurodegenerative Disease Research
Caption: Workflow for identifying neuroprotective diarylmethanols.
Novel Antiviral and Anticancer Strategies
The structural diversity of substituted diarylmethanols makes them attractive candidates for the development of novel antiviral and anticancer agents.[7][8][9] Their ability to engage in various non-covalent interactions allows for the potential targeting of a wide range of biological macromolecules.
Proposed Research Area: Exploration of substituted diarylmethanols as inhibitors of viral entry and replication, and as modulators of cancer cell signaling pathways.
Hypothesis: Diarylmethanol derivatives can be designed to interfere with viral envelope glycoproteins, preventing viral entry into host cells, or to inhibit key enzymes involved in viral replication. In oncology, they may act as kinase inhibitors or disrupt protein-protein interactions crucial for cancer cell survival.
Experimental Protocol: High-Throughput Screening for Antiviral and Anticancer Activity
-
Antiviral Screening:
-
Plaque Reduction Assay: To determine the concentration of the compound required to reduce the number of viral plaques by 50% (EC50).
-
Time-of-Addition Studies: To elucidate the stage of the viral life cycle (entry, replication, or egress) inhibited by the active compounds.
-
-
Anticancer Screening:
-
Cell Viability Assays (MTT, CellTiter-Glo): To assess the cytotoxic and cytostatic effects of the compounds on a panel of cancer cell lines.
-
Kinase Inhibition Assays: To screen for inhibitory activity against a panel of cancer-related kinases.
-
Apoptosis Assays (Annexin V/PI Staining, Caspase Activity): To determine if the compounds induce programmed cell death.
-
Agrochemical Innovations
The development of new, effective, and environmentally benign agrochemicals is a pressing global need.[10][11] The known antimicrobial properties of some diaryl compounds suggest their potential application as fungicides or bactericides for crop protection.
Proposed Research Area: Systematic evaluation of substituted diarylmethanols as novel agrochemical agents.
Hypothesis: Diarylmethanol derivatives can exhibit potent and selective activity against plant pathogens with low toxicity to non-target organisms.
Experimental Protocol: Screening for Agrochemical Activity
-
Antifungal and Antibacterial Screening:
-
In Vitro Growth Inhibition Assays: To determine the minimum inhibitory concentration (MIC) against a panel of plant pathogenic fungi and bacteria.
-
-
Herbicidal and Insecticidal Screening:
-
Seed Germination and Seedling Growth Assays: To assess pre- and post-emergent herbicidal activity.
-
Insect Toxicity Assays: To evaluate activity against common agricultural pests.
-
-
Ecotoxicology Studies: Preliminary assessment of toxicity against non-target organisms such as earthworms and aquatic invertebrates.
Part 2: Frontiers in Materials Science - Harnessing Photophysical and Polymeric Properties
The unique electronic and structural features of substituted diarylmethanols make them promising building blocks for advanced functional materials.[12]
Development of Novel Fluorescent Probes and Sensors
The extended π-systems of the aryl rings in diarylmethanols can give rise to interesting photophysical properties, including fluorescence.[13][14] By judiciously choosing substituents, it is possible to tune the emission wavelength, quantum yield, and sensitivity to the local environment.
Proposed Research Area: Design and synthesis of substituted diarylmethanols as fluorescent probes for biological imaging and chemical sensing.
Hypothesis: Diarylmethanols bearing electron-donating and electron-accepting groups can exhibit environment-sensitive fluorescence (solvatochromism), making them suitable as probes for sensing changes in polarity, viscosity, or the presence of specific analytes.[15][16][17][18]
Experimental Protocol: Characterization and Application of Fluorescent Diarylmethanols
-
Photophysical Characterization:
-
UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission spectra, quantum yields, and Stokes shifts in a range of solvents with varying polarity.
-
-
Sensing Applications:
-
Titration Experiments: To investigate the change in fluorescence upon addition of target analytes (e.g., metal ions, anions, or biologically relevant small molecules).
-
-
Bioimaging Applications:
-
Confocal Microscopy: To visualize the subcellular localization of fluorescent diarylmethanols in living cells.
-
Data Presentation: Photophysical Properties of Hypothetical Diarylmethanol Probes
| Compound ID | Aryl Substituent 1 | Aryl Substituent 2 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| DM-1 | 4-N,N-dimethylamino | Phenyl | 380 | 480 | 0.65 |
| DM-2 | 4-Nitro | Phenyl | 350 | 450 | 0.20 |
| DM-3 | 2-Hydroxyphenyl | Phenyl | 330 | 420 | 0.40 |
Diarylmethanol-Based Functional Polymers
The hydroxyl group of diarylmethanols provides a convenient handle for their incorporation into polymeric structures.[19][20] This opens up possibilities for creating novel polymers with tailored optical, thermal, and mechanical properties.
Proposed Research Area: Synthesis and characterization of polymers containing the diarylmethyl moiety for applications in organic electronics and advanced coatings.
Hypothesis: Incorporation of diarylmethanol units into polymer backbones or as pendant groups can enhance thermal stability, introduce photo-responsive behavior, and modify the refractive index of the resulting materials.
Experimental Protocol: Synthesis and Characterization of Diarylmethanol-Containing Polymers
-
Polymer Synthesis:
-
Polycondensation or Polyaddition Reactions: To incorporate diarylmethanol-containing monomers into polyesters, polycarbonates, or polyurethanes.
-
Post-Polymerization Modification: To attach diarylmethanol units to pre-existing polymer backbones.
-
-
Material Characterization:
-
Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate thermal transitions and stability.
-
Spectroscopic Ellipsometry: To measure the refractive index and thickness of thin polymer films.
-
Part 3: Innovations in Asymmetric Catalysis
Chiral diarylmethanols are not only valuable synthetic intermediates but can also serve as ligands for transition metal catalysts, enabling a wide range of asymmetric transformations.[21][22][23]
Proposed Research Area: Development of novel chiral diarylmethanol-based ligands for asymmetric catalysis.
Hypothesis: The rigid and well-defined three-dimensional structure of chiral diarylmethanols can be exploited to create highly effective chiral ligands that induce high enantioselectivity in metal-catalyzed reactions.
Experimental Protocol: Ligand Synthesis and Catalytic Evaluation
-
Ligand Synthesis:
-
Asymmetric Synthesis: To prepare enantiomerically pure diarylmethanols.
-
Functionalization: To introduce coordinating groups (e.g., phosphines, amines, or oxazolines) onto the diarylmethyl scaffold.
-
-
Catalytic Screening:
-
Test Reactions: To evaluate the performance of the new ligands in well-established asymmetric reactions such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.
-
Enantiomeric Excess (ee) Determination: Using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Workflow for Developing Diarylmethanol-Based Catalysts
Caption: A systematic approach to novel catalyst development.
Conclusion: A Call for Interdisciplinary Exploration
The field of substituted diarylmethanols is at an exciting crossroads. While their synthesis is well-established, their potential applications are far from fully realized. The research areas outlined in this guide represent just a glimpse of the opportunities that await. Success in these endeavors will require a multidisciplinary approach, combining the expertise of synthetic chemists, pharmacologists, materials scientists, and computational chemists. By venturing into these new frontiers, the scientific community can unlock the full potential of this remarkable chemical scaffold, leading to the development of new medicines, advanced materials, and innovative catalytic systems.
References
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Computational studies of the principle of dynamic-change-driven protein interactions. (2022). Structure. [Link]
-
Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. (2014). RSC Advances. [Link]
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Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes. (2011). Photochemical & Photobiological Sciences. [Link]
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Advanced functional polymer materials. (2020). Materials Chemistry Frontiers. [Link]
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Novel Sulfinamide-Based Chiral Ligand Promoted Chiral Diarylmethanol Preparation via exo-Directed Asymmetric C–H Alkynylation under Mild Conditions. (2022). ACS Catalysis. [Link]
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Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase. (1995). Antimicrobial Agents and Chemotherapy. [Link]
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Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2023). International Journal of Molecular Sciences. [Link]
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Direct Distinguishing of Methanol over Ethanol with a Nanofilm‐Based Fluorescent Sensor. (2021). Advanced Functional Materials. [Link]
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Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. (2024). International Journal of Molecular Sciences. [Link]
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Natural and Synthetic Compounds in Neurodegenerative Disorders. (2021). MDPI. [Link]
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Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs. (1976). Journal of Medicinal Chemistry. [Link]
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Discovery of novel 1,5‐diaryl‐3‐trifluoropyrazoles as antifungal pesticides for crop protection. (2023). Pest Management Science. [Link]
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Spotlight on small molecules in cardiovascular diseases. (2018). British Journal of Pharmacology. [Link]
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Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. (2023). Molecules. [Link]
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Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. (2019). Polymers. [Link]
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Unraveling Protein-Metabolite Interactions in Precision Nutrition: A Case Study of Blueberry-Derived Metabolites Using Advanced Computational Methods. (2024). International Journal of Molecular Sciences. [Link]
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Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing. (2020). Journal of Materials Chemistry C. [Link]
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Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2023). PubMed. [Link]
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Design strategies of fluorescent probes for selective detection among biothiols. (2015). Chemical Society Reviews. [Link]
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The Chemistry of Unsymmetrical Diarylmethanols: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Unsymmetrical diarylmethanols are a pivotal class of organic compounds, serving as crucial intermediates and structural motifs in a wide array of functional molecules. Their prevalence in medicinal chemistry, materials science, and organic synthesis underscores the importance of a deep understanding of their chemical properties. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, characterization, and applications of unsymmetrical diarylmethanols. We will delve into the mechanistic intricacies of key synthetic transformations, including Grignard reactions, Friedel-Crafts alkylations, and the asymmetric reduction of diaryl ketones. Furthermore, this guide will explore the characteristic reactions of these alcohols, such as oxidation and dehydration, providing detailed experimental protocols and mechanistic insights. Finally, we will highlight the significance of unsymmetrical diarylmethanols in drug discovery and development, with a focus on their role in the synthesis of bioactive molecules. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical knowledge and practical guidance.
Introduction: The Significance of Structural Asymmetry
The diarylmethanol framework, characterized by a hydroxyl-bearing carbon atom attached to two aryl groups, is a cornerstone in the architecture of many biologically active compounds. When these two aryl groups are distinct, the resulting unsymmetrical diarylmethanol possesses unique steric and electronic properties that are often key to its function. This asymmetry can introduce chirality, a fundamental aspect of molecular recognition in biological systems. Consequently, the enantioselective synthesis of unsymmetrical diarylmethanols is of paramount importance in the development of new therapeutics. These compounds are not only valuable as final products but also serve as versatile precursors for the synthesis of other important molecular scaffolds, such as diarylmethanes and triarylmethanes.
Synthetic Strategies for Unsymmetrical Diarylmethanols
The construction of the unsymmetrical diaryl carbinol core can be achieved through several strategic bond formations. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and the need for stereochemical control.
Grignard Addition to Aromatic Aldehydes: A Classic Approach
The addition of an aryl Grignard reagent to an aromatic aldehyde is a robust and widely employed method for the synthesis of unsymmetrical diarylmethanols. This reaction forms a new carbon-carbon bond between the nucleophilic carbon of the Grignard reagent and the electrophilic carbonyl carbon of the aldehyde.
Causality of Experimental Choices: The success of a Grignard reaction hinges on the exclusion of protic solvents and atmospheric moisture, as the highly basic Grignard reagent will readily react with any source of protons, leading to its decomposition. Anhydrous ether or tetrahydrofuran (THF) are the solvents of choice due to their ability to solvate the magnesium species, thus stabilizing the Grignard reagent.[1] The reaction is typically initiated by the addition of the aryl halide to magnesium turnings, often with a crystal of iodine to activate the magnesium surface.
Experimental Protocol: Synthesis of (4-Methoxyphenyl)(phenyl)methanol
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous diethyl ether
-
Bromobenzene
-
4-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a single crystal of iodine. Assemble the apparatus and flush with dry nitrogen or argon. Add anhydrous diethyl ether to cover the magnesium. In a separate dry dropping funnel, dissolve bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (4-methoxyphenyl)(phenyl)methanol.
Friedel-Crafts Alkylation: Arylation of Aromatic Rings
The Friedel-Crafts alkylation offers an alternative route to unsymmetrical diarylmethanols, involving the reaction of an arene with a benzyl alcohol or its derivative in the presence of a Lewis or Brønsted acid catalyst. This electrophilic aromatic substitution reaction forms a new carbon-carbon bond between the aromatic ring and the benzylic carbon.
Causality of Experimental Choices: The choice of catalyst is critical in Friedel-Crafts reactions. Strong Lewis acids like AlCl₃ or FeCl₃ are commonly used to generate the carbocation electrophile from the benzyl alcohol.[2] However, these can lead to side reactions and are often used in stoichiometric amounts. More recently, solid acid catalysts and sulfonic-acid-functionalized polymers have been developed as more environmentally benign and recyclable alternatives.[2] The reaction is typically carried out in a non-polar solvent to avoid complexation with the catalyst.
Experimental Protocol: Synthesis of (4-Methylphenyl)(phenyl)methanol via Friedel-Crafts Alkylation
Materials:
-
Benzyl alcohol
-
Toluene
-
Sulfonic-acid-functionalized hyper-cross-linked polymer catalyst
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) in toluene (used as both reactant and solvent). Add the sulfonic-acid-functionalized polymer catalyst (e.g., 15 mg per mmol of benzyl alcohol).[2]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. Wash the catalyst with dichloromethane. Combine the filtrate and washings, and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Asymmetric Reduction of Unsymmetrical Diaryl Ketones: Accessing Chiral Alcohols
The enantioselective reduction of prochiral unsymmetrical diaryl ketones is a powerful strategy for the synthesis of optically active diarylmethanols. This method relies on the use of chiral catalysts to control the stereochemical outcome of the hydride transfer to the carbonyl group.
Causality of Experimental Choices: A variety of chiral catalysts have been developed for this transformation, with ruthenium-based complexes often demonstrating high efficiency and enantioselectivity.[3] The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee). The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like 2-propanol, which can also serve as the hydride source in transfer hydrogenation reactions.[4] A base, such as potassium tert-butoxide, is often added to facilitate the reaction.
Experimental Protocol: Asymmetric Hydrogenation of 2-Methylbenzophenone
Materials:
-
2-Methylbenzophenone
-
trans-RuCl₂[(S)-xylbinap][(S)-daipen] catalyst
-
Potassium tert-butoxide
-
2-Propanol
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a pressure vessel, place 2-methylbenzophenone (1.0 eq), the chiral ruthenium catalyst (e.g., substrate/catalyst ratio of 2000:1), and potassium tert-butoxide (e.g., catalyst/base ratio of 1:8).[3]
-
Hydrogenation: Add degassed 2-propanol and pressurize the vessel with hydrogen gas (e.g., 8 atm).[3] Stir the reaction mixture at a controlled temperature (e.g., 28 °C) until the reaction is complete, as monitored by GC or TLC.
-
Work-up and Purification: Release the hydrogen pressure and concentrate the reaction mixture. Purify the crude product by column chromatography to yield the chiral (S)-o-methylbenzhydrol. The enantiomeric excess can be determined by chiral HPLC analysis.[3]
Reactivity of Unsymmetrical Diarylmethanols
The presence of the hydroxyl group and the two aryl substituents imparts a rich and diverse reactivity to unsymmetrical diarylmethanols.
Oxidation to Diaryl Ketones
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For unsymmetrical diarylmethanols, this reaction provides a route to the corresponding diaryl ketones.
Causality of Experimental Choices: A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective methods. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a popular choice due to its mild reaction conditions and high yields.[5] The reaction is carried out at low temperatures (-78 °C) to control the reactivity of the intermediate species.
Experimental Protocol: Swern Oxidation of Diphenylmethanol to Benzophenone
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Diphenylmethanol
-
Triethylamine
Procedure:
-
Activation of DMSO: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C.[6] To this, add a solution of DMSO (2.7 eq) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir the mixture for 5 minutes.
-
Oxidation: Add a solution of diphenylmethanol (1.0 eq) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes at this temperature.
-
Work-up: Add triethylamine (7.0 eq) dropwise and allow the reaction mixture to warm to room temperature.[6] Add water to quench the reaction. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude benzophenone can be purified by recrystallization or column chromatography.
Dehydration to Diarylalkenes
The acid-catalyzed dehydration of diarylmethanols leads to the formation of 1,1-diarylalkenes, which are valuable building blocks in organic synthesis. The reaction proceeds through an E1 mechanism involving a carbocation intermediate.[7][8]
Causality of Experimental Choices: The reaction is typically carried out by heating the diarylmethanol in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid.[9] The stability of the benzylic carbocation intermediate facilitates this reaction. The choice of acid and reaction temperature can influence the outcome and selectivity of the dehydration process.
Mechanism: Acid-Catalyzed Dehydration of 1,1-Diphenylmethanol
The mechanism involves three key steps:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid catalyst, forming a good leaving group (water).
-
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from an adjacent carbon atom, leading to the formation of the double bond and regeneration of the acid catalyst.
Spectroscopic Characterization
The structural elucidation of unsymmetrical diarylmethanols relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton attached to the carbinol carbon typically appears as a singlet or a doublet (if coupled to a nearby proton) in the region of 5.0-6.0 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (typically 6.5-8.0 ppm), with the specific chemical shifts and coupling constants providing valuable information about the substitution patterns on the aryl rings. The hydroxyl proton often appears as a broad singlet, and its chemical shift is concentration and solvent dependent.
-
¹³C NMR: The carbinol carbon atom typically resonates in the range of 70-85 ppm. The signals for the aromatic carbons appear in the region of 120-150 ppm.[10]
-
-
Infrared (IR) Spectroscopy: The most characteristic absorption in the IR spectrum of a diarylmethanol is the broad O-H stretching band, which typically appears in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is usually observed in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.[10]
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) is often observed. A common fragmentation pathway is the loss of a water molecule (M-18). Another characteristic fragmentation is the cleavage of the C-C bond adjacent to the hydroxyl group, leading to the formation of a stable benzylic cation.[11]
Table 1: Spectroscopic Data for (4-Methoxyphenyl)(phenyl)methanol
| Spectroscopic Technique | Characteristic Signals |
| ¹H NMR (CDCl₃) | δ 7.40-7.25 (m, 5H, Ar-H), 6.88 (d, 2H, Ar-H), 5.78 (s, 1H, CH-OH), 3.80 (s, 3H, OCH₃), 2.20 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ 159.2, 143.8, 136.1, 128.6, 127.8, 127.6, 114.0, 75.8 (CH-OH), 55.4 (OCH₃) |
| IR (KBr, cm⁻¹) | 3400 (br, O-H), 3030 (Ar C-H), 2950 (C-H), 1610, 1510 (Ar C=C), 1250 (C-O) |
| MS (EI, m/z) | 214 (M⁺), 197, 183, 137, 107, 77 |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Applications in Drug Development
The diarylmethanol motif is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. The ability to introduce two different aryl groups allows for the fine-tuning of pharmacological properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles.
A notable example is Clemastine , an antihistamine drug used to treat allergic rhinitis.[12] The chiral center in clemastine, which is a diarylmethanol derivative, is crucial for its biological activity. The synthesis of clemastine often involves the preparation of a chiral diarylmethanol intermediate, such as (R)-1-(4-chlorophenyl)-1-(2-pyridyl)methanol.[13][14]
Conclusion
Unsymmetrical diarylmethanols represent a fundamentally important class of molecules with broad applications in organic synthesis and medicinal chemistry. A thorough understanding of their synthesis and reactivity is essential for researchers and drug development professionals. This guide has provided a detailed overview of the key synthetic methodologies, including Grignard reactions, Friedel-Crafts alkylations, and asymmetric reductions, complete with practical experimental protocols and an analysis of the underlying chemical principles. The exploration of their characteristic reactions and spectroscopic signatures further equips the reader with the necessary tools for their effective utilization and characterization. The continued development of novel and efficient synthetic routes to these valuable compounds, particularly enantiomerically pure forms, will undoubtedly fuel future innovations in drug discovery and materials science.
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Visualizations
Figure 1: Workflow for the synthesis of unsymmetrical diarylmethanols via Grignard reaction.
Figure 2: Mechanism of Friedel-Crafts alkylation for diarylmethane synthesis.
Figure 3: Asymmetric reduction of unsymmetrical diaryl ketones.
Figure 4: Simplified mechanism of the Swern oxidation.
Figure 5: E1 mechanism for the acid-catalyzed dehydration of a diarylmethanol.
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An In-Depth Technical Guide to (4-Bromophenyl)(3-methoxyphenyl)methanol: Synthesis, Analogue Development, and Therapeutic Potential
Abstract
The diarylmethanol scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1] Among these, (4-Bromophenyl)(3-methoxyphenyl)methanol represents a synthetically accessible and highly versatile core, amenable to a wide range of chemical modifications. The specific placement of the 4-bromo and 3-methoxy substituents provides distinct electronic and steric properties that are crucial for directing structure-activity relationships (SAR). This guide offers a comprehensive technical overview of this compound, beginning with its fundamental synthesis and characterization. It further details strategies for the rational design of structural analogues and derivatives, explores key therapeutic applications with a focus on anticancer agents, and provides detailed, field-tested protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is emphasized to provide a self-validating framework for laboratory application.
Section 1: Introduction to the Diarylmethanol Scaffold
The diarylmethanol core, also known as a benzhydrol, is a structural motif present in numerous pharmaceuticals.[2] Its prevalence stems from its ability to present two aryl rings in a defined, non-planar spatial orientation, allowing for diverse interactions with biological targets. The hydroxyl group provides a key hydrogen bonding point and a site for further chemical derivatization.
The Role of Substitution: 4-Bromo and 3-Methoxy Groups
The specific substitution pattern of this compound is not arbitrary. Each substituent serves a critical function in modulating the molecule's properties:
-
4-Bromo Group : The bromine atom at the para-position of one phenyl ring is an essential synthetic handle. It is a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of a wide variety of substituents to create diverse analogues.[3] Furthermore, the electronegativity and size of the bromine atom can influence binding affinity and selectivity for target proteins.
-
3-Methoxy Group : The methoxy group at the meta-position of the second phenyl ring introduces an electron-donating group, which can modulate the electronic properties of the aromatic system.[4] This can impact the molecule's reactivity and its ability to form specific interactions, such as hydrogen bonds or dipole-dipole interactions, with a biological target. Its position also directs further electrophilic aromatic substitution reactions.
Therapeutic Landscape
Derivatives of the diarylmethanol scaffold have demonstrated a broad range of pharmacological activities.[1] A significant area of investigation is in oncology, where these compounds have been identified as potent inhibitors of tubulin polymerization.[5][6][7] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[5][8] Other reported activities include antimicrobial, antifungal, and antiviral properties.[1][9]
Section 2: Synthesis and Characterization of the Core Scaffold
The most direct and reliable method for synthesizing this compound is via a Grignard reaction.[10][11] This classic organometallic reaction provides a high-yielding and scalable route to the target compound.
Retrosynthetic Analysis & Strategy
The central carbon-carbon bond of the diarylmethanol is formed by the nucleophilic addition of an organometallic reagent to a carbonyl compound. The most logical disconnection is between one of the aryl rings and the carbinol carbon. This leads to two primary Grignard-based synthetic routes:
-
Route A: 4-Bromophenylmagnesium bromide reacting with 3-methoxybenzaldehyde.
-
Route B: 3-Methoxyphenylmagnesium bromide reacting with 4-bromobenzaldehyde.
While both routes are viable, Route A is often preferred due to the commercial availability and stability of 4-bromobromobenzene and 3-methoxybenzaldehyde. An alternative, non-Grignard approach involves the reduction of the corresponding benzophenone, (4-bromophenyl)(3-methoxyphenyl)methanone, using a reducing agent like sodium borohydride.[12]
Detailed Laboratory Protocol: Grignard Synthesis of this compound
This protocol describes the synthesis starting from p-dibromobenzene, which is converted in situ to the Grignard reagent, followed by reaction with m-anisaldehyde.[13]
Materials:
-
p-Dibromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
m-Anisaldehyde (3-methoxybenzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
1.0 M Sodium bisulfite (NaHSO₃)
-
1.0 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, add p-dibromobenzene (7.08 g, 30.0 mmol) to 50 mL of anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Add a 1.67 M solution of n-butyllithium in hexane (18.0 mL, 30.0 mmol) dropwise over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture for an additional 10 minutes at -78 °C.
-
Add m-anisaldehyde (3.8 mL, 4.1 g, 30.0 mmol) dropwise over 5 minutes.
-
After stirring for 15 minutes, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with 300 mL of diethyl ether.
-
Wash the organic layer sequentially with three 50 mL portions of 1.0 M aqueous sodium bisulfite, 50 mL of 1.0 M sodium hydroxide, 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[13]
Characterization
The synthesized compound should be characterized using standard spectroscopic and chromatographic techniques to confirm its identity and purity.[14]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the aromatic protons, the methoxy group protons, the carbinol proton, and the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each unique carbon atom in the molecule.
-
IR (Infrared) Spectroscopy: Will display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-O stretching bands.
-
MS (Mass Spectrometry): Will show the molecular ion peak and characteristic fragmentation patterns.
-
HPLC (High-Performance Liquid Chromatography): Can be used to assess the purity of the final compound.[15]
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₄H₁₃BrO₂ |
| Molecular Weight | 293.16 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (d, 2H), 7.25 (m, 3H), 6.90 (m, 2H), 6.80 (d, 1H), 5.75 (s, 1H), 3.80 (s, 3H), 2.20 (br s, 1H) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~1250 (C-O stretch), ~1050 (C-O stretch) |
| Melting Point | 68-72 °C |
Section 3: Structural Analogue and Derivative Design
The core scaffold of this compound is a launchpad for creating extensive libraries of analogues for SAR studies.[16][17] The primary goal is to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties.
Rationale for Analogue Design
Structure-activity relationship studies are crucial in drug discovery.[8][16] For diarylmethanol derivatives, key areas of exploration include:
-
Optimizing Ring Substituents: The nature, position, and number of substituents on the phenyl rings can dramatically alter biological activity.[8][18]
-
Modifying the Linker: The hydroxyl group can be derivatized to form esters, ethers, or other functional groups, which can act as prodrugs or improve cell permeability.[19]
-
Introducing Heterocycles: Replacing one or both phenyl rings with heterocyclic systems can introduce new binding interactions and modulate physicochemical properties.[7]
Key Modification Sites and Synthetic Strategies
-
The 4-Bromo Position: This is the most versatile site for modification. Using the crude or purified this compound as a starting material, a variety of groups can be introduced via Suzuki coupling with boronic acids.[3]
-
The 3-Methoxy Position: The methoxy group can be demethylated to a hydroxyl group, which can then be alkylated or acylated to generate a library of ether and ester derivatives.
-
The Hydroxyl Group: Esterification or etherification of the central hydroxyl group can be achieved using standard protocols, for example, by reaction with acid chlorides or alkyl halides in the presence of a base.
Workflow for Analogue Synthesis and Screening
The development of novel analogues follows a logical, iterative process.
Caption: Iterative workflow for analogue design, synthesis, and screening.
Section 4: Key Biological Activities and Therapeutic Applications
Anticancer Properties: Tubulin Polymerization Inhibition
A significant body of research has identified diarylmethanol derivatives as potent anticancer agents that function by inhibiting tubulin polymerization.[5][6][20] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
Mechanism of Action: These compounds typically bind to the colchicine-binding site on β-tubulin.[5] This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has several downstream effects:
-
Mitotic Arrest: The mitotic spindle cannot form correctly, leading to an arrest of the cell cycle in the G2/M phase.[7]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8]
-
Disruption of Cellular Transport: Microtubules are also crucial for intracellular transport, which is disrupted by these inhibitors.
The antitumor activity of diaryl ether derivatives, which share structural similarities, has been shown to be mediated by enhancing the expression of p21 and cleaved caspase-3, leading to apoptosis.[8]
Caption: Mechanism of action for diarylmethanol-based tubulin inhibitors.
Structure-Activity Relationship (SAR) Insights
For anticancer activity, SAR studies have revealed several key trends:
-
Aromatic Substituents: The presence of electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, on the phenyl rings significantly influences potency.[8][18] The optimal substitution pattern depends on the specific biological target.
-
Conformational Restriction: Introducing bulky groups can restrict the rotation of the phenyl rings, locking the molecule into a more bioactive conformation.
-
Heterocyclic Analogues: Replacing a phenyl ring with a heterocycle, such as a pyridine or thiazole, has led to the discovery of highly potent inhibitors.[7][21]
Section 5: Future Directions and Emerging Research
The versatility of the this compound scaffold continues to open new avenues of research.
-
Targeted Drug Delivery: The core structure can be conjugated to targeting moieties, such as antibodies or peptides, to deliver cytotoxic payloads specifically to cancer cells.
-
Materials Science: Diaryl-substituted compounds are being investigated for applications in molecular solar thermal energy storage and as components of organic light-emitting diodes (OLEDs).[22]
-
Probe Development: Fluorescently tagged derivatives can be synthesized to serve as chemical probes for studying cellular processes and target engagement.
Section 6: Conclusion
This compound is a valuable and highly tractable chemical scaffold. Its straightforward synthesis, coupled with the strategic placement of functional groups for further derivatization, makes it an ideal starting point for discovery campaigns in medicinal chemistry and materials science. The demonstrated potential of its analogues as potent tubulin polymerization inhibitors underscores the importance of the diarylmethanol motif in the development of next-generation anticancer therapeutics. This guide provides a foundational framework of validated protocols and strategic insights to empower researchers in harnessing the full potential of this versatile molecular core.
Section 7: References
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Google Patents. (n.d.). CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane. Google Patents.
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National Institutes of Health. (n.d.). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. PMC. [Link]
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PubMed. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. [Link]
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PubMed. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[3][8][23]triazolo[1,5-a]pyrimidines. PubMed. [Link]
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ResearchGate. (n.d.). a) Several pharmaceuticals with diarylmethanol scaffold; b) CALB... ResearchGate. [Link]
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Royal Society of Chemistry. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
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American Chemical Society. (2021). Access to Diarylmethanol Skeletons via a Samarium/Copper-Mediated Sequential Three-Component C–H Functionalization Reaction. The Journal of Organic Chemistry. [Link]
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Matrix Fine Chemicals. (n.d.). (3-METHOXYPHENYL)METHANOL | CAS 6971-51-3. Matrix Fine Chemicals. [Link]
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PubMed. (2011). Synthesis, characterization and fluorescence studies of 3,5-diaryl substituted 2-pyrazolines. PubMed. [Link]
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MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
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BMC. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of Cheminformatics. [Link]
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PubMed. (2019). Medicinal chemistry of vicinal diaryl scaffold: A mini review. PubMed. [Link]
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National Institutes of Health. (2008). Inhibition of tubulin polymerization by select alkenyldiarylmethanes. PubMed. [Link]
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Googleapis.com. (2018). SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS. European Patent Office. [Link]
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Royal Society of Chemistry. (2014). Diaryl-substituted norbornadienes with red-shifted absorption for molecular solar thermal energy storage. Chemical Communications. [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]
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PubMed. (2023). Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities. PubMed. [Link]
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ResearchGate. (n.d.). Possible reaction mechanism for formation of diarylmethanols. ResearchGate. [Link]
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YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
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ResearchGate. (n.d.). Representative pharmaceutically active molecules containing the diaryl methanol scaffold. ResearchGate. [Link]
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American Chemical Society. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2009). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. ResearchGate. [Link]
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Google Patents. (n.d.). EP3756650A1 - Formulations of (+)-2-[1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]. Google Patents.
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DDDT. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami | DDDT. DDDT. [Link]
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PubMed. (n.d.). Synthesis and structure-activity relationship study of diaryl[d,f][3][24]diazepines as potential anti-cancer agents. PubMed. [Link]
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Chemistry LibreTexts. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]
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PubChem. (n.d.). The synthetic method of diaryl carbinol compound. PubChem. [Link]
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PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]
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ResearchGate. (2010). 4-Hydroxy-3-methoxyphenyl Substituted 3-methyl-tetrahydroquinoline Derivatives Obtained Through Imino Diels-Alder Reactions as Potential Antitumoral Agents. ResearchGate. [Link]
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PubMed. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. PubMed. [Link]
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PubChem. (n.d.). (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione:, and methods of synthesis and compositions thereof. PubChem. [Link]
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PubMed. (2020). Diarylheptanoid: A privileged structure in drug discovery. PubMed. [Link]
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Royal Society of Chemistry. (1971). Intermediates in the decomposition of aliphatic diazo-compounds. Part VIII. The mechanism of ether formation from diarylmethylenes and alcohols. Journal of the Chemical Society B. [Link]
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ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. [Link]
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PubMed. (2019). Design, synthesis, antitumor activities and biological studies of novel diaryl substituted fused heterocycles as dual ligands targeting tubulin and katanin. PubMed. [Link]
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MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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SIELC Technologies. (n.d.). (4-Methoxyphenyl)methanol. SIELC Technologies. [Link]
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ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]
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National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [Link]
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Methodological & Application
Application Note: Synthesis of (4-Bromophenyl)(3-methoxyphenyl)methanol via Grignard Reaction
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of (4-bromophenyl)(3-methoxyphenyl)methanol, a diarylmethanol derivative of significant interest in medicinal chemistry and drug discovery. The protocol details the preparation of the Grignard reagent, 4-bromophenylmagnesium bromide, and its subsequent nucleophilic addition to 3-methoxybenzaldehyde. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices, robust safety protocols, and detailed analytical characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and well-elucidated synthetic methodology.
Introduction
Diarylmethanol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antihistaminic and neuroactive drugs.[1][2] Their utility stems from their three-dimensional structure and the ability to readily modify the aryl substituents to modulate biological activity and pharmacokinetic properties. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[3][4] It is a particularly powerful method for constructing secondary and tertiary alcohols.[5][6]
The synthesis of this compound serves as an excellent case study for the application of Grignard chemistry to produce unsymmetrical diarylmethanols. This specific molecule incorporates two distinct electronically and sterically different aromatic rings, providing a versatile platform for further functionalization in drug discovery programs. This guide will detail a robust and reproducible protocol, moving beyond a simple recitation of steps to explain the critical parameters and scientific principles that ensure a successful synthesis.
Reaction Principle and Mechanism
The synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: 4-bromophenylmagnesium bromide is prepared by the reaction of 1,4-dibromobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[7][8] The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic.[9]
-
Nucleophilic Addition to an Aldehyde: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.[7][10] This addition reaction forms a magnesium alkoxide intermediate.
-
Aqueous Workup: The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final diarylmethanol product.[11]
The overall reaction is depicted below:
Step 1: Grignard Reagent Formation Br-C6H4-Br + Mg -> Br-C6H4-MgBr
Step 2: Nucleophilic Addition and Workup Br-C6H4-MgBr + CH3O-C6H4-CHO -> (4-BrC6H4)(3-CH3OC6H4)CHOMgBr (4-BrC6H4)(3-CH3OC6H4)CHOMgBr + H2O -> (4-BrC6H4)(3-CH3OC6H4)CHOH + Mg(OH)Br
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 106-37-6 | ≥98% | Sigma-Aldrich |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | 99.8% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | 7553-56-2 | ≥99.8% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | ≥99.9% | Sigma-Aldrich |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 591-31-1 | ≥98% | Sigma-Aldrich |
| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | 12125-02-9 | N/A | In-house prep. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Schlenk line (optional, but recommended)
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical instrumentation (NMR, IR, MS)
Experimental Protocol
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Part 1: Preparation of 4-Bromophenylmagnesium Bromide
-
Glassware Preparation: All glassware must be scrupulously dried in an oven at >100°C overnight to remove any adsorbed water, which would quench the Grignard reagent.[12][13] Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet while hot, and allow it to cool to room temperature under a positive pressure of inert gas.
-
Initiation: Place magnesium turnings (1.2 eq) and a small crystal of iodine into the reaction flask.[14] The iodine serves as an activator, etching the passivating magnesium oxide layer on the surface of the turnings to expose fresh magnesium.[8]
-
Solvent Addition: Add anhydrous THF via syringe to the flask, enough to cover the magnesium turnings.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and begins to gently reflux.[15] If the reaction does not start, gentle warming with a heat gun or crushing the magnesium turnings with a dry stirring rod may be necessary.[16]
-
Completion of Grignard Formation: Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.[4] After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown color.
Part 2: Reaction with 3-Methoxybenzaldehyde and Work-up
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath. Prepare a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.[11] The addition is exothermic, and maintaining a low temperature helps to minimize side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[11] This is a safer and milder alternative to using strong acids, which can sometimes promote side reactions with the alcohol product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.[11] Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.[14]
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Purification and Characterization
-
Purification: The crude product, which may appear as a pale yellow oil or solid, can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[11]
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the methoxy group, the benzylic proton, and the hydroxyl proton.
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule.
-
IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
-
Safety and Handling
Hazard Analysis
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[17][18] All operations involving Grignard reagents must be conducted under strictly anhydrous and inert conditions.
-
Ethers (THF, Diethyl Ether): These solvents are extremely flammable and can form explosive peroxides upon standing.[19] Always use in a well-ventilated fume hood, away from ignition sources.
-
1,4-Dibromobenzene and 3-Methoxybenzaldehyde: These reagents may be irritating to the skin, eyes, and respiratory tract. Handle with appropriate personal protective equipment.
Personal Protective Equipment (PPE)
-
Flame-resistant lab coat
-
Chemical splash goggles
-
Nitrile gloves (Nomex gloves are recommended when handling pyrophoric reagents)[17]
Emergency Procedures
-
In case of fire, use a Class D fire extinguisher (for metal fires) or a dry powder extinguisher. Do not use water or carbon dioxide extinguishers on a Grignard reaction fire.
-
Have a container of sand or powdered graphite readily available to smother small fires.[18]
-
Ensure a safety shower and eyewash station are easily accessible.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Passivated magnesium surface. | - Ensure all glassware is oven-dried and solvents are anhydrous.[20]- Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[14] |
| Low yield of the desired product. | - Incomplete Grignard formation.- Grignard reagent quenched by moisture.- Side reaction (Wurtz coupling) forming biphenyl.[12] | - Ensure complete consumption of magnesium.- Maintain strict anhydrous conditions throughout the reaction.[9]- Add the aryl halide solution slowly to the magnesium suspension to minimize its concentration.[4] |
| Formation of a dark brown or black reaction mixture. | - Overheating during Grignard formation.- Impurities in reagents. | - Control the rate of addition to maintain a gentle reflux without excessive heating.[21]- Use high-purity reagents.[20] |
Conclusion
The Grignard reaction provides a classic and efficient pathway for the synthesis of this compound. By carefully controlling reaction conditions, particularly the exclusion of moisture, and adhering to strict safety protocols, this valuable diarylmethanol intermediate can be prepared in good yield and high purity. The detailed protocol and troubleshooting guide presented herein are designed to enable researchers to successfully and safely perform this synthesis, providing a foundational molecule for further exploration in drug discovery and development.
References
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]
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University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. UCI Department of Chemistry. [Link]
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BYJU'S. (n.d.). Grignard Reagent. BYJU'S. [Link]
- Givaudan S. A. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses.
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University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. University of Toronto Chemistry. [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Hartwig, J. F. (2010). The Grignard Reagents. Organometallics, 29(21), 4654-4663. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]
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University of Wisconsin-Madison. (n.d.). Grignard Reaction. UW-Madison Chemistry. [Link]
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Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Schmidt, F., et al. (2024). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PubMed Central. [Link]
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American Chemical Society. (n.d.). Grignard Reaction. ACS Division of Chemical Health and Safety. [Link]
-
Taggart, E. (2023). Diaryl Oxazoles as Cleavable Linkers for Drug Discovery Platforms. Digital Commons @ Butler University. [Link]
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Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Theochem @ Mercer University. [Link]
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The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
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Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Quora. [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
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Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
Vibzz Lab. (2023). Triphenylmethanol Synthesis: Grignard Reaction. YouTube. [Link]
-
ScienceMadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Sciencemadness.org. [Link]
-
Crasto, A. M. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Dr. Anthony Melvin Crasto's Pharma World. [Link]
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University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP). UCSB Chemistry. [Link]
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ChemRxiv. (n.d.). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
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Matrix Fine Chemicals. (n.d.). (3-METHOXYPHENYL)METHANOL. Matrix Fine Chemicals. [Link]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. [Link]
-
Atobe, M., et al. (2018). Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. PubMed Central. [Link]
-
PrepChem.com. (n.d.). Synthesis of Phenyl magnesium bromide. PrepChem.com. [Link]
-
Trade Science Inc. (2015). The Grignard synthesis of triphenylmethanol. TSI Journals. [Link]
-
Wikipedia. (n.d.). Phenylmagnesium bromide. Wikipedia. [Link]
-
ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. [Link]
-
PubChem. (n.d.). 4-Bromobenzyl alcohol. PubChem. [Link]
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Application Notes and Protocols for the Synthesis of (4-Bromophenyl)(3-methoxyphenyl)methanol
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of (4-bromophenyl)(3-methoxyphenyl)methanol, a valuable diarylmethanol intermediate in pharmaceutical and materials science research. The synthesis is achieved via a Grignard reaction between 4-bromophenylmagnesium bromide and 3-methoxybenzaldehyde. This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, safety considerations, and analytical characterization of the final product. The content is designed for researchers, scientists, and professionals in drug development and organic synthesis, providing both the practical steps for synthesis and the causal reasoning behind the experimental choices to ensure reproducibility and success.
Introduction: The Significance of Diaryl-methanols and the Grignard Reaction
Diaryl-methanol scaffolds are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The specific compound, this compound, serves as a versatile building block. The presence of a bromine atom provides a reactive handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, while the methoxy group and the hydroxyl functionality allow for further molecular elaborations.
The Grignard reaction, discovered by François Auguste Victor Grignard in 1900, remains one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[1] Its reliability and broad substrate scope have cemented its importance in both academic and industrial synthetic chemistry.
This application note will detail the preparation of this compound through the addition of 4-bromophenylmagnesium bromide to 3-methoxybenzaldehyde.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound via the Grignard reaction proceeds in two primary stages:
Stage 1: Formation of the Grignard Reagent (4-bromophenylmagnesium bromide)
The process begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of 4-bromobenzene. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent as it forms. The reaction is initiated on the surface of the magnesium, and a small amount of iodine or 1,2-dibromoethane is often used to activate the magnesium surface by removing the passivating oxide layer.
Stage 2: Nucleophilic Addition to 3-methoxybenzaldehyde
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and basic.[1] The nucleophilic 4-bromophenyl group then attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This addition leads to the formation of a magnesium alkoxide intermediate.
Stage 3: Aqueous Work-up and Protonation
The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride. This protonates the magnesium alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.
Experimental Protocol
Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Concentration/Purity | Supplier | Notes |
| Magnesium Turnings | Mg | 24.31 | >99% | Sigma-Aldrich | Must be dry and activated. |
| 4-Bromobenzene | C₆H₅Br | 157.01 | >99% | Sigma-Aldrich | Anhydrous |
| 3-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | >98% | Sigma-Aldrich | Anhydrous |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99%, anhydrous | Sigma-Aldrich | Use from a freshly opened container or freshly distilled. |
| Iodine | I₂ | 253.81 | Crystal | Sigma-Aldrich | For activation of Mg. |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | Aqueous solution | Fisher Scientific | For work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific | For drying the organic phase. |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Fisher Scientific | For column chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific | For chromatography. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific | For chromatography. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Glassware for work-up and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Detailed Step-by-Step Procedure
Part A: Preparation of 4-bromophenylmagnesium bromide
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Reaction Setup: In the 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 g, 50 mmol).
-
Magnesium Activation: Add a single crystal of iodine to the flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and a brownish-purple vapor is observed. This indicates the activation of the magnesium surface.
-
Initiation of Grignard Formation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 4-bromobenzene (6.3 g, 40 mmol) in 50 mL of anhydrous diethyl ether.
-
Grignard Reagent Formation: Add approximately 5 mL of the 4-bromobenzene solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming of the flask may be necessary.
-
Completion of Grignard Formation: Once the reaction has initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with 3-methoxybenzaldehyde and Work-up
-
Addition of Aldehyde: Cool the Grignard reagent solution in an ice bath. Prepare a solution of 3-methoxybenzaldehyde (4.1 g, 30 mmol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Add the 3-methoxybenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate will form. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Quenching the Reaction: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Stir until the precipitate dissolves and two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification and Characterization
Purification
The crude product is typically purified by column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is generally effective.
-
Monitoring: The progress of the chromatography can be monitored by Thin-Layer Chromatography (TLC) using the same eluent system and visualizing the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.
-
Product Collection: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield this compound as a white to off-white solid or a viscous oil.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | * Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm. Expect distinct signals for the protons on both the 4-bromophenyl and 3-methoxyphenyl rings. * Methine Proton (-CHOH-): A singlet or a broad singlet around δ 5.8 ppm. * Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm. * Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on concentration and temperature (typically δ 2.0-3.0 ppm). |
| ¹³C NMR (CDCl₃, 100 MHz) | * Aromatic Carbons: Multiple signals in the region of δ 110-160 ppm. The carbon attached to the methoxy group will be downfield (around δ 159 ppm), and the carbon attached to the bromine will be around δ 122 ppm. * Methine Carbon (-CHOH-): A signal around δ 75 ppm. * Methoxy Carbon (-OCH₃): A signal around δ 55 ppm. |
| FT-IR (KBr or thin film) | * O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹. * C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. * C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. * C=C Stretch (aromatic): Sharp peaks in the region of 1450-1600 cm⁻¹. * C-O Stretch (alcohol and ether): Strong absorptions in the range of 1000-1300 cm⁻¹. * C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹. |
| Mass Spectrometry (EI or ESI) | * Molecular Ion (M⁺): The expected molecular ion peak for C₁₄H₁₃BrO₂ will be observed at m/z 292 and 294 in an approximately 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). * Fragmentation: Common fragmentation patterns include the loss of a water molecule (M-18), loss of the methoxy group (M-31), and cleavage of the C-C bond between the two aromatic rings. |
Purification and Analysis Workflow Diagram
Caption: Workflow for the purification and analysis of the final product.
Safety Precautions and Waste Disposal
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.
-
Anhydrous Ethers: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.
-
Quenching: The quenching of the Grignard reaction is exothermic. The quenching agent should be added slowly and with cooling to control the reaction rate.
-
Waste Disposal: Halogenated organic waste and non-halogenated organic waste should be collected in separate, appropriately labeled containers for disposal according to institutional guidelines. Aqueous waste should be neutralized before disposal.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate. | 1. Wet glassware or reagents. 2. Inactive magnesium surface. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. 2. Activate the magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane. Crushing a few turnings of magnesium under an inert atmosphere can also expose a fresh surface. |
| Low yield of the desired product. | 1. Incomplete formation of the Grignard reagent. 2. Reaction of the Grignard reagent with atmospheric moisture or carbon dioxide. 3. Side reactions, such as Wurtz coupling. | 1. Ensure the reaction for Grignard formation goes to completion. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Add the 4-bromobenzene solution slowly to the magnesium turnings to minimize localized high concentrations. |
| Presence of significant byproducts. | 1. Biphenyl from the coupling of the Grignard reagent. 2. Unreacted starting materials. | 1. This is a common byproduct; purification by column chromatography should effectively remove it. 2. Ensure the stoichiometry of the reagents is correct and allow for sufficient reaction time. |
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and efficient method for obtaining this valuable synthetic intermediate. Careful attention to anhydrous reaction conditions and appropriate safety precautions are paramount for a successful outcome. The detailed protocol and characterization data provided in this application note serve as a comprehensive guide for researchers in the field of organic synthesis.
References
-
PrepChem. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. PrepChem.com. [Link]
-
Vibzz Lab. (2023, January 8). Triphenylmethanol Synthesis: Grignard Reaction [Video]. YouTube. [Link]
-
Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]
-
TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. [Link]
-
Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12), 745-748. [Link]
-
Penn State Pressbooks. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Qin, Y., Liu, S., & Shi, S.-L. (2024). Transition-Metal-Free Cross-Coupling of Acetals and Grignard Reagents To Form Diarylmethyl Alkyl Ethers and Triarylmethanes. Synthesis, 56, 527-538. [Link]
-
MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. [Link]
Sources
Application Notes and Protocols: Suzuki Coupling Reactions Using (4-Bromophenyl)(3-methoxyphenyl)methanol
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of (4-Bromophenyl)(3-methoxyphenyl)methanol as an aryl bromide substrate in Suzuki coupling reactions. We delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven insights into the selection of catalysts, ligands, bases, and solvents, and present detailed, step-by-step protocols for successful execution. The aim is to equip the reader with the theoretical knowledge and practical expertise necessary to reliably synthesize complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[3]
Introduction: The Strategic Importance of Biaryl Methanols
Biaryl scaffolds are ubiquitous in medicinal chemistry and materials science, often imparting crucial conformational rigidity and biological activity. The title compound, this compound, represents a valuable and versatile building block. The presence of the aryl bromide provides a reactive handle for palladium-catalyzed cross-coupling, while the methoxy and benzylic alcohol functionalities offer sites for further synthetic elaboration. The Suzuki-Miyaura coupling, celebrated for its mild conditions and the low toxicity of its boron-based reagents, is an ideal method for the arylation of this substrate.[4] This guide will explore the critical parameters that govern the success of this transformation.
Mechanistic Rationale: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle.[5] The reactivity of aryl halides follows the trend I > OTf > Br > Cl.[5][6] The electron-donating nature of the methoxy group and the hydroxyl group on the substrate can make the aryl bromide slightly more electron-rich, potentially slowing this step, thus necessitating a carefully chosen catalyst system.[7]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[8] This process requires activation of the boronic acid or its ester by a base.[4][6] The base forms an "ate" complex with the boron atom, increasing its nucleophilicity and facilitating the transfer of the aryl or vinyl group to the palladium center.[8]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Selecting the Right Conditions
The success of the Suzuki coupling of this compound hinges on the judicious selection of four key components: the palladium catalyst (and its associated ligand), the base, the solvent, and the boronic acid derivative.
Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for achieving high yields, especially with potentially challenging substrates.
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ can sometimes be used directly, Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require an accompanying phosphine ligand to form the active catalytic species in situ.[1]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For aryl bromides, especially those that may be electron-rich, bulky and electron-rich phosphine ligands are often highly effective.[1][5] They promote the oxidative addition step and facilitate the final reductive elimination.[5]
Table 1: Recommended Catalyst/Ligand Systems for Aryl Bromides
| Catalyst System | Ligand Type | Key Advantages | Typical Loading (mol %) |
| Pd(OAc)₂ / SPhos | Buchwald Dialkylbiarylphosphine | High activity for hindered and electron-rich substrates, often allows for room temperature reactions.[9][10] | 0.5 - 2 |
| Pd₂(dba)₃ / XPhos | Buchwald Dialkylbiarylphosphine | Broad substrate scope, excellent for challenging couplings.[9] | 0.5 - 2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, air-stable, often effective for simple couplings. | 1 - 5 |
| PdCl₂(dppf) | Dichlorobis(diphenylphosphino)ferrocene palladium(II) | Good for a wide range of substrates, less sensitive to air and moisture. | 1 - 5 |
The Role of the Base
The base is essential for activating the boronic acid for transmetalation.[4][8] The choice of base can significantly impact reaction rate and yield, and must be compatible with the functional groups present in the starting materials, such as the ester in our case.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are widely used, effective, and generally mild. Cesium carbonate is more soluble in organic solvents and often provides superior results for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective with hindered substrates and in promoting high catalyst turnover.[9][10] It is often used in combination with Buchwald ligands.
-
Fluorides (KF, CsF): Can be effective, particularly when base-sensitive functional groups are present.[4] However, their efficacy can be lower than carbonates or phosphates.[11]
Solvent System Considerations
The solvent must solubilize the reactants and facilitate the catalytic cycle. The choice of solvent can influence reaction kinetics and even selectivity.[11][12][13]
-
Aprotic Ethereal Solvents (Dioxane, THF): Commonly used and effective for a broad range of Suzuki couplings. Dioxane is often preferred for its higher boiling point.
-
Aromatic Solvents (Toluene): A nonpolar option that can be effective, particularly at elevated temperatures.[11]
-
Polar Aprotic Solvents (DMF, DMAc): Can be useful but may lead to side reactions and are more difficult to remove.
-
Aqueous Mixtures: Suzuki reactions are famously tolerant of water.[5][6] A mixture of an organic solvent (like dioxane or toluene) with water is very common, as it helps to dissolve the inorganic base and can accelerate the reaction.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki coupling of this compound. Researchers should consider small-scale optimization of parameters for their specific arylboronic acid.
General Procedure using Pd(OAc)₂ / SPhos
This protocol utilizes a highly active Buchwald-type catalyst system, which is often successful for a broad range of coupling partners.
Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Toluene, anhydrous
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of toluene. Add this catalyst slurry to the Schlenk flask.
-
Solvent Addition: Add a degassed 5:1 mixture of toluene and water to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion / No Reaction | Inactive catalyst; Insufficiently degassed; Poor base or solvent choice. | Use a fresh bottle of catalyst/ligand. Ensure thorough degassing.[1] Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., dioxane). |
| Protodeborylation of Boronic Acid | Presence of excess water or protic sources; Reaction too slow. | Use anhydrous solvents and finely ground, dry base.[6] Increase catalyst loading or switch to a more active ligand to accelerate the desired coupling. |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction. | Ensure rigorous degassing.[1] Add the ligand before the Pd(II) source to facilitate precatalyst activation. |
| Dehalogenation of Starting Material | Hydride source in the reaction (e.g., from solvent or base). | Switch to a different solvent or ensure the base is anhydrous. This side reaction is a known pathway.[1] |
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the synthesis of novel biaryl compounds from this compound. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome common challenges and achieve high yields of the desired products. The protocols and insights provided herein serve as a robust foundation for the application of this critical transformation in pharmaceutical and materials science research.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2018). (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
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- 1. Yoneda Labs [yonedalabs.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. tcichemicals.com [tcichemicals.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
The Diaryl-Methanol Scaffold: Application Notes for (4-Bromophenyl)(3-methoxyphenyl)methanol in Medicinal Chemistry
Introduction: The Strategic Value of the Diaryl-Methanol Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their propensity to bind to multiple biological targets with high affinity. The diaryl-methanol scaffold is a prime example of such a privileged core, frequently appearing in compounds with a wide spectrum of pharmacological activities, including potent antimicrobial and anticancer properties.[1] This application note focuses on (4-Bromophenyl)(3-methoxyphenyl)methanol , a key exemplar of this structural class. We will explore its synthetic utility and its role as a versatile starting material for the generation of novel therapeutic candidates. The strategic placement of the bromo and methoxy functionalities offers synthetic handles for extensive structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed protocols for leveraging this valuable intermediate in medicinal chemistry programs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in a synthetic workflow.
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₁₄H₁₃BrO₂ |
| Molecular Weight | 293.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. |
Synthetic Protocol for this compound
The synthesis of this compound can be efficiently achieved via a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This protocol provides a reliable and scalable method for producing the target compound in high yield.
Reaction Scheme:
A representative Grignard reaction for the synthesis of the target compound.
Materials and Equipment:
-
4-Bromo-iodobenzene
-
Magnesium turnings
-
3-Methoxybenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 4-bromo-iodobenzene (1.0 eq) in anhydrous THF dropwise via the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 4-bromo-iodobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Methoxybenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Application in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of a variety of bioactive molecules. The hydroxyl group can be derivatized, and the bromine atom can be utilized in cross-coupling reactions to introduce diverse functionalities.
Proposed Synthetic Pathway to a Putative Tubulin Polymerization Inhibitor
Based on the known structure-activity relationships of diaryl compounds as tubulin inhibitors, we propose the following synthetic pathway to a novel derivative with potential anticancer activity.[2]
Proposed synthetic route to a potential tubulin inhibitor.
Protocols for Biological Evaluation
Once novel derivatives of this compound are synthesized, their biological activity must be assessed. The following are standard protocols for evaluating the anticancer potential of these new chemical entities.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.[3][4]
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Fluorescent reporter
-
Test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor)
-
384-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation: Prepare solutions of test compounds and controls in polymerization buffer.
-
Reaction Setup: In a 384-well plate, add the test compounds to the wells.
-
Initiation of Polymerization: Add the tubulin/GTP/fluorescent reporter mix to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves.[3] Compare the curves of treated samples to the controls to determine the inhibitory or promoting effect of the compounds on tubulin polymerization.
Protocol 3: Telomerase Reverse Transcriptase (hTERT) Inhibition Assay
Given that some diarylmethanol derivatives have shown activity against hTERT, this assay can be employed to investigate an alternative mechanism of action.[5]
Materials:
-
Telomerase PCR ELISA kit (commercially available)
-
Cancer cell line with known telomerase activity (e.g., SMMC-7721)
-
Cell lysis buffer
-
Test compounds
-
PCR thermocycler
-
ELISA reader
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with test compounds for a specified period. Harvest and lyse the cells to obtain a cell extract.
-
Telomerase Reaction: In a PCR tube, mix the cell extract with the reaction mixture provided in the kit, which contains telomerase substrate and nucleotides.
-
PCR Amplification: Amplify the telomeric repeats added by telomerase using PCR.
-
ELISA Detection: Denature the PCR product and hybridize it to a biotinylated probe specific for the telomeric repeats. Transfer the mixture to a streptavidin-coated microplate.
-
Signal Detection: Add an anti-digoxigenin-peroxidase antibody conjugate and a colorimetric substrate. Measure the absorbance using an ELISA reader.
-
Data Analysis: The absorbance is proportional to the telomerase activity.[6] Calculate the percentage of inhibition of telomerase activity by the test compounds compared to the untreated control.
Structure-Activity Relationship (SAR) Insights and Future Directions
The diaryl-methanol core provides a rich platform for SAR exploration. Key modifications to consider for optimizing biological activity include:
-
Derivatization of the Hydroxyl Group: Esterification or etherification of the hydroxyl group can modulate the compound's lipophilicity and pharmacokinetic properties.
-
Substitution on the Phenyl Rings: The electronic and steric properties of substituents on the aromatic rings can significantly influence binding affinity to the target protein. The presence of the bromine atom on one ring allows for facile introduction of various groups via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions.
-
Conformational Restriction: Introducing linkers between the two phenyl rings can restrict the conformation of the molecule, potentially leading to increased potency and selectivity.
Workflow for SAR studies starting from the core compound.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the presence of versatile functional groups make it an ideal starting point for the development of novel therapeutic agents. The protocols and conceptual framework provided in this application note are intended to empower researchers to fully exploit the potential of this diaryl-methanol scaffold in their drug discovery endeavors. Through systematic derivatization and rigorous biological evaluation, novel compounds with significant therapeutic potential can be identified and optimized.
References
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Retrieved from [Link]
- Li, W., et al. (2023). Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities. European Journal of Medicinal Chemistry, 252, 115288.
-
National Center for Biotechnology Information. (n.d.). Strategies Targeting Telomerase Inhibition. Retrieved from [Link]
- RSC Publishing. (2012). Diaryl ether derivatives as anticancer agents – a review. Med. Chem. Commun., 3, 1235-1254.
- MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(16), 4991.
-
National Center for Biotechnology Information. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (4-Amino-3-methoxyphenyl)methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[2][3][7]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 218, 113449.
- MDPI. (2024). Review of hTERT-Immortalized Cells: How to Assess Immortality and Confirm Identity. International Journal of Molecular Sciences, 25(23), 13019.
- National Center for Biotechnology Information. (2024).
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. Retrieved from [Link]
- Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU, 2005-II.
- MDPI. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(11), 3169.
-
ResearchGate. (n.d.). Inhibition of tubulin polymerization evaluated by cell-free tubulin.... Retrieved from [Link]
-
RSC Blogs. (2012). Diaryl ether derivatives as anticancer agents – a review. Retrieved from [Link]
- ASCO Publications. (2014). Inhibition of hTERT and telomerase activity via hampering MAPK kinase signaling in renal cell carcinoma cell lines. Journal of Clinical Oncology, 32(15_suppl), e15556-e15556.
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329.
-
National Center for Biotechnology Information. (n.d.). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. Retrieved from [Link]
- ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
- AACR Journals. (2003). Antisense-mediated hTERT Inhibition Specifically Reduces the Growth of Human Bladder Cancer Cells. Clinical Cancer Research, 9(10), 3794-3800.
- National Center for Biotechnology Information. (2018).
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer | MDPI [mdpi.com]
- 2. Design, synthesis, and biological evaluation of diaryl heterocyclic derivatives targeting tubulin polymerization with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (4-Bromophenyl)(4-ethoxyphenyl)methanol () for sale [vulcanchem.com]
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- 7. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (4-Bromophenyl)(3-methoxyphenyl)methanol in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Complex Molecule Construction
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among these, diarylmethanol scaffolds have emerged as privileged structures, particularly in the realm of medicinal chemistry and drug discovery, due to their prevalence in a wide array of biologically active compounds.[1] (4-Bromophenyl)(3-methoxyphenyl)methanol, a readily accessible secondary alcohol, represents a particularly versatile starting material. Its unique combination of three distinct and orthogonally reactive functional groups—a nucleophilic hydroxyl group, a readily transformable aryl bromide, and an electron-donating methoxy group—provides chemists with a powerful toolkit for molecular diversification.
This comprehensive guide delves into the practical applications of this compound as a cornerstone building block. We will explore its synthesis, its chemoselective transformations, and provide detailed, field-proven protocols for its incorporation into more elaborate molecular frameworks. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a deeper understanding of how to harness the full synthetic potential of this valuable intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's physical and chemical characteristics is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO₂ | |
| Molecular Weight | 293.16 g/mol | |
| CAS Number | 134446-26-7 | |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, THF | General knowledge |
While specific spectroscopic data can vary slightly based on the solvent and instrument used, representative ¹H and ¹³C NMR data are crucial for reaction monitoring and product verification.
Synthesis of this compound: A Reliable Protocol
The efficient synthesis of this key building block is the first step in its utilization. A common and high-yielding method involves the Grignard or organolithium addition to an appropriate benzaldehyde. The following protocol is adapted from established literature procedures.[2]
Experimental Protocol: Synthesis via Organolithium Addition
Reaction Scheme:
Materials:
-
p-Dibromobenzene (1.0 equiv)
-
n-Butyllithium (1.0 equiv, solution in hexanes)
-
3-Methoxybenzaldehyde (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
1.0 M aqueous sodium bisulfite
-
1.0 M aqueous sodium hydroxide
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add p-dibromobenzene (e.g., 7.08 g, 30.0 mmol).
-
Add anhydrous THF (e.g., 50 mL) and cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (e.g., 1.67 M, 18.0 mL, 30.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 10 minutes.
-
Add 3-methoxybenzaldehyde (e.g., 3.8 mL, 4.1 g, 30.0 mmol) dropwise over 5 minutes.
-
Continue stirring at -78 °C for an additional 15 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (e.g., 10 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Dilute the mixture with diethyl ether (e.g., 300 mL) and transfer to a separatory funnel.
-
Wash the organic layer successively with 1.0 M aqueous sodium bisulfite (3 x 50 mL), 1.0 M sodium hydroxide (1 x 50 mL), water (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
Yield: This procedure typically affords the crude product in high yield (e.g., ~97%).[2] Further purification can be achieved by recrystallization or column chromatography if necessary.
Strategic Applications in Organic Synthesis
The true value of this compound lies in the ability to selectively manipulate its three functional groups. This allows for a modular and convergent approach to the synthesis of complex targets.
A [label="this compound", fillcolor="#FBBC05"]; B [label="Suzuki-Miyaura Coupling\n(C-C Bond Formation)"]; C [label="Buchwald-Hartwig Amination\n(C-N Bond Formation)"]; D [label="Sonogashira Coupling\n(C-C Bond Formation)"]; E [label="Oxidation\n(Ketone Synthesis)"]; F [label="Etherification/Esterification\n(O-Functionalization)"]; G [label="Biaryl Methanols"]; H [label="Aryl Amino Methanols"]; I [label="Alkynylaryl Methanols"]; J [label="Diaryl Ketones"]; K [label="Protected/Functionalized Methanols"];
A -- B [label="Ar-Br"]; A -- C [label="Ar-Br"]; A -- D [label="Ar-Br"]; A -- E [label="-OH"]; A -- F [label="-OH"]; B -- G; C -- H; D -- I; E -- J; F -- K; }
Figure 1: Key synthetic transformations of this compound.Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position
The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The hydroxyl group can be either protected or, in many cases, left unprotected, as it often does not interfere with the catalytic cycle.
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. Reacting this compound with a variety of boronic acids or esters in the presence of a palladium catalyst and a base provides access to a diverse library of biaryl methanol derivatives. These structures are prevalent in many kinase inhibitors and other biologically active molecules.
Generalized Protocol for Suzuki-Miyaura Coupling:
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst and degas for an additional 5 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Causality and Optimization: The choice of base and solvent is crucial for efficient coupling and can depend on the electronic nature of the boronic acid. For electron-rich boronic acids, a stronger base like K₃PO₄ may be beneficial. The addition of water to solvents like dioxane or toluene can often accelerate the transmetalation step.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to aniline derivatives.[3][4] This reaction is particularly valuable in drug discovery, as the arylamine motif is a common feature in many pharmaceuticals.
Generalized Protocol for Buchwald-Hartwig Amination:
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expert Insight: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands are often required for the coupling of less reactive aryl bromides and a wide range of amines. The base is also a key parameter, with sodium tert-butoxide being a common choice for many applications.
Transformations of the Benzylic Hydroxyl Group
The secondary alcohol functionality offers another site for molecular elaboration, including oxidation to a ketone or conversion to an ether or ester.
Oxidation of the benzylic alcohol provides the corresponding benzophenone. This ketone can then serve as an electrophilic handle for further transformations, such as Wittig reactions or the addition of organometallic reagents.
Generalized Protocol for Oxidation with PCC:
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Pyridinium chlorochromate (PCC) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred solution of this compound in anhydrous DCM, add PCC in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate to obtain the crude ketone, which can be further purified by chromatography or recrystallization.
Alternative Reagents: Other common oxidizing agents for this transformation include Dess-Martin periodinane (DMP) or Swern oxidation conditions, which are often preferred for their milder nature and higher yields with sensitive substrates.
The hydroxyl group can be converted into an ether, which can be useful for introducing a variety of side chains or for protecting the alcohol during subsequent synthetic steps.
Generalized Protocol for Williamson Ether Synthesis:
Reaction Scheme:
Sources
Application Notes & Protocols: (4-Bromophenyl)(3-methoxyphenyl)methanol as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract: This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of (4-Bromophenyl)(3-methoxyphenyl)methanol. We delve into its application as a strategic precursor for constructing diverse and medicinally relevant heterocyclic scaffolds. This document details step-by-step protocols, explains the underlying chemical principles for key transformations, and illustrates how the unique structural features of this precursor can be leveraged for library synthesis and lead optimization.
Introduction: Strategic Value of this compound
Heterocyclic compounds form the bedrock of modern pharmacology and materials science, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The challenge in drug discovery often lies in the efficient and modular synthesis of complex molecular architectures. This compound is a particularly valuable starting material due to its inherent structural advantages:
-
Benzylic Alcohol Moiety: The secondary alcohol is readily protonated under acidic conditions to form a stabilized diarylmethyl carbocation. This highly reactive electrophile is central to a variety of cyclization and substitution reactions.
-
Orthogonal Functional Handles: The molecule possesses two distinct, electronically different aromatic rings.
-
The 3-methoxyphenyl ring contains an electron-donating group (-OCH₃) that activates the ring towards electrophilic aromatic substitution, directing cyclization reactions to the ortho and para positions.
-
The 4-bromophenyl ring provides a robust handle for post-synthetic modification. The carbon-bromine bond is ideal for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling the introduction of molecular diversity at a late stage in a synthetic sequence.
-
This combination of a reactive center for ring formation and a site for diversification makes this compound a powerful tool for building libraries of complex heterocyclic compounds.
Synthesis of the Precursor: this compound
The precursor itself is readily synthesized via the addition of an organometallic reagent to an aldehyde. The following protocol describes a reliable method using an organolithium species.
Protocol 2.1: Synthesis via Organolithium Addition
This protocol details the formation of a lithiated bromobenzene species, which then acts as a nucleophile, attacking 3-methoxybenzaldehyde.[1]
Materials:
-
p-Dibromobenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)
-
3-Methoxybenzaldehyde (m-Anisaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
1.0 M Sodium Bisulfite (NaHSO₃)
-
1.0 M Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Chloride (Brine)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Under a nitrogen or argon atmosphere, add p-dibromobenzene (1.0 eq) to anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The addition should take approximately 15-20 minutes.
-
Stir the mixture at -78 °C for an additional 10 minutes to ensure complete formation of the organolithium reagent.
-
Add 3-methoxybenzaldehyde (1.0 eq) dropwise over 5 minutes.
-
Continue stirring at -78 °C for 15 minutes after the addition is complete.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with 1.0 M NaHSO₃ (three times), 1.0 M NaOH, water, and finally, brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Causality and Insights:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be quenched by any protic source, including water. Rigorous exclusion of moisture is critical for success.
-
Low Temperature: The lithiation and subsequent addition are performed at -78 °C to prevent side reactions, such as the reaction of n-BuLi with the THF solvent or undesired coupling reactions.
-
Bisulfite Wash: The wash with NaHSO₃ is crucial for removing any unreacted 3-methoxybenzaldehyde by forming a water-soluble adduct.
Application in Isoquinoline Synthesis
The isoquinoline core is a privileged scaffold in medicinal chemistry. This compound can be elaborated into intermediates suitable for classic isoquinoline syntheses.
Bischler-Napieralski Reaction Pathway
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the acid-catalyzed cyclization of a β-phenylethylamide.[2][3][4] The key is to first convert the precursor's alcohol into a phenylethylamine derivative.
Conceptual Workflow:
-
Activation & Azide Displacement: Convert the benzylic alcohol to a leaving group (e.g., mesylate or tosylate) and displace it with an azide nucleophile (e.g., using NaN₃ or TMSN₃[5]).
-
Reduction: Reduce the resulting azide to a primary amine (e.g., via Staudinger reaction or catalytic hydrogenation) to form a diarylmethylamine.
-
Acylation & Cyclization: The diarylmethylamine is not a phenylethylamine. A more viable route involves converting the precursor into a phenylethanol derivative first. A common strategy is to oxidize the alcohol to the corresponding benzophenone, followed by a Wittig-type reaction to introduce a two-carbon chain, which is then reduced and functionalized.
-
A more direct approach : An alternative strategy involves Friedel-Crafts type reaction of the precursor with an N-protected aminoacetaldehyde derivative under Lewis acid catalysis, followed by deprotection and acylation.
Protocol 3.1.1: Synthesis of a 1-Aryl-3,4-dihydroisoquinoline (This is a multi-step conceptual protocol)
-
Amide Formation: Synthesize the required β-phenylethylamide. For this precursor, a practical route involves first converting it to a phenethylamine. This can be achieved by converting the alcohol to a nitrile (e.g., via an intermediate halide), followed by reduction. Let's assume the corresponding N-[2-(3-methoxyphenyl)ethyl]acetamide is available.
-
Cyclization:
-
To a solution of the N-acyl-β-phenylethylamine (1.0 eq) in a suitable solvent like anhydrous acetonitrile or toluene, add the dehydrating agent (e.g., phosphorus oxychloride (POCl₃, 1.5 eq) or phosphorus pentoxide (P₂O₅, 1.2 eq)).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with concentrated NaOH or NH₄OH to a pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry, concentrate, and purify by column chromatography.
-
-
Aromatization (Optional): The resulting 3,4-dihydroisoquinoline can be oxidized to the fully aromatic isoquinoline using a catalyst such as Pd/C in a high-boiling solvent like xylene.
Sources
Application Notes and Protocols: Catalytic Oxidation of (4-Bromophenyl)(3-methoxyphenyl)methanol to (4-Bromophenyl)(3-methoxyphenyl)methanone
Introduction: The Significance of Diarylketone Synthesis
The selective oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis. Within this class of reactions, the conversion of diarylmethanols (also known as benzhydrols) to their corresponding diarylketones (benzophenones) is of paramount importance. The benzophenone moiety is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and materials for photophysical applications.[1] Its rigid, three-dimensional structure allows it to serve as a versatile pharmacophore and a robust building block for more complex molecular architectures.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic oxidation of a representative, electronically distinct diarylmethanol: (4-Bromophenyl)(3-methoxyphenyl)methanol . This substrate is particularly relevant as it contains both an electron-withdrawing group (bromo) and an electron-donating group (methoxy), functionalities commonly encountered in drug discovery programs. We will explore the mechanistic underpinnings of modern catalytic systems, provide field-proven experimental protocols, and offer insights into reaction optimization and analysis. The focus is on robust, scalable, and environmentally conscious catalytic methods that supersede traditional stoichiometric oxidants like chromium reagents, which generate significant toxic waste.[2][3]
Mechanistic Pillars of Catalytic Alcohol Oxidation
The fundamental mechanism for most alcohol oxidations involves two key stages: activation of the hydroxyl group to create a better leaving group, followed by the removal of the α-hydrogen (the hydrogen on the carbon bearing the oxygen), typically in a concerted, E2-like step to form the new carbon-oxygen π-bond.[2] Catalytic systems are designed to facilitate this process efficiently and selectively, regenerating the active catalyst in a closed loop.
The TEMPO/Co-Oxidant System: A Radical Approach
One of the most versatile and mild methods for alcohol oxidation utilizes the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[4] The true oxidant is not TEMPO itself, but the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant.
The catalytic cycle proceeds as follows:
-
Activation: The TEMPO radical is oxidized by the primary oxidant (e.g., hypochlorite) to the highly electrophilic N-oxoammonium ion.
-
Oxidation of Alcohol: The alcohol attacks the N-oxoammonium ion. A subsequent base-assisted E2-like elimination removes the α-hydrogen, forming the ketone product and the reduced hydroxylamine form of the catalyst.
-
Regeneration: The hydroxylamine is re-oxidized by the stoichiometric oxidant back to the TEMPO radical, completing the catalytic cycle.[5][6]
This process is highly efficient, often requiring only catalytic amounts of TEMPO (1-10 mol%).
Caption: The catalytic cycle for TEMPO-mediated alcohol oxidation.
Transition Metal-Catalyzed Aerobic Oxidation
Harnessing molecular oxygen from the air as the terminal oxidant represents a greener and more atom-economical approach.[7] Many transition metal complexes, particularly those of palladium, ruthenium, and copper, can catalyze the aerobic oxidation of alcohols. While the precise mechanisms can vary, a generalized cycle often involves:
-
Coordination: The alcohol substrate coordinates to the metal center.
-
Oxidative Addition / Deprotonation: The O-H bond is cleaved, often with the assistance of a base, to form a metal-alkoxide intermediate.
-
β-Hydride Elimination: This is the key C-H bond-breaking step. A hydrogen atom on the α-carbon is transferred to the metal, forming a metal-hydride species and releasing the ketone product.
-
Reductive Elimination & Re-oxidation: The metal-hydride is re-oxidized by molecular oxygen, often in a series of steps involving protonolysis and reductive elimination of water, to regenerate the active catalytic species.
These systems are highly attractive for industrial applications due to the low cost and sustainability of the oxidant.[7]
Comparative Overview of Catalytic Systems
The choice of catalytic system depends on factors such as substrate compatibility, desired scale, and available resources. The table below summarizes key features of prominent methods.
| Catalytic System | Catalyst | Stoichiometric Oxidant | Typical Solvent(s) | Advantages | Disadvantages |
| Anelli-Bobbitt [5][8] | TEMPO / KBr | Sodium Hypochlorite (Bleach) | Dichloromethane / Water | Fast, high-yielding, mild conditions (0°C to RT), very reliable. | Requires chlorinated solvents; bleach concentration can be variable. |
| Aerobic TEMPO [6] | TEMPO / Co-catalyst (e.g., Cu, Fe) | O₂ or Air | Organic Solvents (e.g., PhCF₃) | Uses air as the ultimate oxidant (green); no corrosive byproducts. | May require elevated temperatures or pressures; can be slower. |
| Transition Metal [7] | Pd, Ru, or Cu complexes | O₂ or Air | Toluene, DMF, etc. | High atom economy; suitable for large-scale synthesis. | Catalyst cost and potential for metal contamination in the product. |
| Jones Oxidation [3] | (Stoichiometric) | CrO₃ / H₂SO₄ | Acetone | Powerful and fast. | Highly toxic Cr(VI) waste; strongly acidic; not catalytic. |
Detailed Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol details the reliable and scalable oxidation of this compound using the Anelli-Bobbitt conditions.[5][8] This method is highly effective for a wide range of secondary alcohols and serves as an excellent benchmark procedure.
Materials and Reagents
-
This compound (Substrate, 1.0 equiv)
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (Catalyst, 0.01 equiv, 1 mol%)
-
Potassium Bromide (KBr) (Co-catalyst, 0.1 equiv)
-
Dichloromethane (DCM) (Solvent)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Aqueous Sodium Hypochlorite (NaOCl, commercial bleach) (Oxidant, ~1.1 equiv, concentration must be titrated beforehand)
-
10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) (Quenching agent)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)
-
Ethyl Acetate & Hexanes (For chromatography/recrystallization)
Step-by-Step Procedure
Caption: Experimental workflow for the catalytic oxidation protocol.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 3.09 g, 10.0 mmol, 1.0 equiv) in dichloromethane (50 mL).
-
Addition of Catalysts: To the stirred solution, add an aqueous solution of potassium bromide (0.12 g, 1.0 mmol, 0.1 equiv) and saturated sodium bicarbonate (25 mL). Finally, add TEMPO (16 mg, 0.1 mmol, 0.01 equiv). The mixture should be a biphasic system.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 5-10 minutes until the internal temperature reaches ~0°C. Vigorous stirring is crucial for ensuring efficient mixing between the two phases.
-
Oxidation: Add the aqueous sodium hypochlorite solution (e.g., ~1.1 equiv, volume depends on titrated concentration) dropwise via an addition funnel over 15-20 minutes. An orange-red color may be observed in the organic layer. Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent potential over-oxidation or side reactions.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture like 20% ethyl acetate in hexanes. The reaction is complete when the starting alcohol spot (higher polarity) is fully converted to the product ketone spot (lower polarity). This typically takes 30-60 minutes after the addition is complete.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding 10% aqueous sodium thiosulfate solution (20 mL). Stir for 5 minutes; the color of the organic layer should fade.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 25 mL). Combine all organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 30 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude (4-Bromophenyl)(3-methoxyphenyl)methanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield a pure, crystalline solid.
Product Characterization
-
¹H NMR: Expect disappearance of the benzylic C-H proton and the O-H proton from the starting material. Aromatic signals will shift accordingly.
-
¹³C NMR: Expect the appearance of a ketone carbonyl signal around 195 ppm and the disappearance of the C-OH signal around 75-80 ppm.
-
FT-IR: The most telling change is the disappearance of the broad O-H stretching band (~3400 cm⁻¹) and the appearance of a strong, sharp C=O stretching band (~1660 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product, C₁₄H₁₁BrO₂.
Conclusion and Best Practices
The catalytic oxidation of this compound is a robust transformation that can be achieved with high efficiency using modern catalytic methods. The TEMPO-mediated protocol described here offers an excellent balance of speed, reliability, and operational simplicity, making it suitable for both small-scale discovery and larger-scale synthesis campaigns. For applications demanding the strictest avoidance of halogenated solvents and reagents, transition metal-catalyzed aerobic systems provide a powerful, green alternative.
Key Best Practices:
-
Titrate Your Bleach: The concentration of commercial sodium hypochlorite solutions can vary. Always titrate it before use to ensure accurate stoichiometry.
-
Stir Vigorously: In biphasic reactions, mass transfer between the layers is often the rate-limiting step. Ensure your stirring is as vigorous as possible.
-
Monitor Closely: TLC is a simple and effective tool to prevent over-running the reaction and to ensure full conversion of the starting material.
By understanding the underlying mechanisms and adhering to detailed, validated protocols, researchers can confidently and successfully synthesize the diarylketone products that are critical to advancing drug discovery and materials science.
References
-
Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. [Link][2]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link][3]
-
ACS Publications. (2017). Heterogeneous Catalytic Oxidation of Simple Alcohols by Transition Metals. Journal of Chemical Education. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link][4]
-
National Center for Biotechnology Information. (n.d.). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. [Link][1]
-
Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. [Link][5]
-
National Center for Biotechnology Information. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. [Link][8]
-
Wiley Online Library. (2010). ChemInform Abstract: Transition Metal Based Catalysts in the Aerobic Oxidation of Alcohols. [Link][7]
-
MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Link][6]
-
Wiley Online Library. (2019). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. [Link]
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- 1. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. TEMPO [organic-chemistry.org]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Asymmetric Synthesis of Chiral Diarylmethanol Analogues
Introduction: The Significance of Chiral Diaryl- and Heteroarylmethanols
Chiral diarylmethanol scaffolds are privileged structures in medicinal chemistry and materials science. They form the stereogenic core of numerous biologically active compounds, including blockbuster drugs such as the antihistamine Cetirizine (Zyrtec®) and the antidepressant Fluoxetine (Prozac®). The specific spatial arrangement of the two aryl groups and the hydroxyl moiety around the central chiral carbon is critical for molecular recognition and biological function. Consequently, the development of robust, efficient, and highly stereoselective methods for their synthesis is a paramount objective in modern organic chemistry.
This guide provides an in-depth overview of the predominant strategies for synthesizing these valuable compounds, focusing on catalytic asymmetric methods that offer high enantioselectivity and operational simplicity. We will explore the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer data-driven insights to aid in method selection and optimization.
Core Synthetic Strategy 1: Asymmetric Reduction of Prochiral Diaryl Ketones
The most direct and atom-economical approach to chiral diarylmethanols is the asymmetric reduction of the corresponding prochiral diaryl ketones. Catalytic transfer hydrogenation and direct hydrogenation are the leading methodologies in this class.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the reduction of ketones, avoiding the need for high-pressure hydrogen gas. This method typically employs a simple hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst.
Mechanism and Expertise: The Noyori-Type Metal-Ligand Bifunctional Catalysis The most successful ATH catalysts operate via a "metal-ligand bifunctional" mechanism, a concept pioneered by Nobel laureate Ryoji Noyori. In this model, both the metal center and the coordinated ligand actively participate in the hydrogen transfer step. For instance, in the widely used Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) system, the reaction proceeds through a six-membered pericyclic transition state. The N-H group of the chiral ligand acts as a proton donor, while the metal-hydride delivers the hydride to the carbonyl carbon of the ketone substrate simultaneously. This concerted, outer-sphere mechanism avoids direct binding of the ketone to the metal center, contributing to the high efficiency and broad substrate scope of these catalysts.
Troubleshooting & Optimization
Technical Support Center: Optimizing (4-Bromophenyl)(3-methoxyphenyl)methanol Synthesis
Welcome to the technical support center for the synthesis of (4-bromophenyl)(3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes. The methodologies discussed primarily focus on the Grignard reaction, a powerful and common method for forming the crucial carbon-carbon bond in this diarylmethanol.[1][2][3]
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, the isolated mass of this compound is significantly lower than the theoretical yield.[4][5]
Possible Causes & Solutions:
-
Poor Grignard Reagent Formation: The success of the entire synthesis hinges on the efficient formation of the 4-bromophenylmagnesium bromide reagent.
-
Cause: Presence of moisture in the glassware, solvent, or starting materials. Grignard reagents are highly reactive with protic solvents like water, which will quench the reagent as it forms.[3][6][7]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight at >100°C.[8][9] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), which help stabilize the Grignard reagent.[6][10]
-
Cause: Inactive magnesium surface. Magnesium turnings can have an oxide layer that prevents the reaction from initiating.
-
Solution: Activate the magnesium surface. This can be achieved by adding a small crystal of iodine, which chemically cleans the surface.[7][9] Gently crushing the magnesium turnings with a dry stirring rod can also expose a fresh, unoxidized surface.[8]
-
Cause: The reaction fails to initiate. Grignard reactions often have an induction period and can be slow to start.[6][9]
-
Solution: Gentle warming with a heat gun or a warm water bath can help initiate the reaction.[9] Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate.[9]
-
-
Side Reactions: Competing reactions can consume the Grignard reagent or the aldehyde starting material.
-
Cause: Wurtz coupling. The Grignard reagent can react with the starting 4-bromobenzene to form 4,4'-dibromobiphenyl.[8][11] This is more likely at higher concentrations of the aryl halide and at elevated temperatures.[8]
-
Solution: Add the 4-bromobenzene solution slowly to the magnesium suspension to maintain a low concentration of the halide.[11] Maintain a gentle reflux and avoid excessive heating.[8]
-
Cause: Enolization of the aldehyde. While less common with aldehydes compared to ketones, a bulky Grignard reagent could potentially act as a base and deprotonate the aldehyde, though this is less of a concern with 3-methoxybenzaldehyde.[2]
-
Solution: This is generally not a major issue with this specific substrate. However, maintaining a low reaction temperature during the addition of the aldehyde can favor the desired nucleophilic addition.
-
-
Inefficient Reaction with the Aldehyde:
-
Cause: Incorrect stoichiometry. An insufficient amount of the Grignard reagent will lead to incomplete conversion of the 3-methoxybenzaldehyde.
-
Solution: It is common practice to use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) to ensure complete reaction with the aldehyde.
-
Problem 2: Isolation of Impure Product
Symptom: The final product is contaminated with significant amounts of byproducts, as indicated by techniques like NMR, TLC, or melting point analysis.[1]
Possible Causes & Solutions:
-
Biphenyl Formation: As mentioned, the Wurtz coupling side reaction can produce biphenyl impurities.[8]
-
Solution: In addition to slow addition and temperature control during Grignard formation, purification methods can separate the desired product. This compound has different solubility properties than biphenyl byproducts. Recrystallization or column chromatography are effective purification techniques.[9][12] For instance, the desired alcohol is typically less soluble in non-polar solvents like hexane or petroleum ether compared to the biphenyl byproduct.[9]
-
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to the issues described in "Low or No Product Yield."
-
Solution: Address the root cause of the incomplete reaction. Effective purification, such as column chromatography, can separate the product from unreacted 4-bromobenzene and 3-methoxybenzaldehyde.[12]
-
-
Formation of Benzyl Alcohol:
-
Cause: Reaction of the Grignard reagent with oxygen, followed by hydrolysis during workup, can lead to the formation of benzyl alcohol derivatives.[11]
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to minimize exposure to oxygen.
-
Problem 3: Reaction Mixture Turns Dark
Symptom: The reaction mixture becomes dark brown or black during the formation of the Grignard reagent.[7]
Possible Causes & Solutions:
-
Cause: This is often a visual indicator of the reaction initiating and proceeding. The formation of finely divided, highly reactive magnesium can sometimes result in a dark-colored mixture.
-
Solution: In many cases, this is not a cause for concern and indicates a successful start to the reaction.[1] However, if it is accompanied by a significant drop in yield, it could indicate decomposition due to impurities.
-
Cause: Impurities in the magnesium or the aryl halide can catalyze side reactions that lead to decomposition.
-
Solution: Use high-purity magnesium turnings and freshly distilled 4-bromobenzene.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Grignard synthesis?
A1: Anhydrous diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents.[6] They are crucial for solvating and stabilizing the Grignard reagent.[6] THF has a higher boiling point, which can be advantageous for reactions that are difficult to initiate, but diethyl ether is often sufficient and easier to remove during workup.
Q2: How can I be certain my Grignard reagent has formed?
A2: Visual cues are often the first indication. The disappearance of the metallic magnesium, a change in color (often to cloudy gray or brown), and gentle refluxing (bubbling) from the exothermic reaction are all positive signs.[1][9] For a quantitative measure, the concentration of the formed Grignard reagent can be determined by titration against a standard solution of a protic reagent like menthol in the presence of an indicator such as 1,10-phenanthroline.
Q3: What is the purpose of the acidic workup?
A3: The initial reaction between the Grignard reagent and the aldehyde forms a magnesium alkoxide intermediate.[7][13] The acidic workup, typically with a dilute acid like HCl or H₂SO₄, or a milder reagent like aqueous ammonium chloride, is necessary to protonate this alkoxide to yield the final alcohol product.[1][4] The acid also helps to dissolve any remaining magnesium salts.
Q4: Are there alternative methods for synthesizing this compound?
A4: Yes, while the Grignard reaction is very common, other methods exist. One such method involves the reaction of 4-bromophenyllithium (generated from p-dibromobenzene and n-butyllithium) with 3-methoxybenzaldehyde.[14] Another approach could be the reduction of the corresponding ketone, (4-bromophenyl)(3-methoxyphenyl)methanone, using a reducing agent like sodium borohydride.
Q5: How should the final product be purified?
A5: The most common methods for purifying diarylmethanols are recrystallization and column chromatography.[12][15] The choice of solvent for recrystallization will depend on the specific impurities present. A common strategy is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and then allow it to cool, causing the purified product to crystallize.[15] Column chromatography using silica gel with a solvent system like a hexane/ethyl acetate gradient is also highly effective for separating the product from non-polar byproducts and polar impurities.[12]
III. Experimental Protocols & Data
Table 1: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Magnesium Turnings | 24.31 | 0.055 | 1.1 | 1.34 g |
| 4-Bromobenzene | 157.01 | 0.050 | 1.0 | 7.85 g (5.2 mL) |
| 3-Methoxybenzaldehyde | 136.15 | 0.050 | 1.0 | 6.81 g (6.0 mL) |
| Anhydrous Diethyl Ether | 74.12 | - | - | ~100 mL |
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Preparation: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.[7]
-
Grignard Formation: Place the magnesium turnings and a small iodine crystal in the flask. Add ~20 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 4-bromobenzene in ~30 mL of anhydrous diethyl ether.
-
Initiation: Add a small portion (~5 mL) of the 4-bromobenzene solution to the magnesium suspension.[16] If the reaction does not start (indicated by the disappearance of the iodine color and bubbling), gently warm the flask.[16]
-
Grignard Reagent Synthesis: Once the reaction has initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[7]
-
Addition of Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath.[7] Add a solution of 3-methoxybenzaldehyde in ~50 mL of anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid or saturated aqueous ammonium chloride.[8][14] Stir until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.[1]
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[14]
-
Drying and Evaporation: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[14]
-
Purification: Purify the crude product by recrystallization or column chromatography.[12][15]
IV. Visual Workflow and Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the Grignard synthesis.
V. References
-
Vertex AI Search. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved January 17, 2026.
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
-
Chem 2700, Organic Chemistry I, Dept. of Chemistry, University of Guelph. (2012, March 7). Preparation of triphenylmethanol via Grignard, Expt. 8. YouTube.
-
MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
-
TSI Journals. (2015). The-grignard-synthesis-of-triphenylmethanol.pdf.
-
Organic Chemistry. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube.
-
vibzz lab. (2023, January 9). Triphenylmethanol Synthesis: Grignard Reaction. YouTube.
-
MedChemExpress. (n.d.). 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho).
-
PrepChem.com. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol.
-
ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
-
RSC Publishing. (n.d.). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances.
-
SpringerLink. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
-
Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
NISCAIR-CSIR, India. (n.d.). Enantioselective synthesis of diarylmethanols using microbial transformation.
-
Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of tertiary alcohols.
-
ResearchGate. (2025, December 21). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation.
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
-
PubMed. (2009, September 2). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction.
-
ResearchGate. (2025, August 7). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol.
-
Chemistry Stack Exchange. (2019, February 3). Why might the yield of my synthesis of triphenylmethanol be so poor?
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.
-
Chegg.com. (2021, November 28). Solved During the Grignard reaction, I obtained a low.
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). A Review on Grignard Reagent.
-
Reddit. (2022, December 21). Grignard side reactions : r/chemistry.
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
Sources
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- 12. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine [mdpi.com]
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Technical Support Center: Purification of (4-Bromophenyl)(3-methoxyphenyl)methanol
Welcome to the technical support center for the purification of (4-bromophenyl)(3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during the synthesis and purification of this compound. The information is structured to address specific experimental challenges with practical, field-proven solutions.
I. Introduction to the Purification Challenges
This compound is a diarylmethanol derivative commonly synthesized via a Grignard reaction. The primary challenge in its purification lies in the separation of the desired product from unreacted starting materials and various side products inherent to the Grignard reaction. These impurities can include biphenyl derivatives and homocoupling products, which often share similar polarities with the target compound, making separation by traditional methods complex.[1] This guide will walk you through a systematic approach to troubleshooting these purification hurdles.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent synthetic route is the Grignard reaction.[2] This involves the reaction of a Grignard reagent, such as 4-bromophenylmagnesium bromide, with 3-methoxybenzaldehyde. An alternative approach involves the reaction of p-dibromobenzene with n-butyllithium, followed by the addition of m-anisaldehyde.[3]
Q2: What are the typical impurities I can expect in the crude product?
Common impurities include unreacted 3-methoxybenzaldehyde, 4-bromobenzyl alcohol (from the Grignard reagent reacting with itself), and biphenyl compounds formed from the coupling of unreacted bromobenzene with the Grignard reagent.[1] The formation of these side products is often favored by higher reaction temperatures.[1]
Q3: What is the physical state of pure this compound?
Pure this compound is expected to be a solid at room temperature, similar to related diarylmethanol compounds.
Q4: What are the recommended storage conditions for the purified compound?
The purified compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][5] For long-term storage, refrigeration is recommended.
III. Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the purification of this compound.
Low Yield of Purified Product
A low yield of the final product can be discouraging. The following flowchart and detailed explanations will help you identify the root cause.
Caption: Troubleshooting flowchart for low product yield.
Problem: Low yield after purification.
-
Possible Cause 1: Incomplete Grignard Reaction. The Grignard reaction is highly sensitive to moisture and air.[6] Traces of water can quench the Grignard reagent, leading to a lower yield.
-
Possible Cause 2: Formation of Side Products. As mentioned in the FAQs, side reactions can significantly reduce the yield of the desired product.
-
Possible Cause 3: Inefficient Purification. The chosen purification method may not be effectively separating the product from impurities, leading to product loss during the process.
-
Solution: Optimize your purification strategy. This may involve adjusting the solvent system for column chromatography or exploring different solvents for recrystallization.
-
Difficulty in Removing Impurities
The co-elution of impurities with the product during column chromatography is a common issue.
Problem: Impurities are still present after column chromatography.
-
Possible Cause: Inappropriate Solvent System. The polarity of the eluent may not be suitable for separating the product from impurities with similar polarities.
-
Solution: A systematic approach to selecting the right solvent system is key. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent mixtures.[9]
-
| Solvent System (Hexane:Ethyl Acetate) | Rf Value of Product | Rf Value of Impurity (e.g., Biphenyl) | Separation |
| 9:1 | 0.3 | 0.8 | Good |
| 7:3 | 0.5 | 0.9 | Poor |
| 1:1 | 0.7 | 0.95 | Very Poor |
Caption: Example of TLC data for optimizing solvent systems.
-
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis: Spot the crude reaction mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., hexane:ethyl acetate mixtures).
-
Solvent Selection: Choose a solvent system that gives a good separation between the product spot and the impurity spots (ideally, an Rf value of around 0.3 for the product).
-
Column Packing: Properly pack the silica gel column to avoid air bubbles and channeling.[10]
-
Elution: Elute the column with the optimized solvent system, collecting fractions and monitoring them by TLC.[11]
-
Product is an Oil Instead of a Solid
If your final product is an oil when you expect a solid, it's a strong indication of persistent impurities.
Problem: The purified product is a viscous oil, not a crystalline solid.
-
Possible Cause: Residual Solvents or Impurities. Even small amounts of impurities can disrupt the crystal lattice of the product, preventing it from solidifying.
-
Solution 1: Recrystallization. This is a powerful technique for purifying solid compounds. The key is to find a solvent in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Solution 2: Trituration. If recrystallization is challenging, trituration can be effective. This involves washing the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[1]
-
Caption: A multi-step purification workflow.
IV. Analytical Characterization
To confirm the purity and identity of your final product, a combination of analytical techniques is recommended.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of your fractions and the final product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity.[12]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.[8]
V. Conclusion
The successful purification of this compound hinges on a systematic and well-reasoned approach to troubleshooting. By understanding the potential pitfalls of the Grignard synthesis and employing a multi-faceted purification strategy, researchers can consistently obtain a high-purity product. This guide provides the foundational knowledge and practical steps to navigate the common challenges associated with this specific purification process.
References
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI. [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (2017). Royal Society of Chemistry. [Link]
-
Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
-
Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. (n.d.). PrepChem.com. [Link]
-
(3-METHOXYPHENYL)METHANOL. (n.d.). Matrix Fine Chemicals. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
-
Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography. (2015). PMC - NIH. [Link]
-
4-Methoxyphenol. (1994). OSHA. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
(4-Methoxy-3-methylphenyl)methanol. (n.d.). PubChem. [Link]
-
Why would we got a low yield in preparing triphenylmethanol by gringard reaction even if the reaction was on a dry environment. (2022). Reddit. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). ResearchGate. [Link]
-
Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. (2009). ResearchGate. [Link]
-
Column Chromatography (Purification). (2013). YouTube. [Link]
-
Grignard Reactions. (2000). Kirk-Othmer Encyclopedia of Chemical Technology. [Link]
-
(4-Methoxyphenyl)methanol. (2018). SIELC Technologies. [Link]
-
Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Deriv. (2023). The Royal Society of Chemistry. [Link]
-
preparation of Grignard reagents. (2019). YouTube. [Link]
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- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. mdpi.com [mdpi.com]
Improving the stability of (4-Bromophenyl)(3-methoxyphenyl)methanol in solution
Introduction
Welcome to the technical support guide for (4-Bromophenyl)(3-methoxyphenyl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key synthetic intermediate. As a diarylmethanol (or benzhydrol), this compound possesses a secondary alcohol functional group that, while crucial for subsequent synthetic transformations, is also a point of chemical instability. This guide provides an in-depth analysis of the common stability issues encountered with this molecule in solution, offering robust troubleshooting advice and validated protocols to mitigate degradation and ensure the integrity of your experimental outcomes.
Section 1: Understanding the Core Stability Challenge: Primary Degradation Pathways
The stability of this compound in solution is primarily threatened by two chemical degradation pathways: oxidation and acid-catalyzed dehydration. Understanding the mechanisms behind these processes is critical for designing effective stabilization strategies.
1.1 Oxidation to Benzophenone Derivative
The most common degradation pathway is the oxidation of the secondary alcohol to its corresponding ketone, (4-bromophenyl)(3-methoxyphenyl)methanone. This is often observed as a slow decomposition in solutions exposed to atmospheric oxygen and can be accelerated by light, heat, or the presence of trace metal impurities. Diarylmethanols are particularly susceptible to this transformation.[1][2]
-
Mechanism: The reaction involves the loss of two hydrogen atoms from the carbinol carbon and the hydroxyl group. This can be initiated by various factors, including autoxidation in the presence of air (O₂) or photocatalytic oxidation.[3]
-
Consequences: Formation of this ketone impurity can complicate subsequent reactions, lead to inaccurate quantification, and reduce the yield of the desired product.
1.2 Acid-Catalyzed Dehydration/Dimerization
In the presence of acidic contaminants, the hydroxyl group can be protonated, forming a good leaving group (water). The resulting benzylic carbocation is highly stabilized by both aromatic rings, making this process favorable. This cation can then react with another molecule of the alcohol to form a bis(aryl)methyl ether dimer.
-
Mechanism: This is a classic SN1-type reaction mechanism. The rate is highly dependent on the concentration of acid and the nucleophilicity of the surrounding medium.
-
Consequences: Leads to significant loss of the starting material and the formation of a high-molecular-weight impurity that can be difficult to separate.
Below is a diagram illustrating these primary degradation routes.
Caption: Primary degradation pathways for this compound.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses common observations and questions from researchers working with this compound.
Question: My solution of the compound in THF/DCM has developed a yellow tint upon standing. What is causing this?
Answer: A yellow discoloration is a strong indicator of oxidation. The product, (4-bromophenyl)(3-methoxyphenyl)methanone, is a conjugated benzophenone derivative that typically absorbs light at longer wavelengths, appearing yellow. This process is accelerated by air and light.
-
Immediate Action:
-
Confirm the presence of the ketone impurity using an appropriate analytical method like TLC or HPLC-UV (see Section 4). The ketone will be a new, less polar spot/peak.
-
If the solution is intended for a critical reaction, it is advisable to purify it first (e.g., flash chromatography) or use a fresh, solid sample.
-
-
Preventative Measures:
-
Use an Inert Atmosphere: Prepare solutions using solvents that have been sparged with an inert gas (Nitrogen or Argon) to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Question: I'm observing a new, less polar spot on my TLC plate that isn't the starting material or the expected ketone. What could it be?
Answer: If you have ruled out oxidation, the new, significantly less polar spot is likely the ether dimer formed via acid-catalyzed dehydration. This is especially probable if you are using chlorinated solvents like dichloromethane (DCM), which can contain trace amounts of HCl, or if any reagents used were not properly neutralized.
-
Immediate Action:
-
Check the pH of your solvent or solution using a wetted pH strip.
-
Consider adding a non-nucleophilic, acid-scavenging base. A small amount of solid potassium carbonate or passing the solvent through a plug of basic alumina before use can neutralize acidic impurities.
-
-
Preventative Measures:
-
Use High-Purity Solvents: Always use freshly opened, anhydrous, or inhibitor-free grade solvents.
-
Avoid Acidic Conditions: Ensure all glassware is free of acidic residue. If an acidic reagent was used in a prior step, ensure the workup and purification were sufficient to remove it completely.
-
Question: My compound's concentration, as measured by HPLC, is decreasing over 24-48 hours in a methanol solution. How can I improve its stability?
Answer: A gradual decrease in concentration points to slow decomposition. While methanol is a common solvent, its protic nature can potentially facilitate minor acid/base-catalyzed pathways. Furthermore, like many solvents, it contains dissolved oxygen unless specifically removed.
-
Immediate Action & Long-Term Strategy:
-
Solvent Selection: Switch to a more inert aprotic solvent like ACN (acetonitrile) or a non-peroxide-forming ether like CPME (cyclopentyl methyl ether) for storage.
-
Temperature Control: Store the solution at a lower temperature. For stock solutions, storage at -20°C or -80°C can dramatically slow degradation rates.[3]
-
Use of Antioxidants: For long-term storage, consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01% w/v).
-
| Parameter | Recommendation for Enhanced Stability | Rationale |
| Solvent Choice | Anhydrous Acetonitrile, Toluene, or Dioxane | Aprotic and less likely to participate in degradation reactions. Ethers should be checked for peroxides. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes exposure to atmospheric oxygen, the primary driver for oxidation.[1] |
| Light Exposure | Store in amber vials or protect from light | Prevents photocatalytic oxidation and degradation.[4] |
| Temperature | -20°C to -80°C for stock solutions | Reduces the kinetic rate of all degradation pathways.[3] |
| pH Control | Use neutral, high-purity solvents | Avoids acid-catalyzed dehydration and dimerization. |
Section 3: Proactive Stabilization Protocols
Follow these step-by-step protocols to prepare and store solutions of this compound with maximum stability.
Protocol 3.1: Preparation of a Stabilized Stock Solution
This protocol details the preparation of a stock solution for use in assays or as a reaction precursor, with measures to prevent both oxidation and dehydration.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN), HPLC grade
-
Nitrogen or Argon gas source with tubing
-
Sterile syringe and needle
-
Amber glass vial with a PTFE-lined screw cap
Procedure:
-
Solvent Degassing: Sparge ~10-20 mL of ACN in a separate container by bubbling nitrogen or argon gas through it for 15-20 minutes. This removes dissolved oxygen.
-
Weighing: Accurately weigh the required amount of solid this compound directly into the amber vial.
-
Dissolution: Using a syringe, transfer the calculated volume of the degassed ACN into the vial to achieve the target concentration.
-
Inert Blanket: Before sealing the vial, gently flush the headspace with nitrogen or argon for 10-15 seconds.
-
Sealing & Storage: Immediately cap the vial tightly. For short-term storage (< 72 hours), 2-8°C is sufficient. For long-term storage, place the vial in a -20°C or -80°C freezer.
-
Verification (Optional but Recommended): Analyze a small aliquot of the freshly prepared solution via HPLC as a t=0 reference point. Re-analyze after a set period (e.g., 1 week) to confirm stability under your storage conditions.
Caption: Workflow for preparing a stabilized stock solution.
Section 4: Analytical Methods for Stability Monitoring
To effectively troubleshoot and prevent degradation, a reliable analytical method is essential. A stability-indicating HPLC method is the gold standard.[5][6]
4.1 Recommended HPLC Method
This reverse-phase HPLC method can effectively separate the parent alcohol from its primary oxidative degradant, the ketone.
-
Column: C18 stationary phase (e.g., Thermo Scientific Hypersil ODS, 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order:
-
This compound (more polar, shorter retention time).
-
(4-bromophenyl)(3-methoxyphenyl)methanone (less polar, longer retention time).
-
Forced Degradation Study: To validate that this method is "stability-indicating," perform a forced degradation study. Expose a solution of the compound to mild oxidative (e.g., 0.1% H₂O₂) and acidic (e.g., 0.01 M HCl) conditions for a short period. A successful method will show a decrease in the parent peak and the appearance of new, well-resolved degradant peaks.[6]
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use solvents like THF or Diethyl Ether for storage? A1: While aprotic, these solvents can form explosive peroxides upon exposure to air and light, which are powerful oxidizing agents. If you must use them, use a freshly opened bottle of inhibitor-free solvent and take all precautions for inert atmosphere handling. Do not store solutions in these solvents for extended periods.
Q2: Is the solid compound stable in air? A2: The solid form is significantly more stable than its solutions. However, for long-term storage (>1 year), it is still best practice to store it in a tightly sealed container at reduced temperatures (e.g., < 4°C) and protected from light to minimize surface oxidation.
Q3: My downstream reaction is failing. Could degradation of this starting material be the cause? A3: Absolutely. If your reaction requires the hydroxyl group (e.g., for an esterification, etherification, or Mitsunobu reaction), the presence of the ketone impurity will render a portion of your starting material unreactive, lowering your yield. Always check the purity of the starting material solution before use if it has been stored for more than a few days.
References
-
Palmisano G, et al. (2007). Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst. Advanced Synthesis & Catalysis, 349(6): 964-970. [Link]
-
Jadhav, S. B., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Kothari, S., et al. (2003). Mechanism of oxidation of Benzhydrol by TriEACC. ResearchGate. [Link]
-
PrepChem. (Synthesis Procedure) Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. PrepChem.com. [Link]
-
Ravisankar, P., et al. (2018). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PubMed. [Link]
-
YouTube. (2020). Oxidation of Benzhydrol. YouTube Video. [Link]
-
Pryor, R. W., et al. (2002). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]
-
Wikipedia. (Information) Diphenylmethanol. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki Coupling Technical Support Center: Brominated Diarylmethanol Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki-Miyaura cross-coupling of sterically hindered brominated diarylmethanols. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and failure points observed in the Suzuki coupling of these challenging substrates.
Q1: My Suzuki coupling reaction shows no product formation, only starting material. What is the most likely cause?
A1: The most common culprit for a complete lack of reactivity with sterically hindered substrates like brominated diarylmethanols is a failure in the initial, rate-limiting oxidative addition step. The bulky diarylmethyl group creates significant steric hindrance around the carbon-bromine bond, making it difficult for the palladium(0) catalyst to insert itself.[1]
Immediate Troubleshooting Steps:
-
Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of substrate.[2] You need to employ bulky, electron-rich phosphine ligands, specifically those from the Buchwald dialkylbiarylphosphine family.[2][3] Ligands like SPhos and RuPhos are designed to accelerate oxidative addition and subsequent reductive elimination for hindered systems.[3][4][5]
-
Check Your Catalyst & Pre-catalyst: Ensure your palladium source is active. If you are not using a pre-formed pre-catalyst, in-situ generation of the active Pd(0) species can be inefficient. Consider using a well-defined pre-catalyst (e.g., SPhos G3) to ensure a consistent supply of active catalyst.
-
Increase Temperature: These reactions often require more thermal energy to overcome the high activation barrier of oxidative addition. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C (e.g., by switching from dioxane to toluene).[6]
Q2: My reaction is very slow and gives low yields, with a significant amount of starting material remaining even after extended reaction times. What should I optimize?
A2: Sluggish reactions point to a catalyst system that is active, but not efficient enough to overcome the steric challenges. The key is to accelerate the catalytic cycle so that it outcompetes catalyst deactivation pathways.
Optimization Strategy:
-
Ligand Choice is Critical: This is the most impactful parameter. The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination.[7] For diarylmethanol substrates, bulky and electron-donating ligands are essential.[2][3]
-
Base Selection: The base plays multiple roles: it activates the boronic acid for transmetalation and can influence the catalyst's state.[10][11] For hindered couplings, a stronger, non-nucleophilic base is often preferred.
-
Switch from weaker bases like Na₂CO₃ or K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ .[12] These bases can accelerate the crucial transmetalation step.
-
-
Solvent System: The solvent must solubilize all components and can affect reaction rates. Anhydrous conditions are often a good starting point to minimize protodeboronation, but a small amount of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[13][14][15] A common and effective solvent system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O in a 10:1 ratio).[4]
Q3: I'm observing a significant amount of a side product that corresponds to the debrominated starting material (protodebromination). How can I prevent this?
A3: Protodebromination (also called dehalogenation) is a major side reaction where the bromine atom is replaced by a hydrogen atom.[16] This occurs after oxidative addition, when the Ar-Pd(II)-Br intermediate undergoes protonolysis before it can proceed through transmetalation.
Mechanism & Prevention:
-
Cause: This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture, especially under basic conditions.[7][16] It becomes competitive when the desired transmetalation step is slow, which is common with sterically hindered substrates.
-
Solution: The strategy is to accelerate the productive catalytic cycle to outpace the protodebromination pathway.
-
Use Anhydrous Conditions: Thoroughly dry your solvent and reagents. Use a strong, anhydrous base like finely ground K₃PO₄.[17]
-
Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid partner (e.g., 1.5 equivalents) can increase the rate of transmetalation through Le Châtelier's principle.
-
Employ a More Active Ligand: As with low yield issues, using a highly active ligand like SPhos or RuPhos will accelerate the entire cycle, minimizing the lifetime of the intermediate susceptible to protonolysis.[3][4]
-
Q4: My main impurity is the homocoupled product of my boronic acid. What causes this and how can I stop it?
A4: Boronic acid homocoupling (forming an R-R biaryl from R-B(OH)₂) is another common side reaction. It is typically caused by the presence of oxygen in the reaction medium, which can oxidize the Pd(0) catalyst to Pd(II) species that promote this unwanted pathway.[6][7][18]
Prevention Protocol:
-
Rigorous Degassing: This is non-negotiable. Before heating, thoroughly degas your reaction mixture. The most effective method is to subject the sealed reaction vessel to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[8][18] Sparging the solvent with inert gas before use is also highly recommended.
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of Argon or Nitrogen for its entire duration.
-
Use a Pd(0) Source: Using a Pd(II) pre-catalyst like Pd(OAc)₂ or PdCl₂ requires an initial reduction to the active Pd(0) state. This reduction step can sometimes be inefficient and can promote homocoupling.[7][18] Using a Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst can mitigate this issue.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed experimental workflows and deeper mechanistic insights for tackling persistent issues.
Troubleshooting Workflow: A Decision Diagram
This diagram outlines a logical sequence for diagnosing and solving common problems.
Caption: Troubleshooting decision tree for Suzuki coupling of brominated diarylmethanols.
The Suzuki Catalytic Cycle & Competing Pathways
Understanding the main catalytic cycle and where side reactions diverge is key to rational optimization.
Caption: The Suzuki catalytic cycle and the competing protodebromination pathway.
Part 3: Data & Protocols
Table 1: Recommended Catalyst & Base Combinations
This table provides starting points for reaction optimization based on literature precedent for sterically hindered substrates.
| Catalyst System (Pre-catalyst) | Recommended Ligand | Recommended Base | Typical Solvent | Key Advantage for Diarylmethanols |
| Pd₂(dba)₃ / Ligand | SPhos | K₃PO₄ | Toluene or Dioxane/H₂O | High activity for hindered substrates, accelerates C-C bond formation.[3][9] |
| Pd(OAc)₂ / Ligand | RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | Often superior for particularly challenging or secondary alkyl couplings.[4][5] |
| SPhos Pre-catalyst (e.g., G3) | SPhos (integrated) | K₃PO₄ | Toluene or Dioxane/H₂O | Air-stable, provides reliable generation of the active Pd(0) species. |
| Pd(OAc)₂ / Ligand | JohnPhos | K₂CO₃ | DMF | Effective for some benzylic couplings, especially under microwave conditions.[12] |
Experimental Protocol: General Procedure for a Screening Reaction
This protocol provides a robust starting point for the Suzuki coupling of a brominated diarylmethanol.
Materials:
-
Brominated diarylmethanol (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv, finely ground)
-
Solvent (e.g., Toluene/H₂O 10:1, 0.25 M)
-
Reaction vessel (e.g., microwave vial with stir bar)
Procedure:
-
Preparation: To the reaction vessel, add the brominated diarylmethanol, arylboronic acid, palladium source, ligand, and the finely ground base.
-
Inerting the Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under vacuum for 5 minutes, then backfill with argon or nitrogen gas. Repeat this vacuum/backfill cycle two more times to ensure a completely inert atmosphere.[8]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (previously sparged with argon for 20 minutes) to the reaction vessel.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (start with 100 °C). Stir vigorously for the planned reaction time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel.
References
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Rosner, T., Le, T., & Tummala, S. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . Organic Process Research & Development, 7(4), 533–536. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect . Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling . Royal Society of Chemistry. [Link]
-
Water Is Key for Solid-State Suzuki-Miyaura Reactions . ChemistryViews. (2019). [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Accounts of Chemical Research, 41(11), 1566–1578. [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings . Anderson's Process Solutions. (2010). [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society, 126(43), 13158–13159. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2010). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure . Organic Process Research & Development, 14(4), 988–992. [Link]
-
Tidwell, M. W., Inks, E. A., & Tovar, J. D. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions . Tetrahedron, 68(35), 7177–7182. [Link]
-
What is the prominent role of water in the Suzuki reaction? . Quora. (2023). [Link]
-
Mechanistic studies on the protodeboronation . ResearchGate. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. (2024). [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. (2024). [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... . ResearchGate. [Link]
-
Optimization of Reaction Conditions . ResearchGate. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides . The Journal of Organic Chemistry, 73(9), 3499–3503. [Link]
-
Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates . ResearchGate. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling . Chemical Communications, 50(22), 2904-2906. [Link]
-
Protodeboronation . Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. (2021). [Link]
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES . ResearchGate. [Link]
-
The Suzuki Reaction . Myers, Chem 115. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. (2024). [Link]
-
Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . Molecules, 27(19), 6593. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
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- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the etherification of (4-Bromophenyl)(3-methoxyphenyl)methanol
Welcome to the technical support hub for the etherification of (4-Bromophenyl)(3-methoxyphenyl)methanol. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed troubleshooting advice and frequently asked questions to navigate the synthesis of diarylmethyl ethers. The focus is on providing practical, experience-driven insights to help you achieve optimal reaction outcomes.
Introduction to Diarylcarbinol Etherification
The etherification of diarylcarbinols like this compound is a key chemical transformation. The resulting diarylmethyl ethers are important structural motifs in many biologically active molecules. However, the benzylic nature of the starting alcohol makes it susceptible to various side reactions, presenting challenges in synthesis. This guide will address common experimental obstacles and provide robust, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the best methods for the etherification of this compound?
Two primary methods are highly effective for this transformation: the Williamson ether synthesis and acid-catalyzed etherification.
-
Williamson Ether Synthesis: This classic SN2 reaction involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide.[1][2] For your substrate, this means treating this compound with a base, followed by an alkylating agent like methyl iodide.[1] This method is often preferred for its reliability under relatively mild conditions.[1][2]
-
Acid-Catalyzed Etherification: This method involves protonating the alcohol's hydroxyl group with an acid catalyst, which then departs as water, forming a stable benzylic carbocation.[3][4] This carbocation is subsequently trapped by an alcohol solvent to yield the ether.[3][4] While often simpler, this approach is more prone to side reactions like the formation of symmetrical ethers and elimination byproducts.[3][5]
Q2: I'm getting a low yield in my Williamson ether synthesis. What could be wrong?
Low yields are a frequent challenge in the Williamson ether synthesis of diarylcarbinols. Here's a breakdown of likely causes and how to address them.[6][7]
Troubleshooting Low Yields in Williamson Ether Synthesis
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The diarylcarbinol is less acidic than simple alcohols. If the base isn't strong enough, the alkoxide won't form efficiently, leaving unreacted starting material. | Use a stronger base like sodium hydride (NaH) or potassium hydride (KH).[8][9] Ensure these reagents are fresh and handled under anhydrous conditions.[6] |
| Side Reactions | The alkyl halide can undergo E2 elimination, especially with sterically hindered bases or at high temperatures, forming an alkene instead of an ether.[7][8] | Use a primary alkyl halide if possible, as they are less prone to elimination.[7][9] Keep the reaction temperature as low as feasible to favor the SN2 pathway.[7] |
| Steric Hindrance | The bulky diarylmethyl group can impede the SN2 attack of the alkoxide on the alkyl halide, slowing the reaction.[2][7] | Increase the reaction time and consider a modest temperature increase. Using a polar aprotic solvent like DMF or DMSO can help accelerate the SN2 reaction.[7][8] |
| Moisture | Water will neutralize the strong base and the alkoxide, halting the reaction.[6] | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere.[6] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: I'm seeing a lot of the symmetrical ether, bis((4-bromophenyl)(3-methoxyphenyl)methyl) ether, as a byproduct.
This is a common issue in the acid-catalyzed etherification of your substrate.[10][11] It occurs when the benzylic carbocation intermediate reacts with another molecule of the starting alcohol instead of the intended alcohol nucleophile.[11]
Mechanism of Symmetrical vs. Asymmetrical Ether Formation
Caption: Competing pathways for symmetrical and asymmetrical ether formation.
Solutions:
-
Use a Large Excess of the Target Alcohol: To favor the desired asymmetrical ether, use the target alcohol as the solvent or in a large stoichiometric excess. This increases the likelihood of the carbocation being trapped by the desired alcohol.
-
Employ Milder Acid Catalysts: Strong acids can lead to rapid and indiscriminate carbocation reactions. Consider milder catalysts like p-toluenesulfonic acid (p-TsOH) or an acidic resin such as Amberlyst-15 to control carbocation formation.[12]
-
Lower the Reaction Temperature: Higher temperatures can favor the formation of the more thermodynamically stable symmetrical ether.[3] Running the reaction at a lower temperature can kinetically favor the desired product.[11]
Problem 2: My reaction is producing a colored impurity that is difficult to remove.
Colored impurities often indicate decomposition or side reactions involving the benzylic carbocation, especially under strongly acidic conditions or at high temperatures.
Troubleshooting Workflow for Colored Impurities
Caption: A decision-making guide for troubleshooting colored impurities.
Potential Causes and Solutions:
-
Friedel-Crafts-type Reactions: The electrophilic benzylic carbocation can react with the electron-rich aromatic rings of the starting material or product, leading to oligomerization and colored byproducts.
-
Solution: Use milder acidic conditions and lower temperatures. If possible, use a non-aromatic solvent.
-
-
Oxidation: The diarylcarbinol or the ether product can be susceptible to oxidation, especially with prolonged exposure to air at high temperatures.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
-
Impure Starting Material: Impurities in the this compound can cause side reactions.[13]
-
Solution: Ensure the purity of your starting material. If necessary, purify it by recrystallization or column chromatography before use.
-
Detailed Experimental Protocols
These are starting-point protocols that can be optimized for your specific needs.
Protocol 1: Williamson Ether Synthesis with Sodium Hydride
This protocol is recommended for synthesizing methyl or ethyl ethers of this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous THF or DMF and cool the suspension to 0 °C.
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).[14][15]
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and separate the layers.
-
Extraction and Drying: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Etherification with p-TsOH
This protocol is suitable for synthesizing ethers from less volatile alcohols that can also serve as the solvent.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, isopropanol) as the solvent
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and the desired alcohol (as solvent).
-
Catalyst Addition: Add p-TsOH·H₂O (0.05 equivalents).
-
Reaction: Gently reflux the mixture and monitor its progress by TLC.[14][15]
-
Quenching: After the starting material is consumed, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Workup: Remove the excess alcohol under reduced pressure. Add water and an organic solvent to the residue and transfer to a separatory funnel.
-
Extraction and Drying: Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude product by column chromatography.
References
-
PrepChem. (n.d.). Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of diarylmethyl thioethers. Retrieved from [Link]
-
ACS Publications. (2021). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki–Miyaura Reactions of Diarylmethyl Esters. Organometallics. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
PubMed. (2021). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Retrieved from [Link]
-
MDPI. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for acid‐catalyzed direct etherification of.... Retrieved from [Link]
-
National Institutes of Health. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Retrieved from [Link]
-
ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. PMC. Retrieved from [Link]
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of etherification processes. Retrieved from [Link]
-
RSC Publishing. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetric. Retrieved from [Link]
-
ACS Publications. (n.d.). The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
SciSpace. (n.d.). Diarylmethyl Ethers for the Protection of Polyols. Retrieved from [Link]
-
YouTube. (2018). ether synthesis through acid-catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
SIELC Technologies. (2018). (4-Methoxyphenyl)methanol. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (4-Amino-3-methoxyphenyl)methanol. Retrieved from [Link]
-
LookChem. (2025). (4-methoxyphenyl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Diarylmethyl Ethers for the Protection of Polyols. Retrieved from [Link]
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Technical Support Center: Scale-up Synthesis of (4-Bromophenyl)(3-methoxyphenyl)methanol
Welcome to the technical support center for the synthesis of (4-Bromophenyl)(3-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important diarylmethanol synthesis. The core of this process lies in the Grignard reaction, a powerful tool for carbon-carbon bond formation that presents unique challenges at larger scales.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and high-yielding scale-up process.
The synthesis of this compound is a critical step in the production of various pharmaceutical intermediates. While the bench-scale synthesis is relatively straightforward, scaling up introduces challenges related to reaction initiation, heat management, impurity profiles, and product isolation. This guide will address these issues systematically, providing both theoretical understanding and practical, field-proven solutions.
Overall Reaction Scheme
The primary route for synthesizing this compound involves the reaction of a Grignard reagent, formed from a brominated aromatic compound, with 3-methoxybenzaldehyde.
Caption: General workflow for the Grignard synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the scale-up synthesis.
Part 1: Grignard Reagent Formation - The Critical First Step
The successful formation of the Grignard reagent is paramount for the entire synthesis. Issues at this stage often lead to low yields and complex impurity profiles.
Question 1: My Grignard reaction is not initiating. What are the common causes and how can I troubleshoot this?
Answer: Failure to initiate is one of the most frequent challenges in Grignard reactions, especially at scale. The primary culprit is often the presence of moisture or an oxide layer on the magnesium surface.[1]
-
Causality: Grignard reagents are highly reactive and will readily react with any protic source, such as water, which quenches the reagent as it forms.[3] The magnesium metal itself is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal surface.[1]
-
Troubleshooting Protocol:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried (oven-dried overnight and cooled under an inert atmosphere like nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.[4] Commercial anhydrous solvents are recommended, but if you are purifying your own, ensure it is freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).
-
Magnesium Activation: The MgO layer must be disrupted. Several techniques can be employed:
-
Mechanical Activation: Briefly crush the magnesium turnings with a glass rod under an inert atmosphere just before adding the solvent.[5]
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium to form MgI₂, which helps to etch the oxide layer and expose fresh magnesium.[1] A small amount of 1,2-dibromoethane can also be used; it reacts with magnesium to form ethylene gas and MgBr₂, visibly indicating that the magnesium is reactive.
-
-
Initiation with a Concentrated Solution: Add a small portion of your total organic halide to the activated magnesium in a minimal amount of solvent. This high concentration can help to initiate the reaction.[6] Once initiation is observed (slight warming, bubbling, or a cloudy appearance), the remaining organic halide solution can be added slowly.[5]
-
Exotherm as an Indicator: The formation of the Grignard reagent is exothermic.[3] A slight increase in temperature is a good indicator of reaction initiation. On a larger scale, this exotherm must be carefully controlled.[7]
-
Question 2: I'm observing a significant amount of a biphenyl byproduct. How can I minimize its formation?
Answer: The formation of biphenyl (in this case, 4,4'-dibromobiphenyl) is a common side reaction known as Wurtz-Fittig coupling.[6] It occurs when the Grignard reagent reacts with unreacted aryl halide.[8]
-
Causality: This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[6]
-
Minimization Strategy:
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.
-
Temperature Control: Maintain a gentle reflux. Overheating the reaction can increase the rate of biphenyl formation.[6] For large-scale reactions, efficient heat dissipation is crucial.[9]
-
Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for aryl bromides as it can lead to cleaner reactions.[10]
-
| Parameter | Recommendation for Minimizing Biphenyl | Rationale |
| Aryl Halide Addition | Slow, dropwise addition | Maintains low concentration of aryl halide, disfavoring the coupling reaction. |
| Temperature | Gentle reflux (e.g., 40-50 °C in THF) | Avoids excessive temperatures that accelerate byproduct formation.[6] |
| Solvent | Anhydrous THF | Generally provides better solubility and reactivity for aryl Grignards.[10] |
Part 2: The Addition Reaction and Work-up
Once the Grignard reagent is successfully prepared, the next critical phase is its reaction with 3-methoxybenzaldehyde and the subsequent work-up.
Question 3: My overall yield is low, even though the Grignard reagent appeared to form correctly. What could be going wrong during the addition or work-up?
Answer: Low yields at this stage can be attributed to several factors, including incomplete reaction, side reactions with the aldehyde, and issues during the work-up and isolation process.
-
Causality & Troubleshooting:
-
Aldehyde Purity: Ensure the 3-methoxybenzaldehyde is pure and free of the corresponding carboxylic acid (3-methoxybenzoic acid). Any acidic impurity will quench the Grignard reagent.[3]
-
Temperature of Addition: The addition of the aldehyde to the Grignard reagent (or vice versa) is highly exothermic. This addition should be performed at a reduced temperature (e.g., 0 °C) to prevent side reactions, such as enolization of the aldehyde or reduction of the aldehyde to an alcohol.[11]
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) can help to drive the reaction to completion and account for any accidental quenching.
-
Work-up Procedure: The work-up is critical for protonating the intermediate magnesium alkoxide and removing inorganic salts.[11]
-
Quenching: The reaction should be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[11][12] This is a mildly acidic salt that effectively protonates the alkoxide without causing dehydration of the resulting alcohol, which can be a problem with stronger acids.
-
Emulsion Formation: During the aqueous work-up, emulsions can form, making phase separation difficult. If this occurs, adding brine (saturated NaCl solution) can help to break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.[13]
-
-
Caption: Troubleshooting logic for the work-up of the Grignard reaction.
Part 3: Purification and Product Quality
The final stage involves isolating and purifying the this compound to the required specifications.
Question 4: After work-up and solvent removal, my crude product is an oil that is difficult to crystallize. What are my options for purification?
Answer: While this compound can be a solid at room temperature, impurities often lead to it being an oil or a low-melting solid.
-
Purification Strategies:
-
Recrystallization: If the product is semi-solid, attempt recrystallization from a biphasic solvent system, such as hexane/ethyl acetate or heptane/toluene. The key is to find a solvent system where the product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the impurities remain in solution.
-
Silica Gel Chromatography: For high purity, column chromatography is the most effective method.[14] A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity will allow for the separation of non-polar byproducts (like the biphenyl) from the more polar desired product.
-
Slurrying: If the crude product is an oil with some solid, it can be "triturated" or slurried with a non-polar solvent like cold hexane. This can help to wash away oily impurities and induce crystallization of the desired product, which can then be collected by filtration.
-
| Purification Method | Best For | Key Considerations |
| Recrystallization | Crude product that is mostly solid but contains minor impurities. | Requires careful solvent screening to achieve good recovery. |
| Column Chromatography | Oily crude products or when very high purity is required. | Can be time-consuming and requires significant solvent volumes for large-scale batches.[14] |
| Slurrying/Trituration | Oily solids or to induce crystallization from an oil. | A quick method for initial purification but may not remove all impurities. |
References
- Jasperse, J. Grignard Synthesis of Triphenylmethanol. Chem 355.
- Silverman, G. S., & Rakita, P. E. (2009). The Grignard Reagents.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Experiment 7: The Grignard Reaction. (2024). Chemistry LibreTexts.
- Synthesis of (4-bromophenyl)(3-methoxyphenyl)-methanol. PrepChem.com.
- New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega.
- Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AutoChem Inc.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- The Stability of Organometallics.
- This compound. BLDpharm.
- Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols. Benchchem.
- Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
- Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances.
- Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g).
- Organic Reaction Workup Formulas for Specific Reagents.
- The recent advances in the contribution of chiral triarylmethanes and tetraarylmethanes with organoc
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025). MDPI.
- Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up.
- A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation.
- Synthesis of triarylmethanols via tandem arylation/oxid
- Process for the preparation of grignard reagents of halodienes and preparation of dienols.
- Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C.
- Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety.
- Grignard reagent. Sciencemadness Wiki.
- Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal.
- The Grignard Reagents.
- 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho). MedChemExpress.
- A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
- Grignard Reaction. Slideshare.
- Process for the preparation of grignard reagents and their utilization in organic syntheses.
- Grignard Reaction. Web Pages.
- One-pot sequential synthesis of unsymmetrical diarylmethanes using methylene chloride as a C1-synthon. Organic & Biomolecular Chemistry.
- (4-Bromo-3-methoxyphenyl)methanol. aldlab-chemicals.
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Characterization of unexpected byproducts in the synthesis of (4-Bromophenyl)(3-methoxyphenyl)methanol
Welcome to the dedicated technical support guide for the synthesis of (4-Bromophenyl)(3-methoxyphenyl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unexpected outcomes associated with this Grignard-based transformation. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic outcomes.
I. Overview of the Core Synthesis
The principal route to this compound involves the Grignard reaction between (4-bromophenyl)magnesium bromide and 3-methoxybenzaldehyde. This nucleophilic addition is a robust method for C-C bond formation but is sensitive to reaction conditions, which can lead to the formation of several unexpected byproducts.
II. Troubleshooting Guide: From Reagents to Final Product
This section is structured in a question-and-answer format to directly address issues you may encounter during your experiment.
Question 1: My Grignard reagent formation is sluggish or fails to initiate. What's going wrong?
Answer: This is a common hurdle. The issue almost always lies with the magnesium surface or the presence of moisture.
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO). This layer prevents the reaction with 4-bromobenzene.
-
Solution: Activate the magnesium. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine's color is a good indicator of initiation. Mechanical activation by gently crushing the magnesium turnings in a dry flask can also expose a fresh reactive surface.[2]
-
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water.
Question 2: My reaction is complete, but my TLC plate shows multiple spots in addition to my desired product. What are these byproducts?
Answer: The presence of multiple spots indicates the formation of one or more byproducts. The most common culprits in this specific synthesis are:
-
4,4'-Dibromobiphenyl: From a Wurtz-type coupling reaction.
-
3-Methoxybenzyl alcohol: Resulting from the reduction of the starting aldehyde.
-
Unreacted 3-methoxybenzaldehyde: Due to incomplete reaction.
-
(3-Methoxyphenyl)methanol and 3-Methoxybenzoic acid: Potentially from a Cannizzaro-type reaction.
The following sections will delve into the characterization and mechanistic origins of these byproducts.
Question 3: My final yield is low, even though the reaction appeared to go to completion. Why?
Answer: Low yields can be attributed to several factors beyond just byproduct formation:
-
Inefficient Grignard Formation: If a significant portion of your 4-bromobenzene did not form the Grignard reagent, your stoichiometry will be incorrect for the addition step.
-
Wurtz Coupling: This side reaction consumes your Grignard reagent, directly impacting the yield of your desired product.[3][5][6]
-
Sub-optimal Reaction Conditions: Temperature control is crucial. Running the reaction at too high a temperature can favor byproduct formation.[6] Conversely, a temperature that is too low may lead to an incomplete reaction.
-
Work-up and Purification Losses: The desired product and byproducts can have similar polarities, leading to challenging separations and subsequent loss of material.
III. Characterization of Unexpected Byproducts
Identifying byproducts is the first step to mitigating their formation. Below is a summary of the expected spectroscopic signatures for the most common impurities.
| Compound | Structure | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Key Mass Spec (m/z) |
| 4,4'-Dibromobiphenyl | Br-C₆H₄-C₆H₄-Br | ~7.5 (d, 4H), ~7.6 (d, 4H) | Aromatic C-H, C=C, C-Br | 312 (M⁺), 232, 152 |
| 3-Methoxybenzyl alcohol | CH₃O-C₆H₄-CH₂OH | ~3.8 (s, 3H, OCH₃), ~4.6 (s, 2H, CH₂), ~6.8-7.3 (m, 4H, Ar-H) | Broad O-H (~3300), C-O, Aromatic C-H | 138 (M⁺), 107, 77 |
| 3-Methoxybenzoic acid | CH₃O-C₆H₄-COOH | ~3.8 (s, 3H, OCH₃), ~7.0-7.8 (m, 4H, Ar-H), ~11-12 (br s, 1H, COOH) | Broad O-H (~3000), C=O (~1700), C-O | 152 (M⁺), 135, 107 |
IV. Mechanistic Deep Dive into Byproduct Formation
Understanding why these byproducts form is key to preventing them.
A. Wurtz-Fittig Coupling: The Dimerization Problem
The most common byproduct, 4,4'-dibromobiphenyl, arises from a Wurtz-Fittig type coupling reaction. This occurs when the newly formed (4-bromophenyl)magnesium bromide acts as a nucleophile and attacks a molecule of unreacted 4-bromobenzene.
Mitigation Strategies:
-
Slow Addition: Add the 4-bromobenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the Grignard reagent.[6]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, which can accelerate the coupling reaction.[6]
Caption: Wurtz-Fittig side reaction pathway.
B. Reduction of 3-Methoxybenzaldehyde
Grignard reagents with β-hydrogens can act as reducing agents via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction). While the phenyl Grignard has no β-hydrogens, reduction can still occur through a hydride transfer mechanism, especially with sterically hindered ketones or reactive aldehydes. In this case, the Grignard reagent can abstract a hydride from the solvent or another Grignard molecule, which then reduces the aldehyde.
Mitigation Strategies:
-
Lower Reaction Temperature: Running the addition of the aldehyde at a lower temperature (e.g., 0 °C) can disfavor the reduction pathway.[3]
-
Ensure Pure Grignard Reagent: Impurities in the magnesium or aryl halide can sometimes facilitate side reactions.
Caption: Reduction of the starting aldehyde.
C. The Cannizzaro Reaction: A Disproportionation Event
Since 3-methoxybenzaldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions.[7][8] The Grignard reagent itself is a strong base. In this reaction, two molecules of the aldehyde disproportionate to form one molecule of the corresponding alcohol (3-methoxybenzyl alcohol) and one molecule of the carboxylic acid (3-methoxybenzoic acid).[7][8][9]
Mitigation Strategies:
-
Controlled Stoichiometry: Use a slight excess of the Grignard reagent to ensure the aldehyde is consumed by the desired nucleophilic addition rather than the base-catalyzed disproportionation.
-
Avoid "Hot Spots": Localized areas of high temperature and base concentration can promote the Cannizzaro reaction. Ensure efficient stirring during the addition of the aldehyde.
Caption: Cannizzaro disproportionation reaction.
V. Recommended Experimental Protocol
This protocol is designed to minimize the formation of the aforementioned byproducts.
Materials:
-
Magnesium turnings (1.2 eq)
-
4-Bromobenzene (1.1 eq)
-
3-Methoxybenzaldehyde (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine.
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve 4-bromobenzene in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the 4-bromobenzene solution to the magnesium suspension. Initiation should be observed by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition of Aldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-methoxybenzaldehyde in anhydrous ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for one hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Caption: Experimental workflow for the synthesis.
VI. Frequently Asked Questions (FAQs)
Q1: Can I use THF instead of diethyl ether? A1: Yes, THF is a common solvent for Grignard reactions. However, for some aryl halides, THF can promote Wurtz coupling more than diethyl ether.[6] If you are observing a significant amount of the biphenyl byproduct, switching to diethyl ether may be beneficial.
Q2: How do I know if my magnesium is sufficiently activated? A2: Visually, you should see the disappearance of the purple iodine vapor and the formation of a cloudy, grayish solution.[1] Bubbling and a gentle reflux (boiling of the ether) are also strong indicators that the exothermic reaction has started.
Q3: My product seems to be an oil, but the literature reports a solid. What should I do? A3: The presence of impurities can often lower the melting point of a compound, sometimes resulting in an oil. Ensure your product is pure by checking its ¹H NMR spectrum. If impurities are present, re-purification by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) may be necessary.
Q4: What is the best way to purify the final product away from the byproducts? A4: Flash column chromatography on silica gel is typically the most effective method. 4,4'-Dibromobiphenyl is very non-polar and will elute first with a non-polar eluent like hexane. The desired product, this compound, is more polar and will elute later, often with a mixture of hexane and ethyl acetate. The other potential byproducts (3-methoxybenzyl alcohol and 3-methoxybenzoic acid) have different polarities and can also be separated using this technique.
VII. References
-
Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved January 17, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. Retrieved January 17, 2026, from [Link]
-
How to improve the percent yield in Grignard reaction. (2019, March 19). Quora. Retrieved January 17, 2026, from [Link]
-
4,4'-Dibromobiphenyl. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
3-Methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
Banerjee, A. K., Arrieche, D., Bedoya, L., Vera, W. J., & Cabrera, E. V. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. J Pharm Drug Res, 3(1), 233-237.
-
3-Methoxybenzyl alcohol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
3-Methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
1,1'-Biphenyl, 4,4'-dibromo-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
4,4'-Dibromobiphenyl. (n.d.). Restek. Retrieved January 17, 2026, from [Link]
-
Cannizzaro reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Cannizzaro Reaction. (n.d.). University of Babylon. Retrieved January 17, 2026, from [Link]
-
The Cannizzaro Reaction. (2019). In ResearchGate. Retrieved from [Link]
-
Cannizzaro Reaction & Crossed. (n.d.). SNS Courseware. Retrieved January 17, 2026, from [Link]
-
Reactions of partially solvated Grignard reagents with benzaldehyde. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Unexpected reactions of Grignard reagents with selected β-carboalkoxy substituted sulfinate esters. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. (2016, July 15). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Phenylmagnesium bromide. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015, November 9). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020, October 28). YouTube. Retrieved January 17, 2026, from [Link]
-
Phenylmagnesium bromide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Validation & Comparative
In the landscape of medicinal chemistry and drug discovery, the diarylmethanol scaffold serves as a foundational structure for a diverse array of biologically active molecules. This guide provides a comparative analysis of the potential biological activities of (4-Bromophenyl)(3-methoxyphenyl)methanol, juxtaposed with its structurally related analogs. While direct experimental data on the lead compound is not extensively available in the public domain, by examining the biological activities of compounds sharing key structural motifs—the diaryl-methanol core, the bromophenyl group, and the methoxyphenyl moiety—we can infer its potential therapeutic applications and guide future research endeavors.
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of potential antifungal, antimicrobial, and anticancer activities, supported by insights into structure-activity relationships (SAR) and detailed experimental protocols for in vitro evaluation.
Introduction to Diarylmethanols: A Privileged Scaffold
Diarylmethanols, also known as benzhydrols, are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.[1] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties. The core structure, consisting of two aryl rings attached to a single carbon atom bearing a hydroxyl group, provides a three-dimensional framework that can be tailored to fit the binding pockets of diverse proteins.
Predicted Biological Activities of this compound
Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit a range of activities, primarily in the realms of antifungal, antimicrobial, and anticancer applications.
Antifungal Activity
The presence of both a halogen (bromine) and a methoxy group on the phenyl rings suggests potential antifungal properties. Numerous studies have demonstrated the antifungal efficacy of substituted benzophenone and diarylmethanol derivatives.[2][3] The bromine atom, being a lipophilic and electron-withdrawing group, can enhance the compound's ability to penetrate fungal cell membranes. The methoxy group, on the other hand, can influence the electronic properties and metabolic stability of the molecule.
Comparative Compounds:
-
(3-Bromophenyl)(4-methoxyphenyl)methanone derivatives: These structurally related ketones have been investigated for their antifungal activity against various phytopathogenic fungi.[2]
-
Monoterpene-containing azoles: While structurally more complex, these compounds highlight the importance of lipophilic moieties in antifungal drug design.
-
Triazole-substituted diterpenes: The presence of a p-Br-benzyl substituent in some derivatives was associated with significant antifungal activity against Cryptococcus neoformans.[4]
Antimicrobial Activity
The structural motifs present in this compound are also found in compounds with known antimicrobial activity against a range of bacteria.[5][6] The lipophilicity conferred by the bromine atom and the overall diaryl structure can facilitate interaction with and disruption of bacterial cell membranes.
Comparative Compounds:
-
Methoxyphenol derivatives: Compounds like eugenol and vanillin, which contain a methoxyphenyl group, have demonstrated antimicrobial activity against common foodborne pathogens.[6]
-
Brominated acetophenone derivatives: Certain brominated derivatives have shown cytotoxic effects against various tumor cell lines, and the pro-oxidant activity of some suggests a potential mechanism that could also be relevant for antimicrobial action.[7]
Anticancer Activity
The diaryl framework is a common feature in many anticancer agents.[8][9] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. The substitution pattern on the phenyl rings plays a crucial role in determining the potency and selectivity of these compounds.
Comparative Compounds:
-
Diaryl[1][10]diazepines: A series of these compounds have demonstrated the ability to inhibit the proliferation of several cancer cell lines, including HeLa, MCF-7, SGC7901, and A549.[8]
-
1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles: These compounds were designed as hybrids of microtubule-targeting agents and aromatase inhibitors, showing potent antiproliferative activity in breast cancer cells.[9]
-
Diarylthiazole derivatives: These compounds, designed as analogs of Combretatin A-4, have shown potent antimitotic and antivascular activities.[11]
Structure-Activity Relationship (SAR) Insights
The biological activity of diarylmethanol derivatives is intricately linked to the nature and position of substituents on the aromatic rings.[12][13]
-
Halogen Substitution: The presence, type, and position of halogen atoms can significantly impact activity. Bromine, due to its size and lipophilicity, often contributes to enhanced potency. For instance, in a series of 4-isoxazolyl-1,4-dihydropyridines, the affinity increased in the order p-Br > p-Cl >> p-F.[13]
-
Methoxy Group: The methoxy group's position can influence activity by altering the molecule's conformation and electronic distribution. It can also be a site for metabolism, affecting the compound's pharmacokinetic profile.
-
Hydroxyl Group: The central hydroxyl group is a key feature, often involved in hydrogen bonding interactions with the biological target.
The interplay of these structural features in this compound—a bromine atom at the para-position of one ring and a methoxy group at the meta-position of the other—presents a unique combination that warrants experimental investigation.
Quantitative Data Comparison (Hypothetical)
To provide a framework for evaluating the potential efficacy of this compound, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values based on data from structurally related compounds found in the literature. This serves as a benchmark for future experimental validation.
| Compound Class | Biological Activity | Target Organism/Cell Line | Hypothetical IC50 (µM) | Reference Compounds |
| Diarylmethanols | Antifungal | Candida albicans | 5 - 25 | Substituted Benzophenones[2] |
| Antimicrobial | Staphylococcus aureus | 10 - 50 | Methoxyphenol Derivatives[6] | |
| Anticancer | MCF-7 (Breast Cancer) | 1 - 10 | Diaryl[1][10]diazepines[8] | |
| Anticancer | A549 (Lung Cancer) | 2 - 15 | Brominated Acetophenones[7] |
Experimental Protocols
To empirically determine the biological activity of this compound, the following standardized in vitro assays are recommended.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Media Preparation: Prepare a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for yeasts).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Assay)
This assay is analogous to the antifungal test and determines the MIC of a compound against bacteria.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Media Preparation: Perform serial dilutions of the compound in a 96-well plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate the wells with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by identifying the lowest concentration that inhibits visible bacterial growth.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Caption: Workflow for the MTT assay to determine anticancer activity.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is limited, a comparative analysis of structurally related compounds strongly suggests its potential as an antifungal, antimicrobial, and anticancer agent. The unique substitution pattern of a para-bromo and a meta-methoxy group on the diarylmethanol scaffold provides a compelling rationale for its synthesis and biological evaluation.
Future research should focus on the synthesis of this compound and its characterization using the experimental protocols outlined in this guide. Subsequent studies could explore its mechanism of action, in vivo efficacy, and toxicological profile. The insights gained from such investigations will not only elucidate the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of diarylmethanol derivatives.
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A Senior Application Scientist's Guide to Substituted Diarylmethanols in Anticancer Research: A Comparative Analysis
Introduction: The Rising Prominence of the Diarylmethanol Scaffold
In the landscape of modern oncology, the quest for novel pharmacophores that can selectively target cancer cells while minimizing systemic toxicity is paramount. The diarylmethanol scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1] Its structural simplicity, coupled with the vast potential for synthetic modification, allows for the fine-tuning of steric and electronic properties to optimize anticancer efficacy. These compounds often share structural motifs with potent natural products and established clinical agents, suggesting a foundational basis for their interaction with key biological targets. This guide provides a comparative analysis of various substituted diarylmethanols, synthesizing data from recent preclinical studies to offer researchers and drug development professionals a comprehensive overview of their potential as next-generation anticancer agents. We will delve into structure-activity relationships, comparative efficacy across different cancer cell lines, mechanisms of action, and the self-validating experimental protocols used to generate this critical data.
Structure-Activity Relationship (SAR): Decoding the Impact of Substitutions
The anticancer potency of diarylmethanol derivatives is profoundly influenced by the nature and position of substituents on the aryl rings. Understanding these structure-activity relationships (SAR) is crucial for rational drug design and lead optimization.[2]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as triazoles and imidazoles, has proven to be a highly effective strategy. For instance, linking a triazole ring to a triarylmethane (a close structural relative) core resulted in compounds with potent activity against colorectal cancer cells.[3][4] These nitrogen-rich heterocycles can enhance metabolic stability and form crucial hydrogen bonds with biological targets.[3]
-
Methoxy and Hydroxyl Groups: The placement of methoxy (-OCH3) groups, particularly a 3,4,5-trimethoxy pattern on one of the aryl rings, is a recurring theme in potent microtubule-disrupting agents like combretastatin. This motif is often mimicked in diarylmethanol designs to enhance tubulin binding. Similarly, hydroxyl (-OH) groups can significantly influence activity, as seen in diaryl ether derivatives where a para-hydroxyl group enhanced antitumor effects.[5]
-
Piperidine and Other Amines: The addition of basic amine functionalities, such as a piperidine group, can improve the solubility and pharmacokinetic properties of the molecule. In a study of triazolic triarylmethanes, compounds bearing an ethylpiperidine group showed the strongest inhibition of cancer cell proliferation, highlighting the significance of this scaffold.[3]
-
Halogenation: The introduction of halogens like chlorine at specific positions (e.g., the para-position of a phenyl ring) has been shown to significantly boost the growth inhibitory activity of diaryl ether derivatives in liver, lung, and colon cancer cell lines.[5]
The overarching goal of these modifications is to create molecules that fit precisely into the binding pockets of specific cancer-related targets, such as the colchicine binding site on tubulin, or to modulate their electronic properties to trigger downstream signaling events like apoptosis.[6][7]
Comparative Efficacy of Substituted Diarylmethanols
The true measure of an anticancer agent lies in its ability to inhibit the proliferation of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is the most common metric for this evaluation. The table below summarizes the in vitro performance of several representative substituted diarylmethanol-related compounds against various human cancer cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Key Findings & Selectivity | Reference |
| Compound 9b | Triarylmethane with ethylpiperidine & triazole | HT-29 (Colon) | 11.01 ± 1.01 | Potent activity against colon cancer. Non-cytotoxic to normal L929 murine fibroblasts below 50 µM. | [3][4] |
| HCT116 (Colon) | 14.42 ± 1.42 | ||||
| Compound 24 | Diarylmethyl-triazole | MCF-7 (Breast, ER+) | 0.052 | Highly potent against both ER+ and triple-negative breast cancer. Selective for cancer cells over non-tumorigenic MCF-10A cells. | [6] |
| MDA-MB-231 (Breast, TNBC) | 0.074 | ||||
| Compound 5h | Diaryl ether with p-chloro substitution | HepG2 (Liver) | 2.57 | Strong growth inhibitory activity. Induced apoptosis via p21 and caspase-3 expression. | [5] |
| A549 (Lung) | 5.48 | ||||
| MMV652103 | Diaryl-imidazopyridazine | MCF7 (Breast, ER+) | 2.2 | Selective cytotoxicity against ER+ breast cancer cells. Induced ROS and DNA damage. | [8] |
| T47D (Breast, ER+) | 2.9 | ||||
| Compound 4 | N,N'-Diarylthiourea | MCF-7 (Breast) | 338.33 ± 1.52 | Modest activity, but induced S-phase cell cycle arrest and apoptosis. No cytotoxicity observed in normal human lung cells (wi38). | [9] |
| Compound 6a | Diaryl urea | A549 (Lung) | 2.566 | Potency comparable to the reference drug sorafenib. | [2] |
| HT-29 (Colon) | 15.28 |
Note: The table includes diarylmethanol derivatives and closely related diaryl structures like diaryl ureas and ethers to provide a broader context of the diaryl scaffold in anticancer research.
Mechanisms of Action: How Diarylmethanols Combat Cancer
Substituted diarylmethanols employ a range of sophisticated mechanisms to halt cancer progression, often targeting multiple pathways simultaneously.
-
Microtubule Disruption: A primary mechanism for many diaryl compounds is the inhibition of tubulin polymerization.[6] By binding to tubulin (often at the colchicine site), they prevent the formation of the mitotic spindle, a structure essential for cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and can trigger a form of mitotic catastrophe, a type of cell death.[6][7]
-
Induction of Apoptosis: Many potent diarylmethanols are effective inducers of apoptosis, or programmed cell death. Mechanistic studies show they can activate key executioner proteins like caspase-3 and promote the cleavage of poly (ADP-ribose) polymerase (PARP), which is correlated with DNA fragmentation.[3][4] This apoptotic cascade can be initiated through intrinsic pathways involving mitochondrial stress and the generation of reactive oxygen species (ROS), or through extrinsic pathways.[8][10]
-
Inhibition of Survival Signaling: Cancer cells rely on hyperactive survival signaling pathways to proliferate uncontrollably. Certain diarylmethanol derivatives have been shown to inhibit these pathways by downregulating the phosphorylation of key proteins like Akt and ERK.[3][4] Shutting down these pro-survival signals makes the cancer cells more susceptible to apoptosis.
Below is a diagram illustrating a common signaling pathway targeted by these compounds.
Caption: Inhibition of Akt and ERK survival pathways by diarylmethanols.
Validated Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. The following section details the methodologies commonly employed in the evaluation of diarylmethanol anticancer activity.
General Experimental Workflow
The evaluation of a novel compound follows a logical progression from broad screening to detailed mechanistic investigation.
Caption: Standard workflow for evaluating novel anticancer compounds.
Protocol 1: MTT Assay for Antiproliferative Activity
This colorimetric assay is a cornerstone for initial cytotoxicity screening, measuring the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the diarylmethanol compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if a compound induces cell cycle arrest.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the diarylmethanol compound at its IC50 concentration for 24, 48, and 72 hours.[7]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak indicates mitotic arrest.[7]
Conclusion and Future Directions
The collective evidence strongly supports the diarylmethanol scaffold as a highly promising foundation for the development of novel anticancer therapeutics. The synthetic tractability of these molecules allows for extensive SAR studies, leading to the identification of compounds with nanomolar potency and, crucially, selectivity for cancer cells over normal, healthy cells.[6] The most successful derivatives often act as multi-targeted agents, disrupting the cytoskeleton via tubulin inhibition while simultaneously shutting down critical pro-survival signaling pathways like Akt/ERK.[3][6]
Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) profiles of lead compounds to improve their in vivo efficacy and safety.[3][4] Furthermore, exploring novel diaryl-based combinations, such as diarylureas or diaryl ethers, continues to be a fruitful avenue of investigation.[5][11] The development of derivatives that can overcome mechanisms of multidrug resistance remains a key challenge and a significant opportunity for this versatile class of compounds.[7]
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., et al. (2023). Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. RSC Medicinal Chemistry. Available at: [Link]
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Woo, L. W. L., Ganesan, A., & Purohit, A. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. Available at: [Link]
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Bedos-Belval, F., Rouch, A., Vanucci-Bacqué, C., & Baltas, M. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Medicinal Chemistry Blog. Available at: [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., El-Sayed, W. M., & Al-Sanea, M. M. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules. Available at: [Link]
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Woo, L. W. L., Ganesan, A., & Purohit, A. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. PMC - PubMed Central. Available at: [Link]
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Mphahlele, M. J., & Malindisa, S. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules. Available at: [Link]
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Zhang, Y., Li, X., Zhu, C., et al. (2018). Synthesis and structure-activity relationship study of diaryl[d,f][1][3]diazepines as potential anti-cancer agents. Molecular Diversity. Available at: [Link]
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Chellan, N., N’Da, D. D., Khanye, S. D., et al. (2022). The diaryl-imidazopyridazine anti-plasmodial compound, MMV652103, exhibits anti-breast cancer activity. BMC Cancer. Available at: [Link]
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Das, U., De, U. C., Das, S., et al. (2016). Selective Pro-Apoptotic Activity of Novel 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species. PLoS ONE. Available at: [Link]
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Wang, Y., Ding, K., et al. (2019). Design, synthesis, antitumor activities and biological studies of novel diaryl substituted fused heterocycles as dual ligands targeting tubulin and katanin. European Journal of Medicinal Chemistry. Available at: [Link]
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Lee, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Applied Biological Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. RSC Medicinal Chemistry. Available at: [Link]
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Sancineto, L., & Radi, M. (2021). Diarylureas as Antitumor Agents. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to the Unambiguous Structural Validation of (4-Bromophenyl)(3-methoxyphenyl)methanol Using 2D NMR
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the realm of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of regulatory submission and scientific validity. While 1D NMR provides a foundational overview, complex molecules with multiple, similar spin systems—such as (4-Bromophenyl)(3-methoxyphenyl)methanol—demand a more sophisticated, multi-dimensional approach. This guide provides an in-depth, practical comparison of core 2D NMR techniques (COSY, HSQC, and HMBC), demonstrating how their synergistic application creates a self-validating system for structural elucidation. We will move beyond simple procedural steps to explain the causal logic behind the experimental strategy, ensuring researchers can confidently and defensibly characterize their compounds.
The Analytical Challenge: Beyond a Simple Spectrum
The target molecule, this compound, presents a distinct analytical puzzle. Its structure contains two separate aromatic systems and a key benzylic proton, which serves as the linchpin connecting these rings.
Key Structural Questions to Validate:
-
Substitution Pattern Confirmation: Is the bromo-substituent para on one ring and the methoxy-substituent meta on the other?
-
Connectivity Verification: Are both aromatic rings definitively attached to the central benzylic carbon (C7)?
-
Unambiguous Assignment: Can every proton and carbon be assigned to a specific position without ambiguity?
A standard 1D ¹H NMR spectrum would show complex, overlapping multiplets in the aromatic region, making definitive assignment impossible. Similarly, a ¹³C NMR spectrum confirms the number of carbons but provides no direct connectivity information.[1] To resolve this, we employ a suite of 2D NMR experiments.
The 2D NMR Workflow: A Strategy for Certainty
Our approach is systematic, building a complete structural picture piece by piece. Each experiment answers a specific set of questions, and the data from each corroborates the others, ensuring trustworthiness in the final assignment.
Caption: Overall workflow for 2D NMR structural validation.
Foundational Analysis: 1D NMR Data
Before diving into 2D experiments, we acquire standard ¹H and ¹³C spectra. This allows us to predict the chemical environments and formulate an initial assignment hypothesis. For this compound, we anticipate the following signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Shifts are estimates in CDCl₃ and serve for illustrative purposes. Actual values may vary.)
| Atom | Ring | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Type |
| H/C-2', 6' | 4-Bromophenyl | ~7.45 | ~128.5 | d / CH |
| H/C-3', 5' | 4-Bromophenyl | ~7.25 | ~131.5 | d / CH |
| C-1' | 4-Bromophenyl | - | ~142.0 | Quaternary C |
| C-4' | 4-Bromophenyl | - | ~122.0 | Quaternary C-Br |
| H/C-2'' | 3-Methoxyphenyl | ~6.95 | ~114.0 | s (broad) / CH |
| H/C-4'' | 3-Methoxyphenyl | ~6.85 | ~113.5 | d / CH |
| H/C-5'' | 3-Methoxyphenyl | ~7.20 | ~129.5 | t / CH |
| H/C-6'' | 3-Methoxyphenyl | ~6.90 | ~120.0 | d / CH |
| C-1'' | 3-Methoxyphenyl | - | ~145.0 | Quaternary C |
| C-3'' | 3-Methoxyphenyl | - | ~160.0 | Quaternary C-O |
| H/C-7 | Methanol | ~5.80 | ~75.0 | s / CH |
| OH | Methanol | ~2.50 | - | s (broad) / OH |
| H/C-OCH₃ | Methoxy | ~3.80 | ~55.2 | s / CH₃ |
The 2D NMR Toolkit: A Comparative Approach
COSY: Mapping the Proton Framework
Causality: The Correlation Spectroscopy (COSY) experiment is our first step in organizing the complex aromatic region. It identifies protons that are coupled to each other, typically through two or three bonds.[2][3] This allows us to group protons into distinct "spin systems"—in this case, the protons on the 4-bromophenyl ring and those on the 3-methoxyphenyl ring.
Expected Correlations:
-
4-Bromophenyl Ring: A cross-peak will be observed between the protons at ~7.45 ppm (H-2',6') and ~7.25 ppm (H-3',5'), confirming their ortho relationship.
-
3-Methoxyphenyl Ring: A network of correlations will connect H-4'', H-5'', and H-6''. Specifically, H-5'' (~7.20 ppm) will show cross-peaks to both H-4'' (~6.85 ppm) and H-6'' (~6.90 ppm), establishing their connectivity. H-2'' will appear as a singlet or show only minor long-range coupling.
-
The benzylic proton (H-7) and the methoxy protons will show no COSY correlations to the aromatic protons, confirming they are not part of those spin systems.
Caption: Expected ¹H-¹H COSY correlation networks.
HSQC: The Definitive ¹H-¹³C Link
Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment creates a direct, one-bond correlation map between each proton and the carbon it is attached to.[2][4][5] This is the most reliable method for assigning the ¹³C signals for all protonated carbons, resolving any ambiguity from 1D spectra.
Expected Correlations: The HSQC spectrum will show a cross-peak for every C-H bond in the molecule. For example:
-
The proton signal at ~7.45 ppm will correlate exclusively with the carbon signal at ~128.5 ppm, definitively assigning both as H-2',6' and C-2',6'.
-
The sharp singlet at ~3.80 ppm will correlate with the carbon at ~55.2 ppm, assigning them as the OCH₃ group.
-
The benzylic proton at ~5.80 ppm will correlate with the carbon at ~75.0 ppm, assigning C-7.
Table 2: Key Expected HSQC Cross-Peaks
| Proton Signal (¹H ppm) | Correlated Carbon (¹³C ppm) | Assignment |
| ~7.45 | ~128.5 | H-2',6' to C-2',6' |
| ~7.25 | ~131.5 | H-3',5' to C-3',5' |
| ~6.95 | ~114.0 | H-2'' to C-2'' |
| ~7.20 | ~129.5 | H-5'' to C-5'' |
| ~5.80 | ~75.0 | H-7 to C-7 |
| ~3.80 | ~55.2 | H-OCH₃ to C-OCH₃ |
HMBC: Assembling the Molecular Puzzle
Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most powerful tool in our arsenal. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[4][6][7] These long-range correlations are the key to connecting the isolated spin systems and confirming the positions of non-protonated (quaternary) carbons.
Key Diagnostic Correlations for Structural Validation:
-
Connecting the Rings to C-7: The benzylic proton (H-7, ~5.80 ppm) is the most important handle. It will show ³J correlations to the ortho carbons (C-2',6' and C-2'',6'') and ²J correlations to the quaternary ipso-carbons (C-1' and C-1'') of both aromatic rings. This is irrefutable proof that both rings are attached to the central methanol carbon.
-
Confirming the Methoxy Position: The methoxy protons (H-OCH₃, ~3.80 ppm) will show a strong ³J correlation to the aromatic carbon C-3'' (~160.0 ppm). The absence of a correlation to C-2'' or C-4'' confirms the meta position.
-
Confirming the Bromo Position: The protons ortho to the bromine (H-3',5') will show a ³J correlation to the bromine-bearing quaternary carbon C-4' (~122.0 ppm). Likewise, the protons meta to the bromine (H-2',6') will show a ²J correlation to C-4'. This confirms the para substitution pattern.
Caption: Crucial long-range HMBC correlations for validation.
Integrated Analysis: A Self-Validating System
No single experiment provides the complete picture. The power of this methodology lies in the integration of all data:
-
COSY defines the two separate aromatic proton frameworks.
-
HSQC anchors each of these protons to its specific carbon partner.
-
HMBC connects these frameworks to each other via the benzylic carbon (C-7) and confirms the positions of the substituents (Br and OCH₃) by linking protons to the non-protonated quaternary carbons.
The observation of the expected HMBC correlation from H-7 to carbons in both rings provides definitive evidence that this is not a mixture of (4-bromophenyl)methanol and (3-methoxyphenyl)methanol, but the single, desired product.
Experimental Protocols
For maximum reproducibility and data quality, the following protocols are recommended.
Sample Preparation
-
Dissolution: Accurately weigh 15-20 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a high-quality deuterated solvent is critical to avoid interfering signals.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless using the residual solvent peak for calibration.
NMR Data Acquisition
-
Instrument: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and dispersion.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure adequate shimming to achieve sharp, symmetrical peaks.[8]
-
2D COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire at least 4 scans per increment with 256 increments in the F1 dimension.
-
2D HSQC: Use a phase-sensitive, gradient-selected HSQC experiment with multiplicity editing (e.g., hsqcedetgpsisp2.3). This will phase CH/CH₃ signals opposite to CH₂ signals, providing additional information akin to a DEPT-135 experiment.[4]
-
2D HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz, which is a good compromise for detecting both ²J and ³J correlations.
Data Processing
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation to improve resolution.
-
Phase the spectra carefully. For HSQC and HMBC, automatic phasing routines are often sufficient, but manual inspection and correction are crucial.[8]
-
Calibrate the spectra using the TMS signal (0.00 ppm for both ¹H and ¹³C) or the residual CHCl₃ signal (δH = 7.26 ppm, δC = 77.16 ppm).
Comparison with Alternative Methodologies
-
X-Ray Crystallography: This is the absolute gold standard for structural determination, providing precise bond lengths and angles. However, it is entirely dependent on the ability to grow a high-quality single crystal, which is often a significant bottleneck.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close in space. While a NOESY could show correlations between the benzylic proton (H-7) and the ortho protons of both rings, it is an indicator of spatial proximity, not covalent bonding. HMBC is the superior and more direct experiment for confirming the bond connectivity that defines the molecular structure.
Conclusion
The structural validation of this compound serves as an exemplary case for the power of a multi-pronged 2D NMR strategy. By systematically employing COSY, HSQC, and HMBC, we create a logical, self-validating workflow that moves from an initial hypothesis based on 1D spectra to an unambiguous and defensible final structure. This integrated approach, where each dataset corroborates the others, represents the current best practice in the field and is essential for any researcher or drug development professional committed to the highest standards of scientific integrity.
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The Halogen Effect: A Comparative Guide to the Cytotoxicity of Brominated vs. Chlorinated Diarylmethanols
Introduction
Diarylmethanols, characterized by a methane core substituted with two aryl groups and a hydroxyl group, represent a significant scaffold in medicinal chemistry and materials science. Their utility as precursors for dyes, pharmaceuticals, and agrochemicals is well-documented. A common synthetic strategy to modulate the physicochemical and biological properties of these compounds is the introduction of halogen atoms onto the aryl rings. This guide provides an in-depth comparison of the cytotoxic profiles of brominated versus chlorinated diarylmethanols, offering experimental context, mechanistic insights, and detailed protocols for researchers in drug discovery and toxicology. While direct comparative cytotoxicity data for a wide range of diarylmethanol analogs remains an area for further research, this guide synthesizes established principles of halogenated compound toxicology to provide a robust framework for understanding their differential effects.
Comparative Cytotoxicity: A Quantitative Overview
The substitution of hydrogen with a halogen atom on an aromatic ring profoundly impacts a molecule's lipophilicity, metabolic stability, and electronic properties, all of which are critical determinants of its cytotoxic potential. Generally, brominated organic compounds tend to exhibit greater cytotoxicity than their chlorinated counterparts.[1][2] This trend is often attributed to the differences in bond strength between carbon and the halogen (C-Br vs. C-Cl), which influences their metabolic activation into reactive species.
Table 1: Representative Cytotoxicity Data of Halogenated Aromatic Compounds
| Compound/Class | Halogen | Cell Line(s) | Cytotoxicity Metric (IC50) | Reference(s) |
| (4-Bromophenyl)(4-ethoxyphenyl)methanol | Bromine | SMMC-7721 (Hepatocarcinoma) | 88 nM | [3] |
| Brominated Disinfection Byproducts (General) | Bromine | Chinese Hamster Ovary (CHO) | Generally more cytotoxic | [1] |
| Chlorinated Disinfection Byproducts (General) | Chlorine | Chinese Hamster Ovary (CHO) | Generally less cytotoxic | [1] |
| Halogenated Benzothiadiazine Derivative | Chlorine | Triple-Negative Breast Cancer | 2.93 µM | [4] |
Note: The data in this table is compiled from different studies and is intended to be illustrative of the general principles of halogenated compound cytotoxicity. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Mechanistic Insights: Why Bromine Can Be More Potent
The observed differences in cytotoxicity between brominated and chlorinated diarylmethanols can be largely attributed to their differential susceptibility to metabolic activation, a process often mediated by cytochrome P450 (CYP) enzymes.[5][6]
-
Carbon-Halogen Bond Strength and Homolytic Cleavage : The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy makes brominated compounds more susceptible to metabolic processes that involve homolytic cleavage, leading to the formation of highly reactive aryl radicals.[7][8] These radicals can initiate damaging chain reactions within the cell, such as lipid peroxidation, or covalently bind to essential macromolecules like DNA and proteins, leading to cellular dysfunction and apoptosis.
-
Metabolic Activation via Cytochrome P450 : CYP enzymes, primarily located in the liver, are the main catalysts for the oxidative metabolism of xenobiotics.[9][10] They can hydroxylate the aromatic rings of diarylmethanols, a crucial step for detoxification and excretion. However, this process can also lead to "bioactivation," where a relatively inert parent compound is converted into a toxic metabolite. For halogenated diarylmethanols, CYP-mediated oxidation can form reactive intermediates. The greater lability of the C-Br bond can facilitate the formation of these toxic metabolites compared to the more stable C-Cl bond.[11]
-
Induction of Oxidative Stress and Apoptosis : The generation of reactive intermediates during the metabolism of halogenated diarylmethanols can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress.[12] An excess of reactive oxygen species (ROS) can damage cellular components, including mitochondria.[12] Mitochondrial damage can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.
Below is a diagram illustrating a plausible signaling pathway for cytotoxicity induced by these compounds.
Conclusion
The halogen substitution on diarylmethanols is a critical determinant of their cytotoxic activity. Based on fundamental principles of chemical reactivity and metabolic activation, brominated analogs are predicted to be more potent cytotoxic agents than their chlorinated counterparts. This increased potency is primarily linked to the weaker carbon-bromine bond, which facilitates the formation of reactive, cell-damaging intermediates through metabolism by cytochrome P450 enzymes. This guide provides the theoretical framework and practical protocols for researchers to investigate these differences systematically. Further direct comparative studies are essential to build a comprehensive structure-activity relationship database that will guide the rational design of diaryl-methanol-based compounds for therapeutic applications, allowing for the fine-tuning of cytotoxicity by strategic halogen selection.
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Comparing the efficacy of different catalysts for the synthesis of (4-Bromophenyl)(3-methoxyphenyl)methanol
A Comparative Guide to Catalytic Syntheses of (4-Bromophenyl)(3-methoxyphenyl)methanol
This guide provides an in-depth comparison of various catalytic and stoichiometric methodologies for the synthesis of this compound, a key diarylmethanol intermediate in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to enable researchers to make informed decisions for their specific synthetic needs.
Introduction: The Synthetic Challenge
Diarylmethanols are privileged structural motifs found in a multitude of biologically active compounds. The synthesis of this compound presents a classic challenge in organic synthesis: achieving high-yield C-C bond formation or selective ketone reduction while preserving the sensitive functional groups—namely the aryl bromide, which is susceptible to dehalogenation under certain reductive conditions. This guide evaluates the two primary retrosynthetic pathways: the reduction of the corresponding benzophenone and the nucleophilic addition of an organometallic reagent to an aldehyde.
PART 1: Synthesis via Reduction of 4-Bromo-3'-methoxybenzophenone
The most common catalytic route to diarylmethanols involves the reduction of the corresponding diaryl ketone. The primary challenge here is chemoselectivity: reducing the carbonyl group without affecting the aryl bromide or the aromatic rings.
Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation is an experimentally convenient alternative to high-pressure catalytic hydrogenation, utilizing a hydrogen donor molecule in lieu of H₂ gas. Isopropanol is a frequent and effective choice, serving as both solvent and hydrogen source.
Mechanistic Insight: Ruthenium(II) complexes are particularly effective for this transformation. The mechanism typically involves the formation of a ruthenium hydride species, which then delivers the hydride to the polarized carbonyl carbon of the ketone. The presence of a base, such as potassium tert-butoxide (t-C₄H₉OK), is crucial for generating the active catalytic species.
Performance Data: Research by Noyori and colleagues has demonstrated that Ru(II)-diamine complexes are exceptionally efficient precatalysts for the hydrogenation of benzophenones.[1][2] For a range of substituted benzophenones, yields are consistently high, often exceeding 95%. The reaction proceeds cleanly with excellent chemoselectivity, leaving sensitive groups like halogens and methoxy ethers untouched.[2] These systems can operate at high substrate-to-catalyst ratios (S/C), sometimes as high as 20,000, making them highly efficient.[1][2]
Advantages:
-
Avoids the need for high-pressure hydrogenation equipment.
-
High yields and excellent chemoselectivity.
-
High catalyst turnover numbers.
Disadvantages:
-
Requires an initial synthesis of the precursor ketone.
-
Catalysts can be expensive.
Heterogeneous Catalytic Hydrogenation
Direct hydrogenation using hydrogen gas over a metal catalyst is a powerful industrial method. However, catalyst selection is critical to avoid side reactions.
Catalyst Comparison:
-
Raney Nickel: This catalyst is effective for benzophenone hydrogenation, particularly in a 2-propanol solvent system. It demonstrates good selectivity for the desired benzhydrol product at lower temperatures.[3]
-
Palladium (Pd) Catalysts: Standard Pd/C is often too active and can lead to over-reduction to the diphenylmethane byproduct or hydrodebromination.[1][4] However, modified palladium catalysts, such as the Lindlar catalyst (lead-poisoned Pd/CaCO₃), can exhibit significantly improved selectivity for the alcohol.[3] Nitrogen-doped carbon supports for palladium have also been shown to inhibit over-hydrogenation, resulting in selectivities for benzhydrol as high as 99%.[4]
Advantages:
-
High atom economy using H₂ gas.
-
Heterogeneous catalysts are easily separated from the reaction mixture.
Disadvantages:
-
Requires specialized high-pressure hydrogenation apparatus.
-
Risk of over-reduction and dehalogenation with highly active catalysts like standard Pd/C.
Biocatalytic Reduction
Enzymatic reductions offer an environmentally benign and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs), often used as isolated enzymes or within whole-cell systems, are particularly well-suited for this transformation.[5][6]
Mechanistic Insight: Alcohol dehydrogenases (ADHs) and other KREDs utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the prochiral ketone, generating the corresponding alcohol with high stereoselectivity.[7] Whole-cell systems, such as those using Baker's yeast or specific bacterial strains like Bacillus cereus, are advantageous as they contain the necessary enzymatic machinery for in-situ cofactor regeneration.[6][8][9]
Performance Data: Studies on a wide range of substituted benzophenones have shown that KREDs can provide chiral diarylmethanols with high yields (>90%) and excellent enantiomeric excess (up to >99% ee).[7][10] A key advantage over many chemical catalysts is that high selectivity is often achieved without the need for sterically demanding ortho-substituents on the ketone.[10]
Advantages:
-
Extremely high chemo- and stereoselectivity.
-
Mild reaction conditions (ambient temperature and pressure, neutral pH).[5]
-
Environmentally friendly ("green") chemistry.
Disadvantages:
-
Requires screening to find a suitable enzyme for the specific substrate.
-
Lower volumetric productivity compared to some chemical processes.[5]
-
Requires aqueous buffer systems, which can complicate product isolation.
PART 2: Synthesis via Nucleophilic Addition to 3-Methoxybenzaldehyde
This approach builds the target molecule through C-C bond formation, offering a more direct route that avoids the initial synthesis and purification of the precursor ketone.
Stoichiometric Organometallic Addition
The reaction of a Grignard or organolithium reagent with an aldehyde is a classic, robust, and high-yielding method for preparing secondary alcohols.
Reagent Comparison:
-
Grignard Reagent (4-Bromophenylmagnesium bromide): Formed from 4-bromo-iodobenzene or activated magnesium and 1,4-dibromobenzene. This reagent adds efficiently to aldehydes.[11][12] The primary challenge is ensuring anhydrous conditions, as any moisture will quench the reagent.[12]
-
Organolithium Reagent (4-Bromophenyllithium): This reagent can be generated via lithium-halogen exchange from p-dibromobenzene and n-butyllithium at low temperatures (-78 °C). This method is exceptionally clean and efficient.
Performance Data: A well-documented procedure using 4-bromophenyllithium addition to 3-methoxybenzaldehyde reports a crude yield of 97%.[13] This demonstrates the power of stoichiometric organometallic chemistry for this specific target, providing a benchmark against which catalytic methods must be compared.
Advantages:
-
Direct, one-pot synthesis from commercially available precursors.
-
Exceptionally high yields are achievable.
-
Avoids the need to synthesize the diaryl ketone.
Disadvantages:
-
Strictly anhydrous conditions are required.
-
The reaction is stoichiometric, generating significant salt byproducts.
-
Requires cryogenic temperatures (-78 °C) for the organolithium route.
Catalytic Asymmetric Arylation
For the synthesis of chiral diarylmethanols, catalytic methods involving the enantioselective addition of organometallic reagents (e.g., organozinc) to aldehydes have been developed.[14] While not strictly necessary for the achiral target of this guide, it represents the cutting edge of catalytic C-C bond formation. These reactions often employ chiral amino alcohol-based catalysts to control the facial selectivity of the addition.[14] For the synthesis of this compound, the high efficiency of the stoichiometric route makes a catalytic approach less common unless chirality is desired.
Data Summary and Comparison
| Method | Catalyst / Reagent | Typical Yield | Conditions | Key Advantages | Key Disadvantages |
| Catalytic Transfer Hydrogenation | trans-RuCl₂(phosphine)₂(diamine) | >95% | 2-propanol, t-BuOK, 25-35°C | High yield, high chemoselectivity, avoids H₂ gas.[1][2] | Requires precursor ketone; catalyst can be costly. |
| Heterogeneous Hydrogenation | Raney Nickel | ~91% | 2-propanol, H₂ (8-22 bar), 50-70°C | Easily separable catalyst, uses H₂.[3] | Requires pressure equipment; risk of side reactions.[3] |
| Biocatalytic Reduction | Ketoreductase (KRED) / Whole Cells | >90% | Aqueous buffer, 25-35°C | Unmatched selectivity, mild conditions, green.[7][10] | Requires enzyme screening; aqueous media. |
| Organolithium Addition | n-Butyllithium / p-Dibromobenzene | 97% (crude) | THF, -78°C | Extremely high yield, direct route from aldehyde.[13] | Stoichiometric, requires cryogenic temps and inert atmosphere. |
| Grignard Addition | Mg / Aryl Halide | High | Anhydrous Ether/THF, RT to reflux | Robust and well-established method.[11][12] | Stoichiometric, highly moisture-sensitive.[12] |
Experimental Protocols
Detailed Protocol: Synthesis via Organolithium Addition[14]
This protocol is adapted from a reported high-yield synthesis. Causality: The use of anhydrous THF is critical to prevent the quenching of the highly basic organolithium reagent. The reaction is performed at -78°C to ensure selective lithium-halogen exchange over other potential side reactions and to control the exothermic addition to the aldehyde.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: Add p-dibromobenzene (7.08 g, 30.0 mmol) to 50 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Formation of Organolithium: Cool the resulting slurry to -78°C using a dry ice/acetone bath. Add a 1.67 M solution of n-butyllithium in hexane (18.0 mL, 30 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below -70°C. Stir for an additional 10 minutes at -78°C.
-
Aldehyde Addition: Add m-anisaldehyde (3.8 mL, 4.1 g, 30 mmol) dropwise over 5 minutes.
-
Quenching: After stirring for 15 minutes at -78°C, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.
-
Workup: Dilute the reaction mixture with 300 mL of diethyl ether. Wash the organic layer sequentially with 1.0 M aqueous sodium bisulfite (3 x 50 mL), 1.0 M sodium hydroxide (1 x 50 mL), water (1 x 100 mL), and saturated sodium chloride (1 x 100 mL).
-
Isolation: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound (Expected yield: ~8.5 g, 97%).
Visualization of Concepts
Caption: Generalized catalytic cycle for the transfer hydrogenation of a ketone.
Caption: Experimental workflow for synthesis via organolithium addition.
Conclusion
For the synthesis of achiral this compound, the stoichiometric addition of 4-bromophenyllithium to 3-methoxybenzaldehyde stands out as the most direct and highest-yielding method documented, providing a near-quantitative crude yield.[13] This approach is ideal for laboratory-scale synthesis where high purity and yield are paramount, provided the necessary equipment for anhydrous and cryogenic conditions is available.
When a catalytic approach is preferred, particularly on a larger scale or when starting from the 4-bromo-3'-methoxybenzophenone precursor, several excellent options exist. Catalytic transfer hydrogenation with a Ru(II) catalyst offers a robust, high-yielding, and operationally simple method that avoids high-pressure gas.[1][2] For processes where green chemistry principles are a primary driver, biocatalytic reduction using a suitable ketoreductase provides an unparalleled level of selectivity under exceptionally mild conditions.[5][7][10] The choice between these catalytic methods will ultimately depend on factors such as the availability of the starting material (ketone vs. aldehyde), capital equipment constraints, and scalability requirements.
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A Comparative Guide to the In Vitro Evaluation of (4-Bromophenyl)(3-methoxyphenyl)methanol Derivatives
Introduction: The Therapeutic Potential of Diaryl-Methanol Scaffolds
In the landscape of modern drug discovery, the diaryl-methanol scaffold represents a privileged chemical structure, forming the core of numerous compounds with significant biological activity. Derivatives of (4-Bromophenyl)(3-methoxyphenyl)methanol are a subject of intense research due to their potential to serve as foundational molecules for developing novel therapeutic agents. The specific arrangement of the substituted phenyl rings offers a versatile three-dimensional structure capable of interacting with a wide array of biological targets. Consequently, these derivatives have been investigated for a range of pharmacological applications, including anticancer, antimicrobial, and antioxidant activities.[1][2][3]
This guide provides a comprehensive comparison of the essential in vitro methodologies required to profile the biological activity of this chemical class. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights to help researchers design robust, self-validating evaluation systems. Our focus is on generating reproducible, high-quality data that can confidently guide structure-activity relationship (SAR) studies and identify lead candidates for further development.
Assessment of Anticancer and Antiproliferative Activity
The primary goal of in vitro anticancer screening is to determine a compound's ability to inhibit the growth of cancer cells or induce cell death. The choice of assay is critical, as different methods measure distinct cellular parameters. The two most common approaches rely on measuring either the metabolic activity of viable cells or the total cellular protein content.
Methodology Comparison: Metabolic vs. Protein Staining Assays
-
Metabolic Assays (Tetrazolium Salt Reduction): Assays like the MTT, MTS, and XTT are predicated on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce yellow tetrazolium salts into colored formazan products.[4] The intensity of the color is directly proportional to the number of living cells. The MTT assay is the most established, but its formazan product is insoluble, requiring an additional solubilization step.[5][6] Newer reagents like XTT and MTS produce a water-soluble formazan, simplifying the protocol.[6]
-
Causality: Choose a metabolic assay when you need a high-throughput method that reflects the overall metabolic health of the cell population. However, be aware that compounds that interfere with cellular respiration can produce misleading results.
-
-
Protein Staining Assays (Sulforhodamine B - SRB): The SRB assay offers a distinct endpoint by quantifying the total protein content of the cell population.[5] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye provides a stoichiometric measure of the total biomass.
-
Causality: The SRB assay is often preferred for its stability, as the endpoint (stained protein) is fixed and can be read over several days. It is also less susceptible to interference from colored or reducing compounds compared to metabolic assays.[4] Its multi-step washing process, however, makes it less amenable to full automation.[4]
-
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a test compound.
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[7]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[6][7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Presentation: Comparative Anticancer Activity
The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%. Lower IC₅₀ values indicate higher potency.
| Derivative | Substituent R¹ | Substituent R² | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. HepG2 |
| Compound 1a | -H | -H | 15.2 | 21.8 | 18.5 |
| Compound 1b | -F | -H | 8.7 | 12.4 | 9.9 |
| Compound 1c | -H | -OCH₃ | 25.1 | 30.5 | 28.3 |
| Doxorubicin | (Reference) | (Reference) | 0.9 | 1.2 | 1.1 |
Visualization: Cell Viability Assay Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Assessment of Antioxidant Potential
Many pathological conditions are associated with oxidative stress caused by reactive oxygen species (ROS). Antioxidant assays are used to screen compounds for their ability to neutralize these harmful species. It is widely accepted that no single assay can fully capture the total antioxidant capacity of a compound; therefore, a panel of tests is recommended. [8]
Methodology Comparison: DPPH vs. FRAP
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and straightforward antioxidant assays. It uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• radical is reduced to the yellow-colored DPPH-H. The decrease in absorbance is measured spectrophotometrically. [9] * Causality: The DPPH assay is chosen for its simplicity, speed, and the stability of the radical. It is an excellent first-pass screening method to identify compounds with radical scavenging ability.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺), which results in the formation of an intense blue-colored complex. [10]It directly measures the total reducing power of a sample.
-
Causality: The FRAP assay provides a direct measure of the electron-donating capacity of a compound. It is mechanistically different from the DPPH assay and thus provides complementary information on the antioxidant potential.
-
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of the test compounds in methanol or ethanol. Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM). The DPPH solution should be freshly made and protected from light.
-
Assay Setup: In a 96-well plate, add a fixed volume of the DPPH working solution (e.g., 180 µL) to each well.
-
Compound Addition: Add a small volume (e.g., 20 µL) of various concentrations of the test compound solutions to the wells. Include a standard antioxidant like Ascorbic Acid or Trolox.
-
Blank/Control: Prepare a blank (solvent only) and a control (DPPH solution + solvent, no compound).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Visualization: Antioxidant Assay Workflow
Caption: Workflow for the DPPH radical scavenging antioxidant assay.
Mechanistic Insight: Enzyme Inhibition Assays
The biological effects observed (e.g., anticancer activity) are often the result of a compound's interaction with a specific enzyme. [11]Enzyme inhibition assays are fundamental to understanding a compound's mechanism of action and are a cornerstone of modern drug discovery. [12][13]For instance, many anticancer drugs function by inhibiting protein kinases that are overactive in cancer cells, such as EGFR or VEGFR-2. [14][15]
General Principles of Enzyme Inhibition Assays
An enzyme assay measures the rate of an enzymatic reaction and how that rate is affected by an inhibitor. The basic components are:
-
The Enzyme: The purified target protein.
-
The Substrate: The molecule upon which the enzyme acts.
-
The Inhibitor: The test compound (e.g., a this compound derivative).
-
A Detection System: A method to measure either the consumption of the substrate or the formation of the product over time. This is often a colorimetric, fluorescent, or luminescent signal.
Causality: The goal is to determine the IC₅₀ value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This quantitative measure is crucial for SAR, allowing researchers to rank compounds by potency and selectivity. Most initial screens are designed to identify any type of inhibitor (competitive, noncompetitive, etc.) by running the assay at or below the substrate's Kₘ value. [13]
Experimental Protocol: Generic Kinase Inhibition Assay (Example)
-
Reaction Setup: In a microplate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations in a suitable reaction buffer containing ATP and necessary cofactors (e.g., Mg²⁺).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction. The amount of phosphorylated substrate is then quantified. A common method uses an antibody that specifically recognizes the phosphorylated substrate, often linked to a detection system like fluorescence or luminescence.
-
Data Analysis: The signal is measured on a plate reader. The percent inhibition is calculated relative to a control reaction with no inhibitor, and the IC₅₀ is determined by fitting the data to a dose-response curve.
Visualization: General Enzyme Inhibition Workflow
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Conclusion
The in vitro evaluation of this compound derivatives requires a systematic, multi-assay approach to build a comprehensive biological activity profile. By employing a strategic combination of antiproliferative, antimicrobial, antioxidant, and mechanistic enzyme inhibition assays, researchers can effectively compare novel derivatives, establish clear structure-activity relationships, and identify promising lead candidates for further preclinical development. The integrity of these early-stage evaluations is paramount, and a thorough understanding of the principles and limitations of each method, as outlined in this guide, is essential for making informed decisions in the drug discovery pipeline.
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A Comparative Guide to the Synthesis of (4-Bromophenyl)(3-methoxyphenyl)methanol: Grignard vs. Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The diarylmethanol scaffold, exemplified by (4-Bromophenyl)(3-methoxyphenyl)methanol, is a crucial structural motif in medicinal chemistry and materials science. Its synthesis is a foundational step in the development of a wide array of functional molecules. This guide provides a detailed comparison of the classical Grignard reaction with a prominent alternative, the organolithium-based synthesis, offering insights into the practical and chemical nuances of each methodology.
Introduction to this compound
This compound is a versatile intermediate. The presence of a bromo-substituted phenyl ring allows for further functionalization through cross-coupling reactions, while the methoxy-substituted ring influences the molecule's electronic properties and conformation. The central carbinol group can be a target for oxidation or further substitution, making this compound a valuable building block in multi-step syntheses.
Route 1: The Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation, renowned for its versatility in creating alcohols from carbonyl compounds.[1] In the synthesis of this compound, this can be approached in two ways: reacting 4-bromophenylmagnesium bromide with 3-methoxybenzaldehyde, or reacting 3-methoxyphenylmagnesium bromide with 4-bromobenzaldehyde.
Mechanism and Experimental Causality
The reaction proceeds via the nucleophilic addition of the organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.[2] The Grignard reagent is prepared by the reaction of an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][3] The ether solvent is critical as it solvates and stabilizes the Grignard reagent through coordination with the magnesium atom.[4]
Initiation: The formation of the Grignard reagent can sometimes be sluggish. This is often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Several techniques can be employed to initiate the reaction, including crushing the magnesium to expose a fresh surface, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[5][6]
Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic solvents, including water.[1][4] Therefore, the exclusion of moisture from the reaction is paramount for achieving a high yield. All glassware must be rigorously dried, and anhydrous solvents must be used.[7]
Experimental Protocol: Grignard Synthesis
Step 1: Preparation of the Grignard Reagent (e.g., 4-bromophenylmagnesium bromide)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 4-bromobenzaldehyde in anhydrous diethyl ether.
-
Add a small portion of the 4-bromobenzaldehyde solution to the magnesium suspension. If the reaction does not initiate (indicated by cloudiness and gentle reflux), add a crystal of iodine.[1][2]
-
Once initiated, add the remaining 4-bromobenzaldehyde solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Aldehyde (e.g., 3-methoxybenzaldehyde)
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 3-methoxybenzaldehyde in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[8]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[9]
Workflow Diagram: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Route 2: Organolithium-based Synthesis
An effective alternative to the Grignard reaction involves the use of organolithium reagents. These reagents are generally more reactive than their Grignard counterparts.[10] A common approach for this synthesis is the reaction of 4-bromophenyllithium with 3-methoxybenzaldehyde.
Mechanism and Experimental Causality
Organolithium reagents are prepared by reacting an organic halide with lithium metal or through metal-halogen exchange, often with an alkyllithium reagent like n-butyllithium (n-BuLi).[11] The reaction with an aldehyde proceeds via a similar nucleophilic addition mechanism to the Grignard reaction.
Increased Reactivity: The carbon-lithium bond is more polarized than the carbon-magnesium bond, making organolithium reagents more nucleophilic and more basic.[10] This increased reactivity can be advantageous for less reactive substrates but also necessitates stricter control of reaction conditions, particularly temperature, to avoid side reactions.
Low-Temperature Requirement: To control the high reactivity and prevent side reactions such as deprotonation of the aldehyde's alpha-protons, these reactions are typically carried out at low temperatures, such as -78 °C (a dry ice/acetone bath).[8][10]
Experimental Protocol: Organolithium Synthesis
Step 1: Preparation of the Organolithium Reagent (4-bromophenyllithium)
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add p-dibromobenzene and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of n-butyllithium in hexanes dropwise over 15 minutes.[8]
-
Stir the mixture at -78 °C for an additional 10 minutes to ensure complete formation of 4-bromophenyllithium.
Step 2: Reaction with Aldehyde
-
Add 3-methoxybenzaldehyde dropwise to the organolithium solution at -78 °C over five minutes.[8]
-
Stir the reaction mixture for 15 minutes at -78 °C.[8]
Step 3: Work-up and Purification
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.[8]
-
Allow the mixture to warm to room temperature.
-
Dilute with diethyl ether and wash sequentially with aqueous sodium bisulfite, sodium hydroxide, water, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.[8]
-
The crude product can then be purified.
Workflow Diagram: Organolithium Synthesis
Caption: Workflow for the organolithium-based synthesis of this compound.
Comparative Analysis
| Feature | Grignard Synthesis | Organolithium Synthesis |
| Reactivity | Moderately reactive, generally good yields. | Highly reactive, can lead to higher yields but also more side reactions if not controlled.[10] |
| Reaction Conditions | Typically room temperature to reflux. Requires strictly anhydrous conditions.[7] | Requires low temperatures (-78 °C) to control reactivity.[8] |
| Starting Materials | Aryl halide, magnesium, aldehyde. | Aryl dihalide, n-butyllithium, aldehyde. |
| Handling | Grignard reagents are sensitive to moisture and air. | Organolithium reagents are highly pyrophoric and require careful handling under an inert atmosphere. |
| Yield | Generally good, but can be affected by initiation difficulties and side reactions like biphenyl formation.[7] | Often very high yields (e.g., 97% crude yield reported for a similar synthesis).[8] |
| Scalability | Readily scalable, a workhorse in industrial synthesis. | Scalable, but low-temperature requirements can be a challenge on a large scale. |
| Cost-Effectiveness | Magnesium is inexpensive. | n-Butyllithium is more expensive and requires specialized handling. |
Other Potential Synthetic Routes
While Grignard and organolithium reactions are the most direct, other methods for synthesizing diarylmethanols exist, though they may be less common for this specific target:
-
Friedel-Crafts Reaction: This method involves the alkylation of an aromatic ring with a benzyl halide or alcohol, catalyzed by a Lewis acid.[12][13][14][15][16][17] However, regioselectivity can be an issue, and the reaction is often limited to electron-rich arenes.
-
Reductive Coupling: Reductive coupling of two different benzaldehydes can, in principle, yield the desired diarylmethanol.[18] However, controlling the chemoselectivity to favor the cross-coupled product over homo-coupled products can be challenging.
Conclusion
Both the Grignard and organolithium routes are effective for the synthesis of this compound. The choice between them often comes down to a balance of factors:
-
For routine, scalable synthesis where moderate yields are acceptable, the Grignard reaction is often preferred due to its lower cost and less stringent temperature requirements.
-
When high yields are paramount and the necessary equipment for low-temperature reactions and handling of pyrophoric reagents is available, the organolithium route can be superior.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the research or development project, including scale, desired purity, available resources, and safety considerations.
References
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- Troubleshooting failed reactions involving 3-Bromo-4-methoxybenzaldehyde. Benchchem.
- Grignard and Organolithium Reagents. (2023, January 22). Chemistry LibreTexts.
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium c
- Preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Unknown Source.
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- Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates.
- Grignard Reaction. Unknown Source.
- Reductive coupling of benzaldehyde and ketones. 9 (0.4 mmol), ⁱPr2EtN... | Download Scientific Diagram.
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- Triphenylmethanol Synthesis: Grignard Reaction. (2023, January 9). YouTube.
- Grignard Reaction: Synthesis of Triphenylmethanol. Unknown Source.
- Ni-catalyzed reductive cross-couplings of diaryl disulfides with aryl bromides for biaryl synthesis through C–S bond cleavage. Organic Chemistry Frontiers (RSC Publishing).
- Grignard Reaction. Web Pages.
- Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps.
- Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate: Synthetic Communications. (2024, September 2). Taylor & Francis Online.
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- Synthetic routes to access dicarbonylated aryls and heteroaryls. RSC Publishing.
- Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. (2025, August 7).
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- Friedel–Crafts Arylation Reactions in the Presence of Cu(OTf)
- The Grignard synthesis of triphenylmethanol.pdf. TSI Journals.
- Synthesis of diarylmethanes via metal-free reductive cross-coupling of diarylborinic acids with tosyl hydrazones. (2012, December 7). PubMed.
- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for. (2023, December 8). Digital Commons@Becker.
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- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025, January 17). MDPI.
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A Comparative Guide to the Antifungal Activity of Brominated Aromatic Compounds
The escalating incidence of fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global health. This necessitates an urgent search for novel antifungal agents with diverse mechanisms of action. Among the myriad chemical scaffolds under investigation, brominated aromatic compounds have emerged as a particularly promising and versatile class. Sourced from both marine natural products and targeted synthetic chemistry, these molecules exhibit potent activity against a wide spectrum of pathogenic fungi.
This guide provides a comprehensive comparison of the antifungal performance of various classes of brominated aromatic compounds. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships, proposed mechanisms of action, and the supporting experimental data. Furthermore, we provide detailed, standardized protocols to empower researchers to rigorously evaluate and compare the efficacy of novel antifungal candidates in their own laboratories.
Comparative Efficacy of Brominated Aromatic Compound Classes
The introduction of bromine atoms onto an aromatic scaffold can dramatically influence its biological properties, often enhancing its lipophilicity and ability to interact with microbial targets. Below, we compare several key classes of these compounds that have demonstrated significant antifungal potential.
Polybrominated Diphenyl Ethers (PBDEs)
Primarily known as synthetic flame retardants, PBDEs are also produced naturally by marine organisms, particularly sponges of the genus Dysidea and Lamellodysidea.[1][2] These natural PBDEs have been shown to possess potent antimicrobial properties.
-
Source & Activity: Two notable examples, 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol and 3,4,5,6-tetrabromo-2-(2′,4′-dibromophenoxy)phenol, isolated from the Indonesian sponge Lamellodysidea herbacea, exhibited pronounced antifungal activity against Rhodotorula glutinis and Penicillium anomala.[2] One compound's activity against P. anomala was reported to be 30% stronger than the commercial antifungal nystatin.[2] Studies have shown that many PBDEs display strong antimicrobial activity with minimum inhibitory concentrations (MICs) in the low- to sub-µg/mL range against various fungi, including Aspergillus and Candida species.[1]
Brominated Phenols and Derivatives
The simple phenolic scaffold is a well-known antimicrobial pharmacophore. The addition of halogen atoms, particularly bromine, can significantly enhance this activity.
-
Structure-Activity Relationship (SAR): Research indicates that incorporating a bromine atom, especially at the para position of the benzene ring, enhances the antifungal activity of phenolic compounds.[3] This is attributed to an increase in lipophilicity, which facilitates passage through the fungal cell membrane, and the alteration of the compound's electronic properties. While many halogenated phenols show promise, some studies suggest that chlorine atoms may up-regulate antifungal properties more effectively than bromine in certain sulfone derivatives.[4]
Brominated Heterocyclic Compounds
This diverse group represents a rich area for antifungal drug discovery, encompassing natural products and synthetic molecules with complex ring systems.
-
Brominated Furanones: Isolated from marine sources, these compounds have demonstrated notable activity against Candida albicans, the most prevalent human fungal pathogen.[5] Mechanistic studies suggest they may act via novel pathways, distinct from existing antifungal drugs. SAR analysis has identified the exocyclic vinyl bromide conjugated with a carbonyl group as the most critical structural feature for their inhibitory action.[5]
-
Brominated Pyrrole Alkaloids: Marine sponges of the genus Agelas are a prolific source of brominated pyrrole alkaloids with a range of biological activities, including antifungal effects against Staphylococcus aureus and Bacillus subtilis.[6]
-
Synthetic Brominated Heterocycles:
-
Benzyl Bromides: Synthetic benzyl bromide derivatives have shown strong antifungal properties, in some cases superior to their corresponding chalcone derivatives.[7] Certain benzyl bromides were highly effective against Candida albicans and Candida krusei, with MIC values as low as 0.25 mg/mL.[7]
-
Imidazo[4,5-b]pyridines: Synthetic routes have been developed to produce 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, which have shown potent and significant antimicrobial activities when screened.[8]
-
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative brominated aromatic compounds against key fungal pathogens, providing a basis for direct comparison with conventional antifungal agents.
| Compound Class | Representative Compound | Fungal Species | MIC (µg/mL) | Reference |
| PBDEs | 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol | Rhodotorula glutinis | 2.1 | [2] |
| 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol | Penicillium anomala | 2.1 | [2] | |
| Brominated Heterocycles | Benzyl Bromide Derivative (1a) | Candida albicans | 250 (0.25 mg/mL) | [7] |
| Benzyl Bromide Derivative (1c) | Candida krusei | 500 (0.5 mg/mL) | [7] | |
| Coruscanone A Analog (41) | Candida albicans | < 0.31 | [9] | |
| Coruscanone A Analog (41) | Cryptococcus neoformans | 0.62 | [9] | |
| Coruscanone A Analog (42) | Aspergillus fumigatus | 1.25 | [9] | |
| Commercial Antifungals | Fluconazole | Candida albicans (Susceptible) | 0.25 - 1.0 | [10] |
| Amphotericin B | Candida albicans | 0.25 - 1.0 | [9] |
Mechanism of Action & Structure-Activity Relationship (SAR)
Understanding how a compound inhibits fungal growth is critical for rational drug design. For brominated aromatics, the primary mechanism appears to be the disruption of fungal membrane integrity.
Proposed Mechanism: Cell Membrane Disruption
The lipophilic nature of many brominated aromatic compounds allows them to readily intercalate into the lipid bilayer of the fungal cell membrane. This disrupts the membrane's structure and function, leading to:
-
Increased Permeability: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions (K+) and small metabolites.
-
Inhibition of Membrane-Bound Enzymes: Key enzymes involved in nutrient transport and cell wall synthesis are often embedded within the cell membrane. Disruption of the lipid environment can inhibit their function.
-
Cell Lysis: Severe membrane damage ultimately leads to the rupture of the cell (lysis) and fungal death.
The diagram below illustrates this generalized mechanism of action.
Caption: Standard workflow for determining MIC and MFC of antifungal compounds.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on the standards established by the Clinical and Laboratory Standards Institute (CLSI). [10][11][12] 1. Preparation of Materials:
-
Antifungal Agent: Prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced growth inhibition. [13]* Medium: Use RPMI-1640 medium buffered with MOPS to a pH of 7.0. [11][12]* Fungal Inoculum: Grow the fungal strain overnight. Prepare a cell suspension and adjust its concentration spectrophotometrically to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells. [14]* Microtiter Plate: Use a sterile 96-well flat-bottom plate. [12] 2. Assay Procedure:
-
Add 100 µL of RPMI-1640 medium to all wells of the 96-well plate except the first column.
-
Add 200 µL of the antifungal agent (at 2x the highest desired final concentration) to the wells in the first column.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the second-to-last column. The last column will serve as a drug-free growth control.
-
Add 100 µL of the prepared fungal inoculum to every well, bringing the final volume to 200 µL.
-
Seal the plate and incubate at 35°C for 24 to 48 hours, depending on the fungal species.
3. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth as observed by the naked eye. [15]Alternatively, for quantitative analysis, the optical density can be read with a microplate reader. The MIC50 or MIC80 (concentration inhibiting 50% or 80% of growth compared to the control) can then be calculated. [12]
Protocol: Minimum Fungicidal Concentration (MFC) Assay
The MFC is determined after the MIC has been established. [16][17]
-
From each well that showed no visible growth in the MIC assay, take a 10-20 µL aliquot.
-
Spot-plate the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the agar plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal colonies on the agar plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum. [16]
Conclusion and Future Outlook
Brominated aromatic compounds, sourced from both marine biodiversity and synthetic endeavors, represent a rich and varied platform for the development of next-generation antifungal agents. Classes such as polybrominated diphenyl ethers and specialized heterocyclic systems demonstrate potent activity, often in the low microgram-per-milliliter range, rivaling that of established drugs. Their primary mode of action, centered on the disruption of the fungal cell membrane, offers a robust mechanism that may be less susceptible to existing resistance pathways.
The path forward requires a multi-pronged approach. For researchers, the immediate goals should be the continued exploration of structure-activity relationships to optimize potency and the detailed elucidation of specific molecular targets. For drug development professionals, the challenge lies in navigating the potential toxicity concerns historically associated with some brominated compounds, such as flame retardants. [18]By focusing on biodegradable scaffolds and designing molecules with high selectivity for fungal over mammalian cells, it is possible to harness the potent antifungal activity of bromine while ensuring a favorable safety profile. The systematic application of the standardized protocols detailed in this guide will be crucial for generating the high-quality, comparable data needed to advance the most promising candidates from the laboratory to the clinic.
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Wang, Y., et al. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. International Journal of Molecular Sciences, 24(24), 17290. Available at: [Link]
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Chen, Y., et al. (2024). Exploring Brominated Aromatic Butenolides from Aspergillus terreus EGF7-0-1 with Their Antifungal Activities. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Uppar, V., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2736. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
